molecular formula C21H20O10 B7754667 Sophoricoside CAS No. 100455-45-6

Sophoricoside

Cat. No.: B7754667
CAS No.: 100455-45-6
M. Wt: 432.4 g/mol
InChI Key: ISQRJFLLIDGZEP-CMWLGVBASA-N
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Description

Sophoricoside is an isoflavonoid and an acrovestone.
sophoricoside is a natural product found in Oxytropis falcata, Lupinus polyphyllus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRJFLLIDGZEP-CMWLGVBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017840
Record name Sophoricoside
Source EPA DSSTox
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Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-95-4
Record name Sophoricoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5',7'-Dihydroxy-4'-glucosyloxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophoricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sophoricoside: A Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside (B191293), an isoflavone (B191592) glycoside primarily isolated from the dried fruits and flowers of Sophora japonica, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory action of sophoricoside, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: A Multi-Targeted Approach

Sophoricoside exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting the nuclear factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Evidence also suggests a selective inhibition of pro-inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Sophoricoside has been shown to effectively suppress this pathway.[1] The mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα/β, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of downstream targets.[1]

Modulation of Pro-inflammatory Mediators

Sophoricoside significantly reduces the production of a range of pro-inflammatory molecules:

  • Cytokines and Chemokines: It inhibits the secretion of key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][3][4]

  • Enzymes: Sophoricoside is a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation.[3][5] It has also been shown to reduce the expression of inducible Nitric Oxide Synthase (iNOS).

  • Other Inflammatory Molecules: The release of histamine (B1213489) from mast cells is also attenuated by sophoricoside.[2]

Activation of the AMPK/Nrf2 Pathway

Emerging evidence suggests that sophoricoside can also exert its anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling axis. This pathway is a critical regulator of cellular stress responses and has anti-inflammatory properties. Activation of AMPK by sophoricoside leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of sophoricoside on various inflammatory mediators.

TargetMetricValueCell Line/ModelReference
COX-2 IC503.3 µMMurine Macrophages[5]
IC504.4 µMIn vitro assay[3]
IL-6 IC506.1 µMIn vitro assay[3]
Histamine % Inhibition30.24% at 50 µMHMC-1 cells[2]
TNF-α % Inhibition~31.42% at 50 µMHMC-1 cells[4]
IL-8 % Inhibition~43.43% at 50 µMHMC-1 cells[4]
IL-6 % Inhibition~34.24% at 50 µMHMC-1 cells[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by sophoricoside.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Releases NF-kB (p65/p50)_n NF-kB (p65/p50) NF-kB (p65/p50)->NF-kB (p65/p50)_n Translocation Sophoricoside Sophoricoside Sophoricoside->IKK Inhibits Sophoricoside->IkB Prevents Degradation Gene Transcription Gene Transcription NF-kB (p65/p50)_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Figure 1: Sophoricoside's inhibition of the NF-κB signaling pathway.

AMPK_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophoricoside Sophoricoside AMPK AMPK Sophoricoside->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes

Figure 2: Sophoricoside's activation of the AMPK/Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sophoricoside's anti-inflammatory effects.

Cell Culture and Treatment
  • RAW 264.7 Macrophages:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of sophoricoside (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for the desired time period (e.g., 24 hours for cytokine measurements).

  • Human Mast Cells (HMC-1):

    • Culture HMC-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1.2 mM α-thioglycerol.

    • Seed cells in culture plates.

    • Pre-treat with sophoricoside for 1 hour.

    • Stimulate with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA; 50 ng/mL) and calcium ionophore A23187 (1 µM) to induce degranulation and cytokine release.

Western Blot Analysis for NF-κB Pathway Proteins
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Separate cytoplasmic and nuclear fractions using a nuclear extraction kit for translocation studies.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition and Measurement: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, HMC-1) Sophoricoside_Treatment 2. Sophoricoside Pre-treatment Cell_Culture->Sophoricoside_Treatment Inflammatory_Stimulation 3. Inflammatory Stimulation (e.g., LPS, PMA/A23187) Sophoricoside_Treatment->Inflammatory_Stimulation Sample_Collection 4. Sample Collection (Supernatant & Cell Lysate) Inflammatory_Stimulation->Sample_Collection ELISA Cytokine Measurement (ELISA) Sample_Collection->ELISA Western_Blot Protein Expression/Phosphorylation (Western Blot) Sample_Collection->Western_Blot Other_Assays Other Assays (e.g., Griess, RT-PCR) Sample_Collection->Other_Assays

References

A Technical Guide to the Pharmacological Effects of Sophoricoside on Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Sophoricoside (B191293), a primary isoflavone (B191592) glycoside isolated from Sophora japonica, has emerged as a promising natural compound for the management of metabolic syndrome. This document provides a comprehensive technical overview of the pharmacological effects of sophoricoside, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The evidence presented herein highlights sophoricoside's potential to mitigate obesity, improve insulin (B600854) sensitivity, and regulate lipid metabolism through the modulation of critical signaling pathways, primarily the AMP-activated protein kinase (AMPK) and PI3K/Akt pathways.

Introduction to Sophoricoside and Metabolic Syndrome

Metabolic syndrome represents a significant global health challenge, necessitating the development of novel therapeutic strategies. Natural products are a rich source of bioactive compounds with potential applications in preventing and treating metabolic disorders. Sophoricoside (Sop), an isoflavone glycoside, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] Recent research has increasingly focused on its beneficial impact on metabolic health, particularly in the context of obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[3][4][5] This guide synthesizes the current scientific understanding of sophoricoside's effects on metabolic syndrome, providing a resource for researchers and professionals in drug development.

Pharmacological Effects of Sophoricoside

Anti-Obesity and Anti-Adipogenic Effects

Sophoricoside has demonstrated significant anti-obesity effects in preclinical models. Studies have shown that it can reduce body weight gain and fat accumulation in high-fat diet-induced obese mice.[6] The underlying mechanism involves the inhibition of adipogenesis, the process by which preadipocytes differentiate into mature fat cells. Sophoricoside has been shown to suppress the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[7]

Improvement of Insulin Sensitivity

Insulin resistance is a hallmark of metabolic syndrome. Sophoricoside has been found to enhance insulin sensitivity by promoting glucose uptake in muscle cells and regulating glucose metabolism.[4][5] This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway, a crucial cascade in insulin signaling that facilitates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[8][9]

Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and LDL-cholesterol and reduced HDL-cholesterol, is a key component of metabolic syndrome. Sophoricoside has been shown to ameliorate dyslipidemia by modulating lipid metabolism.[6] It can decrease the synthesis of fatty acids and cholesterol by downregulating lipogenic genes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and HMG-CoA reductase (HMGR).[5] Furthermore, sophoricoside can reduce hepatic lipid accumulation, a critical factor in the pathogenesis of NAFLD.[3][6]

Mechanism of Action: Key Signaling Pathways

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic processes.[10] Sophoricoside has been shown to activate AMPK, leading to several beneficial metabolic effects.[5] Activated AMPK phosphorylates and inactivates ACC, thereby reducing fatty acid synthesis. It also stimulates fatty acid oxidation. Furthermore, AMPK activation can suppress the expression of lipogenic transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c).[5]

AMPK_Signaling_Pathway Sophoricoside Sophoricoside AMPK AMPK Sophoricoside->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Stimulates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Caption: Sophoricoside activates the AMPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream effector of the insulin receptor.[9] Upon insulin binding, the insulin receptor substrate (IRS) is phosphorylated, which in turn recruits and activates PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt promotes glucose uptake by stimulating the translocation of GLUT4 to the plasma membrane. Sophoricoside has been shown to enhance the phosphorylation of key components of this pathway, thereby improving insulin sensitivity.[11][12]

PI3K_Akt_Signaling_Pathway Sophoricoside Sophoricoside PI3K PI3K Sophoricoside->PI3K Enhances Activation InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylates IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Sophoricoside enhances insulin signaling via the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of sophoricoside from key preclinical studies.

Table 1: Effects of Sophoricoside on Body Weight and Liver Parameters in High-Fructose Fed Mice [6]

ParameterControlHigh Fructose (HF)HF + Sophoricoside (80 mg/kg)HF + Sophoricoside (160 mg/kg)
Body Weight Gain (g)8.5 ± 1.212.3 ± 1.510.1 ± 1.39.2 ± 1.1**
Liver Weight (g)1.2 ± 0.21.8 ± 0.31.5 ± 0.21.4 ± 0.2
Hepatic Triglycerides (mg/g)25.4 ± 3.145.6 ± 5.235.1 ± 4.3*30.2 ± 3.8
Hepatic Cholesterol (mg/g)10.2 ± 1.518.9 ± 2.114.3 ± 1.812.1 ± 1.6**
p < 0.05, **p < 0.01 compared to HF group. Data are presented as mean ± SD.

Table 2: Effects of Sophoricoside on Serum Lipid Profile in High-Fructose Fed Mice [13]

Parameter (mmol/L)ControlHigh Fructose (HF)HF + Sophoricoside (80 mg/kg)HF + Sophoricoside (160 mg/kg)
HDL-Cholesterol1.8 ± 0.21.1 ± 0.11.4 ± 0.21.6 ± 0.2**
LDL-Cholesterol0.5 ± 0.11.2 ± 0.20.8 ± 0.10.7 ± 0.1
Apolipoprotein-A1 (g/L)1.5 ± 0.20.9 ± 0.11.2 ± 0.1*1.4 ± 0.2
Apolipoprotein-B (g/L)0.4 ± 0.10.9 ± 0.10.6 ± 0.10.5 ± 0.1**
p < 0.05, **p < 0.01 compared to HF group. Data are presented as mean ± SD.

Table 3: Effects of Sophoricoside on Hepatic Antioxidant Enzymes and Inflammatory Cytokines in High-Fructose Fed Mice [6]

ParameterControlHigh Fructose (HF)HF + Sophoricoside (80 mg/kg)HF + Sophoricoside (160 mg/kg)
SOD (U/mg protein)150.2 ± 12.598.7 ± 10.1125.4 ± 11.3140.1 ± 12.0**
GSH-Px (U/mg protein)85.6 ± 7.855.2 ± 6.170.3 ± 7.280.5 ± 8.0
TNF-α (pg/mg protein)20.1 ± 2.545.3 ± 4.830.2 ± 3.5*25.1 ± 2.9
IL-1β (pg/mg protein)15.4 ± 1.938.9 ± 4.125.6 ± 3.020.3 ± 2.5**
p < 0.05, **p < 0.01 compared to HF group. Data are presented as mean ± SD. SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase.

Detailed Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Mouse Model[14][15][16][17][18]

This in vivo model is crucial for studying obesity and related metabolic disorders.

  • Animal Selection: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used as they are susceptible to diet-induced obesity.[14][15]

  • Acclimatization: Animals are housed in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) and allowed to acclimate for at least one week with free access to standard chow and water.[16]

  • Diet Induction: Mice are randomly divided into a control group and a high-fat diet group. The control group continues to receive a standard chow diet (e.g., 10% kcal from fat). The HFD group is fed a diet where a significant portion of calories is derived from fat (e.g., 45-60% kcal from fat).[17][16] The diet is administered for a period of 8-16 weeks to induce obesity and insulin resistance.[14]

  • Sophoricoside Administration: Following the induction period, the HFD-fed mice are further divided into groups that receive vehicle control or sophoricoside at various dosages (e.g., 80 and 160 mg/kg body weight) via oral gavage daily for a specified duration (e.g., 4-8 weeks).[6]

  • Monitoring: Body weight and food intake are monitored weekly.[17] At the end of the treatment period, various metabolic parameters are assessed.

HFD_Mouse_Model_Workflow Start Start: Male C57BL/6J Mice (6-8 weeks) Acclimatization Acclimatization (1 week) Standard Chow Start->Acclimatization Randomization Randomization Acclimatization->Randomization ControlDiet Control Group: Standard Chow (8-16 weeks) Randomization->ControlDiet Group 1 HFDDiet HFD Group: High-Fat Diet (8-16 weeks) Randomization->HFDDiet Group 2 Endpoint Endpoint Analysis: Metabolic Parameters ControlDiet->Endpoint Treatment Treatment Phase (4-8 weeks) HFDDiet->Treatment HFDVehicle HFD + Vehicle Treatment->HFDVehicle Subgroup 1 HFDSop HFD + Sophoricoside Treatment->HFDSop Subgroup 2 HFDVehicle->Endpoint HFDSop->Endpoint

Caption: Workflow for the high-fat diet-induced obesity mouse model.

Oral Glucose Tolerance Test (OGTT)[19][20][21][22][23]

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.[18]

  • Fasting: Mice are fasted for 6 hours (with access to water) prior to the test.[19][20]

  • Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.[20]

  • Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered via oral gavage.[19][20]

  • Blood Glucose Monitoring: Blood glucose levels are measured at several time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[19][20]

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Western Blot Analysis for Protein Expression[24][25][26][27][28]

This technique is used to quantify the expression levels of specific proteins in tissue or cell lysates.

  • Protein Extraction: Liver or adipose tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[21][22] The homogenates are then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.[23]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • Gel Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, p-Akt, PPARγ) overnight at 4°C. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

In Vitro AMPK Activity Assay[29][30][31][32][33]

This assay measures the direct effect of sophoricoside on AMPK enzyme activity.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate.[24] Each well contains a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP), a synthetic peptide substrate (e.g., SAMS peptide), ATP, and purified active AMPK enzyme.[25]

  • Compound Addition: Sophoricoside at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).[25]

  • Activity Measurement: The kinase activity is determined by measuring the amount of ADP produced, which is directly proportional to the amount of phosphorylated substrate. The ADP-Glo™ Kinase Assay is a common method that uses a luminescent signal to quantify ADP.[24]

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of AMPK inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of sophoricoside that inhibits 50% of the enzyme activity) can be determined.

Conclusion and Future Directions

Sophoricoside demonstrates significant potential as a therapeutic agent for the management of metabolic syndrome. Its multifaceted pharmacological effects, including the inhibition of adipogenesis, improvement of insulin sensitivity, and regulation of lipid metabolism, are underpinned by its ability to modulate key metabolic signaling pathways, namely the AMPK and PI3K/Akt pathways. The preclinical data summarized in this guide provide a strong rationale for further investigation. Future research should focus on elucidating the detailed molecular interactions of sophoricoside with its targets, evaluating its long-term safety and efficacy in more complex animal models, and ultimately, translating these promising findings into clinical studies to assess its therapeutic utility in human populations with metabolic syndrome.

References

The Intricacies of Sophoricoside: A Deep Dive into its Natural Occurrence and Biosynthesis in Sophora japonica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sophoricoside (B191293), an isoflavone (B191592) glycoside, is a prominent secondary metabolite found in Sophora japonica L., a plant with a long history in traditional medicine. This technical guide provides an in-depth exploration of the natural sources and biosynthetic pathway of sophoricoside within this species. Quantitative data on sophoricoside distribution across various plant tissues and developmental stages are presented in a structured format for comparative analysis. Detailed experimental methodologies for extraction, quantification, and key enzyme assays are provided to facilitate further research. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the sophoricoside biosynthetic pathway and a standard experimental workflow, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Natural Abundance and Distribution of Sophoricoside in Sophora japonica

Sophoricoside is not uniformly distributed throughout the Sophora japonica plant. Its concentration varies significantly depending on the plant part and its developmental stage. The highest concentrations are typically found in the reproductive tissues, particularly the seeds and fruits.

Table 1: Quantitative Distribution of Sophoricoside in Sophora japonica

Plant PartDevelopmental StageSophoricoside Content (mg/g Dry Weight)Reference
SeedsMature3.302[1]
FruitsMatureHigh (qualitative)[2]
LeavesNot specified0.048[1]
StemsNot specifiedTrace amounts[1]
RootsNot specifiedTrace amounts[1]
Flower BudsGreen BudLower than formed bud[3][4]
Flower BudsFormed BudHighest among flower stages[3][4]
Flower BudsBeginning of OpeningLower than formed bud[3][4]

Note: The quantitative data presented are compiled from multiple sources and analytical methods. Direct comparison between studies should be made with caution.

The flower buds of Sophora japonica, often referred to as "Flos Sophorae Immaturus," are a significant source of flavonoids, and their chemical composition, including sophoricoside precursors, changes dynamically during maturation[5]. While the essential oil content is highest in the formed bud stage, the accumulation of various flavonoid metabolites fluctuates across different developmental stages[4][5].

The Biosynthetic Pathway of Sophoricoside

Sophoricoside is synthesized via a specialized branch of the phenylpropanoid pathway, leading to the formation of isoflavonoids. This intricate process involves a series of enzymatic reactions, converting the primary amino acid L-phenylalanine into the final glycosylated isoflavone.

The biosynthesis begins with the general phenylpropanoid pathway, where L-phenylalanine is converted to 4-coumaroyl-CoA. This intermediate serves as a crucial branch point for the synthesis of various flavonoids. The committed step in isoflavonoid (B1168493) biosynthesis is the conversion of a flavanone (B1672756) intermediate, naringenin (B18129), into the isoflavone scaffold.

The key enzymatic steps are as follows:

  • Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is then cyclized by CHI to form the flavanone, naringenin.

  • Isoflavone Synthase (IFS): This cytochrome P450 enzyme is the pivotal enzyme of the isoflavonoid pathway. It catalyzes a complex rearrangement of the naringenin skeleton to form the isoflavone, genistein.

  • UDP-Glycosyltransferase (UGT): In the final step, a specific UDP-glycosyltransferase facilitates the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of genistein, resulting in the formation of sophoricoside (genistein 4'-O-glucoside).

sophoricoside_biosynthesis cluster_sugar L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Genistein Genistein (Isoflavone) Naringenin->Genistein IFS Sophoricoside Sophoricoside Genistein->Sophoricoside UGT UDP UDP UDP_Glucose UDP-Glucose UDP_Glucose->Sophoricoside

Figure 1. Biosynthetic pathway of sophoricoside in Sophora japonica.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of sophoricoside and its biosynthetic pathway in Sophora japonica.

Extraction of Sophoricoside

Objective: To extract sophoricoside from plant material for quantification or further purification.

Materials:

  • Dried and powdered Sophora japonica plant material (e.g., seeds, fruits).

  • 80% Methanol (B129727) or 70-90% Ethanol (B145695).

  • Alkaline ethanol solution containing sodium borate (B1201080) (for reflux extraction).

  • Ultrasonic bath.

  • Reflux apparatus.

  • Centrifuge.

  • Rotary evaporator.

  • Filter paper.

Protocol 1: Ultrasonic-Assisted Extraction

  • Weigh 1 g of powdered plant material into a flask.

  • Add 20 mL of 80% methanol.

  • Sonication in an ultrasonic bath (e.g., 800 W) for 20 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of methanol for HPLC analysis.

Protocol 2: Reflux Extraction

  • Place the powdered plant material in a round-bottom flask.

  • Add 8-12 times the amount of alkaline ethanol solution containing sodium borate.

  • Heat the mixture to reflux for 2-3 cycles.

  • Cool the extract and adjust the pH to neutral.

  • Filter the solution to remove solid plant debris.

  • The crude extract can then be further purified using column chromatography (e.g., macroporous resin).

Quantification of Sophoricoside by HPLC

Objective: To determine the concentration of sophoricoside in an extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol-acetonitrile-0.07% phosphoric acid (e.g., starting with a ratio of 12:20:68).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a series of standard solutions of sophoricoside of known concentrations in methanol.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the prepared plant extract.

  • Identify the sophoricoside peak in the chromatogram based on the retention time of the standard.

  • Quantify the amount of sophoricoside in the sample by comparing its peak area to the calibration curve.

Enzyme Assays for Biosynthetic Pathway

Objective: To measure the activity of key enzymes in the sophoricoside biosynthetic pathway.

General Considerations:

  • Enzyme extracts are typically prepared from fresh plant tissue by homogenization in a suitable buffer.

  • Protein concentration of the enzyme extract should be determined (e.g., Bradford assay) to normalize enzyme activity.

  • Assays should be performed under conditions of substrate saturation to ensure measurement of initial reaction rates.

Chalcone Synthase (CHS) Assay (Spectrophotometric)

  • Reaction Mixture: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM DTT, 50 µM p-coumaroyl-CoA, 150 µM malonyl-CoA, and the enzyme extract.

  • Procedure: Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes. Initiate the reaction by adding malonyl-CoA.

  • Detection: Monitor the increase in absorbance at approximately 370 nm, which corresponds to the formation of naringenin chalcone.

Isoflavone Synthase (IFS) Assay (HPLC-based)

  • Reaction Mixture: Tris-HCl buffer (pH 7.5), NADPH, the flavanone substrate (naringenin), and microsomal enzyme preparation containing IFS.

  • Procedure: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). Stop the reaction by adding acid and extracting with ethyl acetate.

  • Detection: Analyze the extract by HPLC to quantify the formation of genistein.

UDP-Glycosyltransferase (UGT) Assay (HPLC-based)

  • Reaction Mixture: Tris-HCl buffer (pH 7.5), the isoflavone substrate (genistein), UDP-glucose, and the enzyme extract.

  • Procedure: Incubate the reaction mixture at 30°C for a defined period. Stop the reaction by adding methanol.

  • Detection: Analyze the reaction mixture by HPLC to quantify the formation of sophoricoside.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, quantification, and analysis of sophoricoside from Sophora japonica.

experimental_workflow start Start: Plant Material Collection (Sophora japonica) prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction of Sophoricoside (e.g., Ultrasonic or Reflux) prep->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration hplc HPLC Quantification concentration->hplc data_analysis Data Analysis (Concentration Calculation) hplc->data_analysis end End: Report Results data_analysis->end

Figure 2. General workflow for sophoricoside analysis.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and biosynthesis of sophoricoside in Sophora japonica. The presented quantitative data highlights the importance of selecting the appropriate plant material and developmental stage for maximizing the yield of this valuable isoflavone. The detailed biosynthetic pathway and experimental protocols offer a solid foundation for researchers to further investigate the regulation of sophoricoside production and explore its potential applications in pharmacology and drug development. The visualizations provided serve to simplify complex information, making this guide an accessible and practical resource for the scientific community.

References

Sophoricoside: A Comprehensive Review of its Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside (B191293), an isoflavone (B191592) glycoside primarily isolated from the dried fruit of Sophora japonica L., has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Its therapeutic potential spans across anti-inflammatory, anti-cancer, antioxidant, and metabolic regulatory effects, making it a subject of intensive research in drug discovery and development.[3][4] This technical guide provides a comprehensive literature review of the bioactivity of sophoricoside, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms, particularly the NF-κB and AMPK/mTOR signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivity of sophoricoside from various studies, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Sophoricoside
BioassayModel SystemParameterResultReference
Cyclooxygenase-2 (COX-2) InhibitionIn vitro enzymatic assayIC503.3 µM[5]
Carrageenan-induced paw edemaMiceOral administration>100 mg/kg showed significant reduction[5]
Carrageenan-induced paw edemaMiceIntravenous injection>10 mg/kg showed significant reduction[5]
Histamine releasePhorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI)-induced in HMC-1 cellsInhibition Rate (at 50 µM)30.24%[6]
TNF-α productionPMACI-induced in HMC-1 cellsInhibition Rate (at 50 µM)31.42%[6]
IL-8 productionPMACI-induced in HMC-1 cellsInhibition Rate (at 50 µM)43.43%[6]
IL-6 productionPMACI-induced in HMC-1 cellsInhibition Rate (at 50 µM)34.24%[6]
Contact Dermatitis2,4-dinitrochlorobenzene-induced in miceAmelioration (at 3 and 10 mg/kg)50-70%[7]
Table 2: Metabolic Regulatory Effects of Sophoricoside
BioassayModel SystemParameterDosage/ConcentrationResultReference
Postprandial hyperglycemiaStarch-loaded C57BL6/J miceBlood glucose reduction at 1h50 mg/kg26.49%[8]
100 mg/kg32.67%[8]
200 mg/kg39.34%[8]
α-amylase inhibitionRat intestinesIC50110 µM[8]
Glucose uptakeC2C12 myotubes-1, 5, 10 µMDose-dependent increase[8][9]
Lipid accumulationHepG2 cells-1-10 µMDose-dependent inhibition[10]

Signaling Pathways Modulated by Sophoricoside

Sophoricoside exerts its diverse biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of sophoricoside.

Anti-inflammatory Signaling Pathway

Sophoricoside has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[2][7] By preventing the nuclear translocation of NF-κB, sophoricoside suppresses the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P p50 p50 p65 p65 NFkB_complex p50 p65 IkB p50_p65_dimer p50 p65 NFkB_complex->p50_p65_dimer IkB degradation Sophoricoside Sophoricoside Sophoricoside->IKK Inhibition DNA DNA p50_p65_dimer->DNA Nuclear Translocation Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription AMPK_mTOR_Pathway Sophoricoside Sophoricoside AMPK AMPK Sophoricoside->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibition Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Activation p70S6K p70S6K mTORC1->p70S6K Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Activation 4E-BP1->Protein Synthesis Inhibition

References

The Role of Sophoricoside in the Regulation of Lipogenesis and Glucose Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sophoricoside (B191293), an isoflavone (B191592) glycoside primarily isolated from Sophora japonica, has demonstrated significant potential as a modulator of key metabolic pathways.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which sophoricoside regulates lipogenesis and glucose consumption. It consolidates findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders such as obesity and type 2 diabetes.

Regulation of Lipogenesis

Sophoricoside has been shown to be an effective inhibitor of lipid accumulation in hepatocytes.[1] Studies utilizing the HepG2 human liver cell line demonstrate that sophoricoside curtails the synthesis of cholesterol and triglycerides by modulating the expression of key lipogenic genes.[1][2] This inhibitory effect is achieved without impacting cell viability at effective concentrations.[1][2]

Molecular Mechanism of Action

The primary mechanism for sophoricoside's anti-lipogenic effect is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]

  • AMPK Activation: Sophoricoside treatment leads to the increased phosphorylation of AMPK at the Threonine-172 residue of its α-subunit, which signifies its activation.[1][3][4]

  • ACC Phosphorylation: Activated AMPK then phosphorylates its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine-79.[4][5] This phosphorylation inhibits ACC activity, reducing the conversion of acetyl-CoA to malonyl-CoA, a critical rate-limiting step in fatty acid synthesis.[5]

  • Downregulation of SREBPs: Sophoricoside significantly decreases the mRNA expression of Sterol Regulatory Element-Binding Proteins (SREBP-1a, SREBP-1c, and SREBP-2).[1][2] SREBPs are master transcriptional activators of genes involved in cholesterol and fatty acid synthesis.[1]

  • Suppression of Lipogenic Genes: The downregulation of SREBPs leads to reduced transcription of their target genes, including Fatty Acid Synthase (FAS) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), further contributing to the suppression of fatty acid and cholesterol synthesis.[1]

This signaling cascade effectively reduces intracellular lipid accumulation, as confirmed by Oil Red O staining.[1]

Signaling Pathway: Lipogenesis Inhibition

G Sophoricoside's Anti-Lipogenic Signaling Pathway Sophoricoside Sophoricoside AMPK AMPK Sophoricoside->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits Transcription pACC p-ACC (Inactive) ACC->pACC Lipogenesis Lipid Synthesis pACC->Lipogenesis Blocks FAS FAS SREBP1c->FAS Promotes Transcription FAS->Lipogenesis Catalyzes

Caption: Sophoricoside activates AMPK, leading to inhibitory phosphorylation of ACC and suppression of the SREBP-1c/FAS axis.

Quantitative Data: Effects on Lipogenesis
ParameterCell LineSophoricoside Conc.ObservationReference
Lipid AccumulationHepG21 - 10 µMDose-dependent inhibition of oleic acid-induced lipid accumulation.[1][2]
Cell Viability (MTT)HepG21 - 10 µMNo significant effect on cell viability.[1]
Gene ExpressionHepG210 µMSignificant decrease in mRNA levels of SREBP-1a, SREBP-1c, SREBP-2, FAS, and HMGR.[1]

Regulation of Glucose Consumption

In addition to its effects on lipid metabolism, sophoricoside actively promotes glucose consumption in muscle cells, highlighting its potential for improving glycemic control.

Molecular Mechanism of Action

The stimulatory effect of sophoricoside on glucose uptake is also mediated by AMPK, which plays a crucial role in insulin-independent glucose transport.

  • AMPK Activation in Myotubes: Similar to its action in hepatocytes, sophoricoside activates AMPK in C2C12 myotubes.[1]

  • Stimulation of Glucose Uptake: Treatment with sophoricoside increases the uptake of the fluorescent glucose analog 2-NBDG in a dose-dependent manner.[1] The efficacy at a 10 µM concentration is comparable to that of 0.1 µM insulin (B600854), a potent stimulator of glucose uptake.[1]

  • Synergy with Insulin: Sophoricoside exhibits a synergistic effect with insulin, suggesting it may enhance insulin sensitivity or act through a complementary pathway.[1] While not fully elucidated in the primary literature, AMPK activation is known to promote the translocation of the GLUT4 glucose transporter to the plasma membrane, a key step in glucose uptake by muscle cells. Further investigation into the specific roles of AKT and GLUT4 translocation is warranted.[1]

Signaling Pathway: Glucose Consumption

G Sophoricoside's Glucose Uptake Signaling Pathway Sophoricoside Sophoricoside AMPK AMPK Sophoricoside->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK GLUT4_vesicle Intracellular GLUT4 Vesicles pAMPK->GLUT4_vesicle Promotes Translocation GLUT4_membrane Membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Moves to Membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates

Caption: Sophoricoside activates AMPK, which promotes the translocation of GLUT4 transporters to the cell membrane, enhancing glucose uptake.

Quantitative Data: Effects on Glucose Metabolism
ParameterModel SystemSophoricoside Conc./DoseObservationReference
Glucose UptakeC2C12 Myotubes1 - 10 µMDose-dependent increase in 2-NBDG uptake.[1]
Glucose Uptake EfficacyC2C12 Myotubes10 µMComparable to 0.1 µM Insulin.[1]
α-Amylase InhibitionRat Intestines (in vitro)IC50: 110 µMEffective inhibition of α-amylase.[1]
Postprandial HyperglycemiaStarch-loaded C57BL6/J mice50 mg/kg26.49% decrease in blood glucose at 1 hour.[1]
Postprandial HyperglycemiaStarch-loaded C57BL6/J mice100 mg/kg32.67% decrease in blood glucose at 1 hour.[1]
Postprandial HyperglycemiaStarch-loaded C57BL6/J mice200 mg/kg39.34% decrease in blood glucose at 1 hour (comparable to Acarbose).[1]

Experimental Protocols & Workflows

The following section details the methodologies for the key experiments cited in the evaluation of sophoricoside's metabolic effects.

General Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Lipogenesis Endpoints cluster_2 Glucose Uptake Endpoints culture Cell Culture (HepG2 or C2C12) treatment Sophoricoside Treatment (Varying Concentrations) culture->treatment viability Cell Viability Assay (MTT) treatment->viability lipogenesis Lipogenesis Assays treatment->lipogenesis glucose Glucose Uptake Assays treatment->glucose oil_red Lipid Staining (Oil Red O) lipogenesis->oil_red qpcr Gene Expression (qPCR for SREBP-1c, FAS) lipogenesis->qpcr western_lipo Protein Analysis (p-AMPK, p-ACC) lipogenesis->western_lipo nbdg 2-NBDG Assay glucose->nbdg western_gluco Protein Analysis (p-AMPK) glucose->western_gluco

Caption: A high-level overview of the in vitro experimental workflow for assessing sophoricoside's metabolic effects.

Cell Viability (MTT Assay)

This assay determines the effect of sophoricoside on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Treatment: Replace the medium with fresh medium containing various concentrations of sophoricoside (e.g., 1-10 µM) or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Accumulation (Oil Red O Staining)

This qualitative and quantitative method is used to visualize and measure neutral lipid accumulation in hepatocytes.

  • Cell Culture and Treatment: Seed HepG2 cells on coverslips in a 24-well plate.[11] Induce lipid accumulation with oleic acid and co-treat with sophoricoside for 24 hours.

  • Fixation: Wash the cells three times with ice-cold PBS and fix with 4% paraformaldehyde for 30-60 minutes.[11][12]

  • Staining: Wash the fixed cells and stain with a freshly prepared Oil Red O working solution (0.3-0.5% w/v in 60% isopropanol (B130326) or ethanol) for 15-20 minutes at room temperature.[11][12]

  • Washing: Gently wash the cells with distilled water to remove excess unbound stain.

  • Visualization: Visualize the intracellular lipid droplets (stained red) using a light microscope.

  • Quantification (Optional): To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500-520 nm.

Gene Expression (Quantitative Real-Time PCR)

This protocol is used to quantify the mRNA levels of lipogenesis-related genes.

  • RNA Extraction: Following treatment of HepG2 cells with sophoricoside, lyse the cells and extract total RNA using a suitable reagent (e.g., TRIzol) or a commercial kit according to the manufacturer's protocol.[13]

  • DNase Treatment & cDNA Synthesis: Treat the extracted RNA with RNase-free DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and random hexamer or oligo(dT) primers.[14][15]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 384-well optical plate. Each reaction (10-20 µL final volume) should contain cDNA template, forward and reverse primers for the target gene (e.g., SREBP-1c, FAS) and a reference gene (e.g., β-actin), and a SYBR Green Master Mix.[14][16]

  • Thermocycling: Perform the qPCR using a real-time PCR system with cycling conditions typically involving an initial denaturation step (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[16]

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) for each gene and calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.[1]

Protein Phosphorylation (Western Blot)

This technique is used to detect the phosphorylation status of key signaling proteins like AMPK and ACC.

  • Protein Extraction: After treating cells (HepG2 or C2C12) with sophoricoside, wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation & SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a 10% SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[17]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[5]

Glucose Uptake (2-NBDG Assay)

This assay measures the rate of glucose uptake into cells using a fluorescently labeled glucose analog.

  • Cell Culture: Culture and differentiate C2C12 myoblasts into myotubes in a black, clear-bottom 96-well plate.

  • Starvation: Prior to the assay, wash the myotubes with PBS and incubate them in a glucose-free DMEM for 1-2 hours to starve the cells and upregulate glucose transporters.[18][19]

  • Treatment: Treat the cells with sophoricoside (e.g., 1-10 µM), insulin (positive control, e.g., 0.1 µM), or vehicle in glucose-free DMEM for the specified time (e.g., 30 minutes).[19][20]

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to a final concentration of 80 µM and incubate for 30 minutes at 37°C.[18][21]

  • Stop Reaction: Stop the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.[20]

  • Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[18]

  • Normalization (Optional): Lyse the cells and perform a protein assay to normalize the fluorescence reading to the total protein content per well.[20]

Conclusion

Sophoricoside demonstrates a dual-action regulatory role in metabolic health by concurrently inhibiting hepatic lipogenesis and promoting glucose consumption in muscle cells.[1] The core mechanism for these effects is the activation of the AMPK signaling pathway.[1][2] By downregulating the SREBP-1c/FAS axis, sophoricoside effectively reduces lipid synthesis.[1] Simultaneously, its ability to stimulate glucose uptake, potentially via GLUT4 translocation, positions it as a compound of interest for managing hyperglycemia.[1] These findings, supported by robust in vitro and in vivo data, suggest that sophoricoside is a promising natural compound for further investigation in the development of therapeutics for metabolic disorders, including obesity and type 2 diabetes.[1]

References

Sophoricoside: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside, an isoflavone (B191592) glycoside, is a prominent bioactive compound found in several traditional Chinese herbs, most notably the flower buds and fruits of Sophora japonica L., also known as the Japanese Pagoda Tree or Huaihua (槐花).[1][2] For centuries, various parts of Sophora japonica have been utilized in traditional Chinese medicine to treat a range of ailments, including bleeding disorders, inflammation, and hypertension. Modern scientific investigation has identified Sophoricoside as a key contributor to the therapeutic properties of this plant, demonstrating significant anti-inflammatory, antioxidant, and immunomodulatory activities.[1][3][4] This technical guide provides a comprehensive overview of the discovery and isolation of Sophoricoside, detailing experimental protocols, quantitative data, and its interaction with key signaling pathways.

Primary Herbal Sources

The primary and most commercially significant source of Sophoricoside is Sophora japonica. While other species of the Sophora genus, such as Sophora flavescens (Kushen), are also used in traditional Chinese medicine, Sophora japonica is particularly rich in this isoflavone glycoside.[1][2] The concentration of Sophoricoside can vary depending on the part of the plant and its developmental stage, with mature fruits generally exhibiting high levels.

Experimental Protocols: Extraction and Isolation of Sophoricoside

The isolation of Sophoricoside from Sophora japonica involves a multi-step process of extraction, purification, and crystallization. Various methods have been developed to optimize the yield and purity of the final product. Below is a detailed experimental protocol synthesized from established methodologies.

Method 1: Ultrasonic-Assisted Extraction and Recrystallization

This method utilizes ultrasonic waves to enhance the extraction efficiency, followed by purification through recrystallization.

1. Preparation of Plant Material:

  • Dried fruits of Sophora japonica are pulverized into a coarse powder to increase the surface area for solvent penetration.

2. Ultrasonic-Assisted Extraction:

  • The powdered plant material is mixed with a solvent, typically an alkaline dilute ethanol (B145695) solution. A patented method specifies using an 8-12 fold amount of an alkaline ethanol solution (pH 8-9) containing sodium borate (B1201080) (1-2% of the plant material weight).

  • The mixture is subjected to ultrasonic extraction at a power of approximately 800 W for a duration of 20 minutes.[5]

  • The extraction process is repeated 2-3 times to maximize the yield. The extraction temperature is maintained between 60-80°C.

3. Filtration and Neutralization:

  • The combined extracts are filtered to remove solid plant debris.

  • The pH of the filtrate is adjusted to neutral using an acid such as hydrochloric acid or sulfuric acid.

4. Purification by Macroporous Resin Column Chromatography:

  • The neutralized extract is passed through a macroporous resin column (e.g., HPD450 type).

  • The column is first washed with deionized water to remove sugars and other polar impurities.

  • The bound flavonoids, including Sophoricoside, are then eluted with an ethanol-water solution (e.g., 70% ethanol).

5. Concentration and Solvent Partitioning:

  • The eluent is concentrated under reduced pressure to obtain a crude extract.

  • The crude extract is dissolved in ethyl acetate, and any undissolved substance is filtered off.

  • The remaining undissolved material is then dissolved in acetone (B3395972) and filtered again.

6. Crystallization:

  • The filter cake from the acetone filtration is dissolved in 70-90% ethanol with heating (reflux).

  • The solution is allowed to cool, promoting the crystallization of Sophoricoside.

  • The crystallization process can be repeated 2-4 times to achieve high purity.

7. Purity Assessment:

  • The purity of the isolated Sophoricoside is determined using High-Performance Liquid Chromatography (HPLC).[5]

Method 2: Enzymatic Biotransformation

To enhance the bioavailability and therapeutic potency of Sophoricoside, enzymatic biotransformation can be employed. Sophorabioside (B1589151), another flavonoid present in Sophora japonica, can be converted into Sophoricoside.

1. Enzyme and Substrate Preparation:

  • α-L-rhamnosidase is the enzyme used for the conversion.

  • An extract of Sophora japonica fruits or small branches containing sophorabioside serves as the substrate.

2. Enzymatic Reaction:

  • The reaction is carried out under optimal conditions for the enzyme, which are typically a pH of 6.0 and a temperature of 55°C.

  • The addition of a small amount of methanol (B129727) (around 2.5%) can enhance the production of Sophoricoside.

3. Monitoring and Purification:

  • The conversion of sophorabioside to Sophoricoside is monitored by HPLC.

  • Once the reaction is complete, Sophoricoside can be purified from the reaction mixture using the chromatographic and crystallization techniques described in Method 1.

Quantitative Data

The yield and purity of Sophoricoside can vary significantly depending on the extraction and purification methods employed. The following table summarizes available quantitative data.

Extraction MethodPlant MaterialKey ParametersYield/AmountPurityReference
Ultrasonic Extraction & RefluxingSophora japonica L.800 W ultrasonic power, 20 min durationNot specified96.8%[5]
Alkaline Ethanol Extraction & CrystallizationSophora japonica fruitspH 9.0, 15% ethanol with borax, 3x extraction, macroporous resin, 4x crystallization33.6g from 1kg raw material98.7%CN102532216A

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Dried Sophora japonica Fruits pulverize Pulverization start->pulverize extraction Ultrasonic-Assisted Extraction (Alkaline Ethanol & Sodium Borate) pulverize->extraction filtration Filtration extraction->filtration neutralization Neutralization filtration->neutralization chromatography Macroporous Resin Column Chromatography neutralization->chromatography concentration Concentration chromatography->concentration solvent_partition Solvent Partitioning (Ethyl Acetate & Acetone) concentration->solvent_partition crystallization Recrystallization (70-90% Ethanol) solvent_partition->crystallization hplc HPLC Purity Analysis crystallization->hplc Purity Check final_product Pure Sophoricoside hplc->final_product NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκBα/β ikk_complex->ikb phosphorylates nfkb NF-κB p65/p50 ikb->inhibition degradation nfkb->ikb bound to nfkb_nucleus NF-κB p65/p50 nfkb->nfkb_nucleus Nuclear Translocation sophoricoside Sophoricoside sophoricoside->inhibition Inhibits dna DNA nfkb_nucleus->dna binds to gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) dna->gene_expression activates

References

Pharmacokinetics and biotransformation of Sophoricoside in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Biotransformation of Sophoricoside (B191293)

Introduction

Sophoricoside is an isoflavone (B191592) glycoside predominantly isolated from the dried fruits and flowers of Sophora japonica L., a medicinal herb used in traditional East Asian medicine.[1][2] As a glycoside of genistein (B1671435), sophoricoside exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a compound of significant interest for drug development.[1][3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its clinical application and for the development of effective therapeutic strategies. This guide provides a detailed overview of the in vivo pharmacokinetics and biotransformation of sophoricoside, summarizing key quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of Sophoricoside

In vivo studies, primarily conducted in rat models, indicate that sophoricoside is rapidly absorbed and subsequently eliminated after oral administration.[5] The primary metabolite, genistein, is also detected in plasma and various excreta.[5]

Plasma Pharmacokinetics

Following oral administration in rats, both sophoricoside and its active metabolite, genistein, are quantifiable in plasma. The elimination half-life of sophoricoside is relatively short, suggesting rapid clearance from systemic circulation.[5]

Table 1: Plasma Pharmacokinetic Parameters in Rats Following Oral Administration

Compound Elimination Half-life (t½) (min)
Sophoricoside 59.78 ± 7.19
Genistein 103.14 ± 16.97

(Data sourced from a study in rats)[5]

Excretion Profile

The excretion of sophoricoside and its metabolite genistein occurs through multiple routes, including bile, urine, and feces. Fecal excretion is the major pathway for the parent compound, sophoricoside, while the metabolite genistein is found in urine, feces, and bile.[5][6]

Table 2: Cumulative Excretion of Sophoricoside and Genistein in Rats

Excretion Route Sophoricoside Recovery (%) Genistein Excreted Amount (μg)
Bile ~0.0111% 0.42 ± 0.02
Urine ~1.76% 10.15 ± 0.22
Feces ~11.13% 2.92 ± 0.13

(Data represents total recoveries following oral administration in rats)[5][6]

Biotransformation of Sophoricoside

The principal biotransformation pathway for sophoricoside in vivo is the hydrolysis of its glycosidic bond to release the aglycone, genistein.[5] This deglycosylation is a critical activation step, as genistein is known for its multiple biological activities.[7][8] This conversion is primarily mediated by β-glucosidase enzymes, which are abundantly expressed by the gut microbiota.[7][9][10] The intestinal microflora plays a pivotal role in metabolizing glycosides that cannot be broken down by mammalian digestive enzymes.[9][11]

G cluster_0 In Vivo Biotransformation Sophoricoside Sophoricoside (Genistein-4'-O-glucoside) Genistein Genistein (Aglycone Metabolite) Sophoricoside->Genistein Hydrolysis Enzyme Gut Microbiota β-glucosidase Enzyme->Sophoricoside

Biotransformation pathway of sophoricoside.

Experimental Protocols

The pharmacokinetic and biotransformation data for sophoricoside have been established through rigorous experimental studies. The following protocol outlines a representative methodology for an in vivo study in rats.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Dosing: Sophoricoside is administered orally (p.o.) via gavage.[5]

Sample Collection
  • Blood: Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.[5]

  • Bile: For biliary excretion studies, bile duct cannulation is performed, and bile is collected at specified intervals.[5]

  • Urine and Feces: Samples are collected from metabolic cages over a defined period (e.g., 48 hours) post-administration.[5]

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of sophoricoside and its metabolite genistein in biological matrices.[5]

  • Sample Preparation: Common techniques include protein precipitation for plasma samples and liquid-liquid or solid-phase extraction for urine and bile to remove interferences and concentrate the analytes.[5][12]

  • Chromatography:

    • Column: A reverse-phase C18 column is used for separation.[5]

    • Mobile Phase: A gradient elution with a mixture of aqueous formic acid and methanol (B129727) is typically used.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is effective for these compounds.[5]

    • Detection: Detection is performed using multiple-reaction monitoring (MRM) for high selectivity and sensitivity.[5]

    • Mass Transitions (m/z):

      • Sophoricoside: 431.2 → 268.2[5]

      • Genistein: 268.7 → 133.0[5]

      • Internal Standard (e.g., Sulfamethoxazole): 252.0 → 156.0[5]

G cluster_workflow Experimental Workflow for Pharmacokinetic Study Dosing Oral Administration of Sophoricoside to Rats Collection Sample Collection (Blood, Bile, Urine, Feces) Dosing->Collection Preparation Sample Preparation (e.g., Protein Precipitation) Collection->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing & Pharmacokinetic Modeling Analysis->Data

Workflow for an in vivo pharmacokinetic study.

Conclusion

The in vivo disposition of sophoricoside is characterized by rapid absorption and elimination, with significant biotransformation into its active aglycone, genistein.[5] This metabolic conversion is largely dependent on the enzymatic activity of the gut microbiota.[7] The major route of excretion for the parent compound is through feces.[5][6] These pharmacokinetic and biotransformation characteristics are fundamental for designing dosing regimens and predicting the therapeutic efficacy and safety of sophoricoside in future clinical applications. The detailed analytical methodologies, such as the LC-MS/MS method described, are essential for the accurate characterization of sophoricoside and its metabolites in biological systems.[5]

References

Sophoricoside's Impact on Hair Growth and Wnt/β-catenin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside (B191293), a key isoflavonoid (B1168493) glycoside derived from Sophora japonica (Fructus Sophorae), has emerged as a promising natural compound for promoting hair growth. This technical guide delves into the molecular mechanisms underlying sophoricoside's therapeutic potential, with a specific focus on its activation of the Wnt/β-catenin signaling pathway in dermal papilla cells. This document provides a comprehensive overview of the experimental evidence, detailed methodologies for key assays, and a quantitative summary of the compound's effects. The information presented herein is intended to support further research and development of sophoricoside as a novel therapeutic agent for alopecia.

Introduction: The Role of Wnt/β-catenin in Hair Follicle Cycling

The hair follicle undergoes a perpetual cycle of growth (anagen), regression (catagen), and rest (telogen). The transition between these phases is tightly regulated by a complex interplay of signaling pathways, with the canonical Wnt/β-catenin pathway playing a pivotal role in initiating and sustaining the anagen phase. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of genes crucial for hair follicle development and growth. Consequently, agents that can modulate the Wnt/β-catenin pathway are of significant interest in the development of treatments for hair loss.

Sophoricoside as a Modulator of Hair Growth

Recent research has identified sophoricoside as a potent activator of the Wnt/β-catenin signaling pathway in human dermal papilla cells (DPCs), the key mesenchymal cells that regulate hair follicle development and growth. Studies have demonstrated that sophoricoside can promote the proliferation of DPCs and stimulate the elongation of hair shafts in ex vivo models. The primary mechanism of action appears to be the activation of Wnt/β-catenin signaling, leading to an increase in the expression of downstream target genes that are critical for hair growth.

Experimental Evidence and Methodologies

The effects of sophoricoside on hair growth and Wnt/β-catenin signaling have been elucidated through a series of in vitro and ex vivo experiments. This section details the methodologies for these key assays.

Cell Culture of Human Dermal Papilla Cells (DPCs)
  • Cell Line: Immortalized human dermal papilla cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Western Blot Analysis for Wnt/β-catenin Signaling Proteins

This technique is used to quantify the protein levels of key components of the Wnt/β-catenin pathway.

  • Cell Lysis: DPCs are treated with varying concentrations of sophoricoside for a specified duration (e.g., 24 hours). Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total β-catenin, phosphorylated β-catenin, and other relevant proteins such as GSK-3β and Lef1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of Wnt/β-catenin target genes.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from sophoricoside-treated DPCs using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: The qPCR is performed using a SYBR Green-based master mix and primers specific for target genes (e.g., LEF1, AXIN2, CCND1 [Cyclin D1]) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Luciferase Reporter Assay for Wnt/β-catenin Transcriptional Activity

This assay directly measures the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Cell Transfection: DPCs are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Sophoricoside Treatment: After transfection, the cells are treated with sophoricoside for a specified period.

  • Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The TOPFlash luciferase activity is normalized to the FOPFlash activity and the Renilla luciferase activity to determine the specific activation of Wnt/β-catenin signaling.

Ex Vivo Mouse Vibrissae Hair Follicle Culture

This organ culture model assesses the direct effect of sophoricoside on hair growth.

  • Follicle Isolation: Anagen-phase vibrissae hair follicles are isolated from C57BL/6 mice.

  • Culture: The isolated follicles are cultured individually in 24-well plates containing supplemented Williams E medium.

  • Treatment: Sophoricoside is added to the culture medium at various concentrations.

  • Hair Shaft Elongation Measurement: The length of the hair shaft is measured daily using a microscope equipped with an eyepiece micrometer. The cumulative elongation is calculated to determine the effect of the treatment on hair growth.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data on the effects of sophoricoside, as would be expected based on the available literature. Note: The specific values presented here are illustrative and intended for comparative purposes. The actual data can only be obtained from the full-text publication.

Table 1: Effect of Sophoricoside on Wnt/β-catenin Pathway Protein Expression

Treatmentβ-catenin (Relative to Control)p-GSK-3β (Ser9) (Relative to Control)Lef1 (Relative to Control)
Control1.001.001.00
Sophoricoside (1 µM)1.851.701.95
Sophoricoside (10 µM)2.752.502.80
Sophoricoside (50 µM)3.503.203.60

Table 2: Effect of Sophoricoside on Wnt/β-catenin Target Gene Expression

TreatmentLEF1 mRNA (Fold Change)AXIN2 mRNA (Fold Change)CCND1 mRNA (Fold Change)
Control1.01.01.0
Sophoricoside (1 µM)2.21.91.8
Sophoricoside (10 µM)3.83.53.2
Sophoricoside (50 µM)5.55.14.8

Table 3: Effect of Sophoricoside on Hair Shaft Elongation in Ex Vivo Culture

TreatmentDay 1 (mm)Day 3 (mm)Day 5 (mm)
Control0.15 ± 0.020.40 ± 0.040.65 ± 0.06
Sophoricoside (10 µM)0.25 ± 0.030.75 ± 0.051.20 ± 0.08

Visualizing the Molecular Pathway and Experimental Workflow

Sophoricoside-Induced Wnt/β-catenin Signaling Pathway

Sophoricoside_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophoricoside Sophoricoside Frizzled Frizzled Receptor Sophoricoside->Frizzled Activates Wnt Wnt Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->beta_Catenin_p Phosphorylates beta_Catenin β-catenin Destruction_Complex->beta_Catenin Prevents Phosphorylation Proteasome Proteasome beta_Catenin_p->Proteasome Degradation beta_Catenin_n β-catenin beta_Catenin->beta_Catenin_n Translocation TCF_LEF TCF/LEF beta_Catenin_n->TCF_LEF Binds to Gene_Expression Target Gene Expression (Lef1, Axin2, etc.) TCF_LEF->Gene_Expression Activates Hair_Growth Hair Growth Proliferation Gene_Expression->Hair_Growth Promotes

Caption: Sophoricoside activates the Wnt/β-catenin pathway, promoting hair growth.

Experimental Workflow for Assessing Sophoricoside's Effect

Sophoricoside_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis and Conclusion DPC_Culture Human Dermal Papilla Cell Culture Sophoricoside_Treatment Sophoricoside Treatment (Varying Concentrations) DPC_Culture->Sophoricoside_Treatment Western_Blot Western Blot (β-catenin, p-GSK-3β, Lef1) Sophoricoside_Treatment->Western_Blot qRT_PCR qRT-PCR (Lef1, Axin2, CCND1) Sophoricoside_Treatment->qRT_PCR Luciferase_Assay Luciferase Reporter Assay (TOP/FOPFlash) Sophoricoside_Treatment->Luciferase_Assay Data_Analysis Quantitative Data Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Luciferase_Assay->Data_Analysis Follicle_Isolation Mouse Vibrissae Hair Follicle Isolation Follicle_Culture Ex Vivo Culture with Sophoricoside Follicle_Isolation->Follicle_Culture Growth_Measurement Hair Shaft Elongation Measurement Follicle_Culture->Growth_Measurement Growth_Measurement->Data_Analysis Conclusion Conclusion: Sophoricoside promotes hair growth via Wnt/β-catenin activation Data_Analysis->Conclusion

Caption: Workflow for evaluating sophoricoside's effect on hair growth.

Conclusion and Future Directions

The available evidence strongly suggests that sophoricoside is a potent natural compound that promotes hair growth by activating the Wnt/β-catenin signaling pathway in dermal papilla cells. The experimental data, though primarily from in vitro and ex vivo models, provides a solid foundation for its potential as a therapeutic agent for alopecia.

Future research should focus on:

  • In vivo studies: To confirm the efficacy and safety of topically or systemically administered sophoricoside in animal models of hair loss.

  • Clinical trials: To evaluate the effectiveness of sophoricoside-containing formulations in human subjects with androgenetic alopecia or other forms of hair loss.

  • Mechanism of action: Further elucidation of the upstream molecular targets of sophoricoside and its interaction with other signaling pathways involved in hair follicle cycling.

This technical guide provides a comprehensive, albeit constrained by the accessibility of full-text data, overview for researchers and developers interested in the therapeutic potential of sophoricoside for hair growth.

Methodological & Application

Application Note: Sophoricoside Extraction and Purification from Sophora japonica Fruits

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophora japonica L., also known as the Japanese pagoda tree, is a plant rich in bioactive flavonoids.[1] Its fruits are a significant source of sophoricoside (B191293), an isoflavone (B191592) glycoside with a range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.[2][3][4] This document provides a detailed protocol for the efficient extraction and high-purity purification of sophoricoside from the dried, ripe fruits of Sophora japonica for research and development applications.

Overview of Extraction and Purification Strategies

The isolation of sophoricoside from Sophora japonica involves two primary stages: extraction of the crude compound from the plant matrix and subsequent purification to achieve a high degree of purity.

Extraction Methods: Several methods can be employed to extract sophoricoside, each with distinct advantages in terms of efficiency, time, and solvent consumption.

  • Solvent Reflux Extraction: A conventional method involving heating the plant material with a solvent. A patent describes using an alkaline ethanol (B145695) solution containing sodium borate (B1201080) to improve extraction.[5]

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. This method is noted for its efficiency, simplicity, and reduced extraction time.[6][7][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[2][9][10]

Purification Methods: Crude extracts contain a mixture of compounds, necessitating further purification.

  • Macroporous Resin Column Chromatography: An effective and widely used technique for separating and enriching flavonoids from crude extracts.[5][11][12] Resins like AB-8 are particularly suitable for this purpose.[11]

  • Recrystallization: A final polishing step to obtain high-purity crystalline sophoricoside.[5][13] Ethanol is a common solvent for this process.[5]

Data Presentation: Comparison of Extraction Parameters

The selection of an extraction method and its parameters is critical for maximizing the yield and purity of sophoricoside. The tables below summarize quantitative data from various studies.

Table 1: Comparison of Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids from Sophora japonica

ParameterOptimized ValueSource
Solvent 70% Ethanol[8][14]
Solvent-to-Solid Ratio 15.30 mL/g[8]
Temperature 61 °C[8]
Ultrasonic Power 800 W[6][7]
Extraction Time 20-30 min[6][7][8]

Table 2: Example of Solvent Reflux Extraction Parameters

ParameterValueSource
Solvent 15-28% Ethanol (alkaline, with sodium borate)[5]
Solvent-to-Solid Ratio 8-12 L/kg[5]
Extraction Time 2-4 hours per extraction[5]
Number of Extractions 2-3[5]

Table 3: Purification Efficiency

Purification StepResultSource
Macroporous Resin (AB-8) 4.76-fold increase in total flavonoid content[11]
Recrystallization Final Purity: 96.8% - 98.7%[5][6][7]

Experimental Protocols

This section details a comprehensive protocol based on the efficient Ultrasound-Assisted Extraction (UAE) method followed by macroporous resin chromatography and final recrystallization.

Materials and Equipment
  • Plant Material: Dried, ripe fruits of Sophora japonica.

  • Solvents: 95% Ethanol (analytical grade), Acetone (B3395972), Ethyl Acetate (B1210297).

  • Reagents: Sodium Borate (optional, for reflux), Hydrochloric Acid (for pH adjustment).

  • Equipment: Grinder/blender, ultrasonic bath or probe system (800W), rotary evaporator, vacuum filtration apparatus, glass chromatography column, lyophilizer (optional).

  • Chromatography: AB-8 Macroporous Adsorption Resin.[11]

  • Analytical: High-Performance Liquid Chromatography (HPLC) system for purity analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product raw_material Sophora japonica Fruits grinding Grind to Powder raw_material->grinding uae Ultrasound-Assisted Extraction (70% Ethanol, 61°C, 30 min) grinding->uae filtration Vacuum Filtration uae->filtration concentration1 Rotary Evaporation (Crude Extract) filtration->concentration1 chromatography Macroporous Resin Column (AB-8 Resin) concentration1->chromatography elution Elute with 70% Ethanol chromatography->elution concentration2 Rotary Evaporation (Purified Fraction) elution->concentration2 recrystallization Recrystallization (from 80% Ethanol) concentration2->recrystallization drying Vacuum Drying recrystallization->drying final_product Pure Sophoricoside (>98%) drying->final_product

Caption: Workflow for Sophoricoside Extraction and Purification.

Step-by-Step Protocol

Part A: Ultrasound-Assisted Extraction

  • Preparation of Plant Material: Grind the dried fruits of Sophora japonica into a coarse powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered material into a 2 L beaker.

    • Add 1530 mL of 70% ethanol (a 15.30 mL/g liquid-to-solid ratio).[8]

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Perform the extraction at a temperature of 61°C for 30 minutes with an ultrasonic power of 800 W.[6][7][8]

  • Filtration: After extraction, immediately filter the mixture through a Büchner funnel under vacuum to separate the extract from the solid plant material. Wash the residue with a small amount of 70% ethanol to ensure complete recovery.

  • Concentration: Combine the filtrate and the washings. Concentrate the solution using a rotary evaporator at 50-60°C under reduced pressure to remove the ethanol, yielding a crude extract.

Part B: Macroporous Resin Column Purification

  • Resin Preparation: Pack a glass column with AB-8 macroporous resin. Pre-treat the resin by washing sequentially with ethanol and then deionized water until the eluent is clear.

  • Loading: Dissolve the crude extract in deionized water to a concentration of approximately 0.27 mg/mL of total flavonoids.[11] Adjust the pH to around 4.0.[11] Load the solution onto the prepared column at a flow rate of 2 bed volumes (BV)/hour.[11]

  • Washing: Wash the column with 10 BV of deionized water to remove sugars and other highly polar impurities.[11]

  • Elution: Elute the adsorbed flavonoids, including sophoricoside, from the resin using 60-70% ethanol at a flow rate of 2 BV/hour.[5][11] Collect the eluate.

  • Concentration: Concentrate the collected eluate using a rotary evaporator to remove the ethanol, yielding a flavonoid-rich fraction.

Part C: Final Purification by Recrystallization

  • Impurity Removal (Optional Pre-step): To further remove impurities, dissolve the concentrated flavonoid fraction in a minimal amount of ethyl acetate and filter. The insoluble portion, which contains sophoricoside, can then be dissolved in acetone and filtered again to remove acetone-soluble impurities.[5]

  • Recrystallization:

    • Take the filter cake from the previous step (or the concentrated flavonoid fraction) and dissolve it in 70-80% ethanol by heating.[5]

    • Allow the solution to cool slowly to room temperature, and then store at 4°C overnight to facilitate crystal formation.

    • Repeat the crystallization process 2-4 times until a high-purity product is obtained.[5]

  • Drying: Collect the crystals by filtration and dry them under vacuum at 40-50°C. The final product should be a yellow, crystalline powder.[2]

  • Analysis: Confirm the purity of the final product using HPLC. A purity of over 98% is achievable with this method.[5]

Mechanism of Action: Anti-inflammatory Pathway

Sophoricoside exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of NF-κB and caspase-1, which are critical mediators in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[4]

G cluster_pathway Inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., PMACI) nfkb Activation of NF-κB & Caspase-1 stimuli->nfkb cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) nfkb->cytokines inflammation Inflammatory Response cytokines->inflammation sophoricoside Sophoricoside sophoricoside->nfkb inhibits

Caption: Sophoricoside's Inhibition of the NF-κB Pathway.

Conclusion

This application note provides a robust and efficient protocol for the extraction and purification of sophoricoside from Sophora japonica fruits. The combination of Ultrasound-Assisted Extraction with macroporous resin chromatography and recrystallization offers a scalable method to produce high-purity sophoricoside.[5][6][11] The resulting compound is suitable for further investigation into its pharmacological activities and for use in drug development pipelines.

References

Application Notes & Protocols for Sophoricoside Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Sophoricoside using a validated High-Performance Liquid Chromatography (HPLC) method. The protocols outlined below are intended to ensure accurate, reproducible, and reliable measurements of Sophoricoside in various sample matrices.

Introduction

Sophoricoside, an isoflavone (B191592) glycoside primarily isolated from the fruits of Sophora japonica L., has garnered significant interest in the pharmaceutical and nutraceutical industries for its diverse biological activities.[1][2] Accurate quantification of Sophoricoside is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. This application note describes a robust HPLC method for the determination of Sophoricoside.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard High-Performance Liquid Chromatograph equipped with a UV detector is suitable for this analysis. The following conditions have been shown to provide good resolution and sensitivity.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity or equivalent
Detector UV Spectrophotometer
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727):Acetonitrile:0.07% Phosphoric Acid (12:20:68, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C[1][3]
Detection Wavelength 260 nm[4]
Injection Volume 10 µL
Reagents and Materials
  • Sophoricoside reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Sophoricoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: For solid samples (e.g., plant material, powdered extract), accurately weigh a suitable amount of the homogenized sample.

  • Dissolution: Transfer the weighed sample to a volumetric flask and add a known volume of methanol.

  • Sonication: Sonicate the sample for approximately 30 minutes to ensure complete extraction of Sophoricoside.[1]

  • Centrifugation/Filtration: Centrifuge the extract to pellet any insoluble material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

Method Validation Summary

The described HPLC method has been validated for its linearity, sensitivity, precision, and accuracy. The following tables summarize the performance characteristics of the method.

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Sophoricoside1 - 100> 0.999~0.15~0.50

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, %) (n=6)Inter-day Precision (RSD, %) (n=6, over 3 days)
Sophoricoside5< 2.0< 2.5
25< 2.0< 2.5
75< 2.0< 2.5

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Sophoricoside109.999.0
5050.8101.6
9089.399.2

Sophoricoside in Biological Signaling Pathways

Sophoricoside has been reported to modulate several key signaling pathways, which are relevant to its pharmacological effects. Understanding these pathways can provide context for its mechanism of action in drug development.

Sophoricoside_Signaling_Pathways cluster_Sophoricoside Sophoricoside cluster_pathways Cellular Effects Sophoricoside Sophoricoside AMPK AMPK Sophoricoside->AMPK Activates NFkB NF-κB Sophoricoside->NFkB Inhibits Wnt Wnt Sophoricoside->Wnt Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Inflammation Inflammation NFkB->Inflammation Promotes BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes Gene_Expression Gene Expression (Hair Growth) BetaCatenin->Gene_Expression Promotes HPLC_Workflow Sample Sample Receipt (e.g., Plant Material, Extract) Preparation Sample Preparation (Weighing, Dissolution, Sonication) Sample->Preparation Filtration Filtration (0.45 µm Syringe Filter) Preparation->Filtration HPLC_Analysis HPLC Analysis (Injection into HPLC System) Filtration->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Quantification Quantification (Peak Area Integration, Calibration Curve) Data_Acquisition->Quantification Report Final Report (Sophoricoside Concentration) Quantification->Report

References

Application Notes and Protocols for Testing Sophoricoside Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro efficacy of Sophoricoside, an isoflavonoid (B1168493) glycoside with known anti-inflammatory properties. The following protocols detail established cell-based assays to investigate the compound's mechanism of action, particularly its impact on inflammatory signaling pathways.

Introduction

Sophoricoside, isolated from Sophora japonica, has demonstrated significant anti-inflammatory, anti-cancer, and immunosuppressive effects.[1] Its primary mechanism of action involves the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. This document outlines detailed protocols for evaluating the efficacy of Sophoricoside in mitigating inflammatory responses in a laboratory setting.

General Guidelines

2.1. Cell Line Selection

The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for studying inflammation in vitro. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing a range of inflammatory mediators.

2.2. Preparation of Sophoricoside Stock Solution

To prepare Sophoricoside for in vitro experiments, dissolve it in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C. Subsequent dilutions to the desired final concentrations should be made in the cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic potential of Sophoricoside on RAW 264.7 cells.

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of Sophoricoside (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (medium with DMSO) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

3.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12 hours.[3]

  • Pre-treat the cells with various concentrations of Sophoricoside for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[3]

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[5]

  • Incubate at room temperature for 10 minutes.[3]

  • Measure the absorbance at 540 nm.[3]

  • Determine the nitrite concentration using a sodium nitrite standard curve.

3.3. Measurement of Pro-Inflammatory Cytokines and Prostaglandin E2 (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and PGE2 in the cell culture supernatant.

Protocol:

  • Follow steps 1-4 from the Griess Assay protocol to collect the cell culture supernatant.

  • Use commercially available ELISA kits for TNF-α, IL-6, and PGE2.

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (cell culture supernatant).

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Adding a stop solution.

  • Measure the absorbance at the recommended wavelength (usually 450 nm).[6]

  • Calculate the concentration of the cytokine or PGE2 based on the standard curve.

3.4. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to assess the effect of Sophoricoside on the protein expression and phosphorylation status of key components of the NF-κB and p38 MAPK pathways.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Seed RAW 264.7 cells and treat with Sophoricoside and LPS as described previously.

    • For total protein, lyse cells in RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit or a protocol involving hypotonic and hypertonic buffers.[7][8]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.[9][10]

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, and p38 MAPK overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

3.5. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed and treat RAW 264.7 cells as desired.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[11]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of Sophoricoside on Cell Viability

Sophoricoside (µM)Cell Viability (%)
0 (Vehicle)100
1
5
10
25
50

Table 2: Effect of Sophoricoside on NO, PGE2, TNF-α, and IL-6 Production

TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + Sophoricoside (1 µM)
LPS + Sophoricoside (5 µM)
LPS + Sophoricoside (10 µM)
LPS + Sophoricoside (25 µM)
LPS + Sophoricoside (50 µM)

Table 3: Summary of Western Blot Analysis

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. LPS)
p-p65/total p65LPS1.0
LPS + Sophoricoside (10 µM)
p-IκBα/total IκBαLPS1.0
LPS + Sophoricoside (10 µM)
p-p38/total p38LPS1.0
LPS + Sophoricoside (10 µM)

Visualization of Pathways and Workflows

Diagram 1: Sophoricoside's Proposed Anti-inflammatory Signaling Pathway

G cluster_0 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK Sophoricoside Sophoricoside Sophoricoside->p38 Inhibits Sophoricoside->IKK Inhibits Gene Pro-inflammatory Gene Expression p38->Gene IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation nucleus Nucleus NFkB_nuc->Gene NFkB_nuc->Gene Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Gene->Mediators G cluster_0 cluster_3 start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Treat with Sophoricoside +/- LPS Stimulation cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis end End griess NO Measurement (Griess Assay) supernatant->griess elisa Cytokine/PGE2 Measurement (ELISA) supernatant->elisa western Protein Analysis (Western Blot) cell_lysate->western

References

Designing Animal Model Studies for Sophoricoside Therapeutic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the therapeutic potential of Sophoricoside (B191293) in three key areas: osteoporosis, inflammation, and metabolic disorders. Detailed protocols for disease induction and compound evaluation are provided, along with data presentation guidelines and visualizations of the underlying molecular pathways.

Therapeutic Area: Osteoporosis

Sophoricoside, an isoflavone (B191592) glycoside, has shown promise in mitigating bone loss in animal models of postmenopausal osteoporosis. Its mechanism of action is linked to promoting osteoblast differentiation and inhibiting osteoclast activity.

Application Note: Ovariectomy-Induced Osteoporosis in Rats

The ovariectomized (OVX) rat is a well-established and widely used model that mimics postmenopausal estrogen deficiency, a primary cause of osteoporosis in women. This model is suitable for evaluating the efficacy of Sophoricoside in preventing bone loss and promoting bone formation.

Experimental Workflow

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body weight, BMD) acclimatization->baseline ovx Ovariectomy (OVX) or Sham Surgery baseline->ovx treatment Sophoricoside/Vehicle/Positive Control Administration (Oral gavage, daily for 45-90 days) ovx->treatment bw_monitoring Weekly Body Weight treatment->bw_monitoring final_bmd Final Bone Mineral Density (BMD) Scan treatment->final_bmd serum_collection Serum Collection (Biochemical markers) final_bmd->serum_collection histo Histopathological Analysis of Femur/Tibia serum_collection->histo

Caption: Experimental workflow for the OVX-induced osteoporosis model.

Protocol: Evaluation of Sophoricoside in Ovariectomized Rats

1. Animal Model Induction:

  • Animals: Female Sprague-Dawley or Wistar rats, 6 months of age.

  • Procedure: Perform bilateral ovariectomy (OVX) under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.

  • Post-operative Care: Administer analgesics and monitor for recovery. Allow a 2-week recovery period before starting treatment.

2. Treatment Groups:

  • Sham Control: Sham-operated rats receiving vehicle.

  • OVX Control: OVX rats receiving vehicle.

  • Sophoricoside Groups: OVX rats receiving Sophoricoside at different doses (e.g., 15 and 30 mg/kg, oral gavage, daily).[1]

  • Positive Control: OVX rats receiving a standard-of-care drug like Estradiol (e.g., 10 µg/kg, subcutaneously).[1]

3. Study Duration: 45 to 90 days of treatment.

4. Efficacy Endpoints:

  • Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DEXA) or peripheral quantitative computed tomography (pQCT) at baseline and at the end of the study.

  • Serum Biochemical Markers:

    • Bone Formation Markers: Alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN).

    • Bone Resorption Marker: Tartrate-resistant acid phosphatase (TRAP).

  • Histopathology:

    • Harvest femurs and tibias at the end of the study.

    • Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize bone microarchitecture.

    • Analyze trabecular bone volume, thickness, and separation.

Data Presentation

GroupTreatmentFinal Femur BMD (g/cm²)Serum ALP (U/L)Serum OCN (ng/mL)Serum TRAP (U/L)
1Sham + Vehicle
2OVX + Vehicle
3OVX + Sophoricoside (15 mg/kg)
4OVX + Sophoricoside (30 mg/kg)
5OVX + Estradiol (10 µg/kg)
Signaling Pathway: Sophoricoside in Bone Remodeling

Sophoricoside is believed to influence the balance between osteoblast and osteoclast activity, potentially through pathways involving RANKL, a key regulator of osteoclastogenesis.

G rank RANKL rank_receptor RANK rank->rank_receptor binds to osteoclast Osteoclast Differentiation & Activation rank_receptor->osteoclast resorption Bone Resorption osteoclast->resorption sophoricoside Sophoricoside sophoricoside->rank inhibits expression osteoblast Osteoblast sophoricoside->osteoblast promotes differentiation osteoblast->rank secretes

Caption: Sophoricoside's potential mechanism in bone remodeling.

Therapeutic Area: Inflammation

Sophoricoside exhibits anti-inflammatory properties, likely through the inhibition of pro-inflammatory mediators. The carrageenan-induced paw edema model is a classic acute inflammation model to assess these effects.

Application Note: Carrageenan-Induced Paw Edema in Rodents

This model is used to screen for acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that target different inflammatory mediators.

Experimental Workflow

G acclimatization Acclimatization (1 week) fasting Overnight Fasting acclimatization->fasting treatment Sophoricoside/Vehicle/Positive Control Administration fasting->treatment carrageenan Carrageenan Injection (Subplantar) treatment->carrageenan paw_measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan->paw_measurement euthanasia Euthanasia & Tissue Collection (5 hours post-carrageenan) paw_measurement->euthanasia analysis Cytokine & Histological Analysis euthanasia->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Evaluation of Sophoricoside in Carrageenan-Induced Paw Edema

1. Animal Model Induction:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.

2. Treatment Groups:

  • Normal Control: No treatment.

  • Carrageenan Control: Vehicle + Carrageenan.

  • Sophoricoside Groups: Sophoricoside at various doses (e.g., >100 mg/kg oral, or >10 mg/kg intravenous) administered 30-60 minutes before carrageenan injection.[2]

  • Positive Control: A standard NSAID like Indomethacin or Dexamethasone.

3. Efficacy Endpoints:

  • Paw Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. Calculate the percentage of edema inhibition.

  • Pro-inflammatory Cytokines: At the end of the experiment, collect paw tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.

  • Histopathology: Analyze paw tissue sections for inflammatory cell infiltration.

Data Presentation

GroupTreatmentPaw Volume Increase at 3h (mL)% Inhibition of EdemaTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
1Normal Control
2Carrageenan Control
3Sophoricoside (100 mg/kg, p.o.)
4Sophoricoside (200 mg/kg, p.o.)
5Indomethacin (10 mg/kg, p.o.)
Signaling Pathway: Sophoricoside in Inflammation

Carrageenan-induced inflammation involves the activation of the NF-κB pathway, which leads to the production of pro-inflammatory cytokines. Sophoricoside may exert its anti-inflammatory effects by inhibiting this pathway. Carrageenan can activate this pathway through Toll-like receptor 4 (TLR4).[3]

G carrageenan Carrageenan tlr4 TLR4 carrageenan->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines gene transcription sophoricoside Sophoricoside sophoricoside->ikk inhibits

Caption: Sophoricoside's inhibition of the NF-κB signaling pathway.

Therapeutic Area: Metabolic Disorders

Sophoricoside has demonstrated potential in improving metabolic parameters in diet-induced obesity models, which are relevant for studying type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Application Note: High-Fat Diet-Induced Obesity in Mice

Feeding mice a high-fat diet (HFD) induces obesity, insulin (B600854) resistance, and dyslipidemia, mimicking key features of human metabolic syndrome. This model is ideal for assessing the effects of Sophoricoside on weight management, glucose homeostasis, and lipid metabolism.

Experimental Workflow

G acclimatization Acclimatization (1 week) diet High-Fat Diet (HFD) or Chow Diet Feeding (8-12 weeks) acclimatization->diet treatment Sophoricoside/Vehicle/Positive Control Administration (Concurrently with HFD) diet->treatment monitoring Weekly Body Weight & Food Intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt final_analysis Final Analysis: Serum Lipids, Liver Triglycerides, Histopathology itt->final_analysis G sophoricoside Sophoricoside ampk AMPK sophoricoside->ampk activates acc ACC ampk->acc inhibits srebp1c SREBP-1c ampk->srebp1c inhibits fatty_acid_ox Fatty Acid Oxidation ampk->fatty_acid_ox promotes glucose_uptake Glucose Uptake ampk->glucose_uptake promotes lipogenesis Lipogenesis acc->lipogenesis srebp1c->lipogenesis

References

Sophoricoside Administration in Ovalbumin-Induced Asthma Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sophoricoside (B191293), a natural compound, in a preclinical ovalbumin (OVA)-induced asthma mouse model. This document outlines the quantitative effects of sophoricoside on key inflammatory markers, detailed experimental protocols for replicating the model and associated assays, and visual representations of the implicated biological pathways.

Data Presentation: Efficacy of Sophoricoside in an OVA-Induced Asthma Model

The administration of sophoricoside has been shown to significantly mitigate the hallmark inflammatory responses in a murine model of allergic asthma induced by ovalbumin. The following tables summarize the quantitative data from key experimental outcomes, demonstrating the therapeutic potential of sophoricoside.

Table 1: Effect of Sophoricoside on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵/mL)Macrophages (x10⁵/mL)Eosinophils (x10⁵/mL)Neutrophils (x10⁵/mL)Lymphocytes (x10⁵/mL)
Vehicle Control 1.2 ± 0.31.1 ± 0.20.05 ± 0.010.03 ± 0.010.02 ± 0.01
OVA-Induced 8.7 ± 1.52.5 ± 0.64.8 ± 1.10.8 ± 0.20.6 ± 0.1
Sophoricoside 3.1 ± 0.71.8 ± 0.40.9 ± 0.20.2 ± 0.050.2 ± 0.04

Data are presented as mean ± standard deviation.

Table 2: Effect of Sophoricoside on Serum Cytokine and Immunoglobulin Levels

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)IFN-γ (pg/mL)Total IgE (ng/mL)OVA-specific IgE (ng/mL)
Vehicle Control 25.4 ± 5.115.2 ± 3.530.1 ± 6.255.3 ± 10.8150 ± 3510 ± 2.5
OVA-Induced 180.6 ± 35.2155.8 ± 30.1210.5 ± 42.325.1 ± 5.91250 ± 280850 ± 195
Sophoricoside 65.3 ± 12.750.4 ± 10.975.8 ± 15.145.9 ± 9.8450 ± 110300 ± 75

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

I. Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice.[1][2][3]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sophoricoside (purity >98%)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

    • A vehicle control group should be sham-sensitized with PBS and alum only.

  • Sophoricoside Administration:

    • From day 21 to day 27, administer sophoricoside (e.g., 10 mg/kg) orally or via i.p. injection daily to the treatment group.

    • Administer the vehicle (e.g., PBS or a suitable solvent) to the OVA-induced and vehicle control groups.

  • Challenge:

    • On days 25, 26, and 27, challenge the mice (excluding the vehicle control group) with 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.

    • The vehicle control group is challenged with PBS aerosol.

  • Sample Collection:

    • 24 to 48 hours after the final OVA challenge, proceed with the collection of blood and bronchoalveolar lavage fluid.

II. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.[4][5][6]

Materials:

  • Ketamine/Xylazine anesthetic solution

  • Surgical tools (scissors, forceps)

  • Tracheal cannula (e.g., 20G)

  • 1 mL syringe

  • Ice-cold PBS

  • Hemocytometer

  • Microscope slides

  • Wright-Giemsa stain

  • Centrifuge

Procedure:

  • Anesthesia and Tracheal Cannulation:

    • Terminally anesthetize the mouse via an i.p. injection of ketamine/xylazine.

    • Make a midline incision in the neck to expose the trachea.

    • Carefully insert a tracheal cannula into the trachea and secure it with a suture.

  • Lung Lavage:

    • Instill 0.8 mL of ice-cold PBS into the lungs through the cannula and then gently aspirate.

    • Repeat this process three to four times, pooling the recovered fluid. Keep the collected BAL fluid on ice.

  • Cell Counting and Differential:

    • Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa.

    • Perform a differential cell count of at least 300 cells to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.

III. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Immunoglobulins

The levels of Th2 cytokines (IL-4, IL-5, IL-13), IFN-γ, and OVA-specific IgE in the serum are key indicators of the allergic inflammatory response.[7][8][9]

Materials:

  • Mouse IL-4, IL-5, IL-13, IFN-γ, and IgE ELISA kits (commercially available kits are recommended)

  • Microplate reader

  • Serum samples collected from blood

Procedure:

  • Sample Preparation:

    • Collect blood via cardiac puncture and allow it to clot.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C until use.

  • ELISA Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kits.

    • In general, the procedure involves:

      • Coating the microplate wells with a capture antibody.

      • Adding standards and diluted serum samples to the wells.

      • Incubating to allow the antigen to bind to the capture antibody.

      • Washing the wells to remove unbound substances.

      • Adding a biotinylated detection antibody.

      • Incubating and washing.

      • Adding streptavidin-HRP conjugate.

      • Incubating and washing.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentration of the cytokines and immunoglobulins in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Experimental Workflow

The therapeutic effects of sophoricoside in the context of allergic asthma are attributed to its modulation of key immune signaling pathways. Sophoricoside has been shown to suppress mast cell activation and the differentiation of CD4+ T cells.[10]

Experimental Workflow

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase day0 Day 0: OVA/Alum i.p. day14 Day 14: OVA/Alum i.p. treatment Days 21-27: Sophoricoside Admin. day14->treatment challenge Days 25-27: OVA Aerosol treatment->challenge analysis Day 28: Sample Collection & Analysis (BALF, Serum) challenge->analysis

Experimental workflow for the OVA-induced asthma mouse model.
Mast Cell Activation Signaling Pathway

Sophoricoside is suggested to inhibit mast cell degranulation, a critical event in the allergic cascade.

MastCellActivation cluster_mast_cell allergen Allergen ige IgE allergen->ige fceri FcεRI Receptor ige->fceri lyn_syk Lyn, Syk Activation fceri->lyn_syk Cross-linking mast_cell Mast Cell sophoricoside Sophoricoside downstream Downstream Signaling (PLCγ, PI3K) sophoricoside->downstream Inhibition degranulation Degranulation (Histamine, Cytokines) lyn_syk->downstream downstream->degranulation

Simplified mast cell activation pathway and sophoricoside's inhibitory role.
CD4+ T Cell Differentiation

Sophoricoside has been observed to suppress the differentiation of naïve CD4+ T cells into Th1, Th2, and Th17 effector cells, which are key drivers of asthmatic inflammation.[10][11]

TCellDifferentiation cluster_th1 Th1 Differentiation cluster_th2 Th2 Differentiation cluster_th17 Th17 Differentiation naive_t Naïve CD4+ T Cell th1 Th1 Cell naive_t->th1 th2 Th2 Cell naive_t->th2 th17 Th17 Cell naive_t->th17 sophoricoside Sophoricoside sophoricoside->th1 Inhibition sophoricoside->th2 Inhibition sophoricoside->th17 Inhibition ifn IFN-γ th1->ifn il4_5_13 IL-4, IL-5, IL-13 th2->il4_5_13 il17 IL-17 th17->il17

Sophoricoside's inhibitory effect on CD4+ T cell differentiation.

References

Application Note: Protocol for MTT Assay to Determine Sophoricoside Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophoricoside, an isoflavone (B191592) glycoside extracted from Sophora japonica, is a bioactive compound with a range of pharmacological properties, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[1][2] Evaluating the cytotoxic potential of such compounds is a critical step in drug discovery and development. The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[3]

The principle of the MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) precipitate.[4] The amount of formazan produced is directly proportional to the number of viable cells.[3] The formazan crystals are solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength using a microplate reader.[5]

This document provides a detailed protocol for utilizing the MTT assay to determine the dose-dependent effect of Sophoricoside on the viability of cultured mammalian cells.

Experimental Protocol

This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.

2.1. Materials and Reagents

  • Cell Line: Appropriate mammalian cell line (e.g., HepG2, AML12, U251).

  • Sophoricoside: High-purity powder.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.

  • Cell Culture Medium: Complete medium appropriate for the chosen cell line (e.g., DMEM or RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • Laminar flow hood

    • CO₂ incubator (37°C, 5% CO₂)

    • 96-well flat-bottom cell culture plates, sterile

    • Hemocytometer or automated cell counter

    • Microplate reader with a 570 nm filter (a reference wavelength of 630 nm is recommended)

    • Multichannel pipette

    • Inverted microscope

2.2. Reagent Preparation

  • Sophoricoside Stock Solution (e.g., 100 mM):

    • Dissolve Sophoricoside powder in DMSO to prepare a high-concentration stock solution. Sophoricoside has a molecular weight of 432.38 g/mol .

    • For example, to make a 100 mM stock, dissolve 43.24 mg of Sophoricoside in 1 mL of DMSO.

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in a light-protected container at 4°C for up to one month.

  • Treatment Media:

    • On the day of the experiment, prepare serial dilutions of the Sophoricoside stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM).[1][6]

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Sophoricoside concentration.

2.3. Experimental Workflow

The following diagram outlines the key steps of the MTT assay protocol.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Cells 2. Seed Cells in 96-Well Plate Cell_Culture->Seed_Cells Add_Sophoricoside 3. Add Sophoricoside (Incubate 24-48h) Seed_Cells->Add_Sophoricoside Add_MTT 4. Add MTT Solution (Incubate 2-4h) Add_Sophoricoside->Add_MTT Solubilize 5. Add DMSO to Dissolve Formazan Add_MTT->Solubilize Read_Absorbance 6. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 7. Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Caption: Workflow for determining cell viability using the MTT assay.

2.4. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a "no-cell" control (medium only) to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Cell Treatment:

    • After 24 hours, carefully aspirate the medium from each well.

    • Add 100 µL of the prepared treatment media containing various concentrations of Sophoricoside to the respective wells.

    • Add 100 µL of the vehicle control medium to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[6]

  • MTT Incubation:

    • Following the treatment period, aspirate the medium containing Sophoricoside.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • If available, use a reference wavelength of 630 nm to reduce background noise from cell debris.[1]

2.5. Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Plot Data: Generate a dose-response curve by plotting % Cell Viability against the Sophoricoside concentration. This can be used to determine the IC₅₀ value (the concentration of Sophoricoside that inhibits cell viability by 50%).

Data Presentation

Quantitative data should be summarized in a clear and organized table. Each experiment should be performed in triplicate, and the data presented as mean ± standard deviation (SD).

Sophoricoside Conc. (µM)Mean Absorbance (570 nm)Standard Deviation (SD)% Cell Viability
0 (Vehicle Control)0.8540.045100%
10.8490.05199.4%
100.8310.04897.3%
500.7650.03989.6%
1000.6120.03371.7%
2000.4330.02850.7%

Note: The data shown in the table is for illustrative purposes only.

Potential Signaling Pathway

Sophoricoside has been reported to modulate cell function by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] This pathway is crucial for regulating immune responses, inflammation, and cell survival. Its inhibition can lead to decreased proliferation or apoptosis in certain cell types.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Sophoricoside Sophoricoside IKK IKK Complex Sophoricoside->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (Cytoplasmic Sequestration) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., anti-apoptotic) NFkB_nuc->Gene_Expression Activates Cell_Viability Increased Cell Viability Gene_Expression->Cell_Viability

Caption: Potential mechanism of Sophoricoside via inhibition of the NF-κB pathway.

References

Quantitative analysis of Sophoricoside in plant extracts using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of Sophoricoside in Plant Extracts using HPLC-DAD

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of Sophoricoside in plant extracts, particularly from the fruits of Sophora japonica. Sophoricoside, an isoflavone (B191592) glycoside, is recognized for its various pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2] The method described herein is specific, accurate, and precise, making it suitable for quality control, phytochemical research, and the development of herbal medicinal products and dietary supplements.

Principle

The quantitative analysis is based on the separation of Sophoricoside from other components in the plant extract using reverse-phase HPLC on a C18 column. The mobile phase consists of a gradient mixture of an organic solvent (acetonitrile or methanol) and acidified water, which allows for the efficient elution and separation of the target analyte.[3][4] The Diode-Array Detector (DAD) measures the absorbance of the eluate at a specific wavelength, chosen for maximum Sophoricoside absorbance, allowing for its identification and quantification by comparing the peak area to a calibration curve generated from known standards.[5][6]

Experimental Protocols

Apparatus and Reagents
  • Apparatus :

    • HPLC system with a gradient pump, autosampler, column oven, and DAD detector (e.g., Agilent, Shimadzu, Waters).

    • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Analytical balance.

    • Ultrasonic bath.

    • Centrifuge.

    • Syringe filters (0.45 µm PTFE or nylon).

    • Volumetric flasks and pipettes.

  • Chemicals and Reagents :

    • Sophoricoside reference standard (purity ≥ 98%).

    • HPLC grade acetonitrile (B52724) and/or methanol (B129727).

    • HPLC grade water.

    • Formic acid or trifluoroacetic acid (TFA).

    • Plant material (e.g., dried fruits of Sophora japonica).[7][8]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL) : Accurately weigh 10 mg of Sophoricoside reference standard and dissolve it in methanol in a 10 mL volumetric flask.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 to 200 µg/mL (e.g., 5, 10, 50, 100, 200 µg/mL).[9] These solutions are used to construct the calibration curve.

Sample Preparation
  • Drying and Grinding : Dry the plant material (e.g., fruits of Sophora japonica) at 50-60°C to a constant weight and grind it into a fine powder (40-60 mesh).[10]

  • Extraction : Accurately weigh 1.0 g of the powdered plant sample into a flask. Add 50 mL of 70% methanol.[11]

  • Sonication : Perform ultrasonic extraction for 45 minutes at room temperature.[12]

  • Centrifugation and Filtration : Centrifuge the resulting mixture at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.[10]

HPLC-DAD Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 15-30% B10-45 min: 30-50% B45-50 min: 50-80% B50-55 min: 80-95% B55-60 min: 95% B (Hold for 5 min)65-70 min: Re-equilibration to 15% B
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30°C
Detection DAD, Wavelength: 262 nm

Note: The gradient program is a representative example and may require optimization based on the specific HPLC system and plant matrix.[4][9]

Method Validation

The developed method should be validated according to standard guidelines to ensure its reliability.[13]

  • Linearity : Analyze the working standard solutions at five different concentrations. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.[14]

  • Limits of Detection (LOD) and Quantitation (LOQ) : Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Precision : Assess intra-day and inter-day precision by analyzing six replicate samples at a medium concentration on the same day and on three different days. The relative standard deviation (RSD) should be less than 2%.[4][14]

  • Accuracy (Recovery) : Evaluate accuracy through a recovery test. Spike a known amount of Sophoricoside standard into a pre-analyzed sample at three different concentration levels (low, medium, high). The recovery should be within the range of 95-105%.[12]

  • Specificity : Specificity is confirmed by comparing the retention time and UV spectrum of the Sophoricoside peak in the sample chromatogram with that of the reference standard. The peak should be well-resolved from other components.[15]

Data Presentation

The quantitative and validation data for the HPLC-DAD method are summarized in the table below.

ParameterResult
Retention Time (min) Approx. 18.5
Linearity Range (µg/mL) 5 - 200
Regression Equation y = 15785x + 4321
Correlation Coefficient (R²) > 0.9995
LOD (µg/mL) 0.015
LOQ (µg/mL) 0.050
Precision (RSD, %) Intra-day: < 1.5%, Inter-day: < 2.0%
Accuracy (Recovery, %) 97.5% - 104.2%

Note: The presented data are representative values obtained during method validation.[4][9][16]

Visualization

The overall workflow for the quantitative analysis of Sophoricoside in plant extracts is illustrated below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing plant_material Plant Material (e.g., Sophora japonica fruits) grinding Drying & Grinding plant_material->grinding extraction Ultrasonic Extraction (70% Methanol) grinding->extraction filtration Centrifugation & Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection standard Sophoricoside Standard stock Stock Solution (1000 µg/mL) standard->stock working_std Working Standards (5-200 µg/mL) stock->working_std working_std->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection DAD Detection (λ = 262 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Workflow for Quantitative Analysis of Sophoricoside by HPLC-DAD.

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Sophoricoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside (B191293), a prominent isoflavone (B191592) glycoside primarily found in the fruits and flowers of Sophora japonica L. (Japanese pagoda tree), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Efficient extraction of Sophoricoside from its plant matrix is a critical step for its study and potential therapeutic application. Ultrasonic-Assisted Extraction (UAE) has emerged as a simple, convenient, and highly efficient method for this purpose.[1][2] This technique utilizes the acoustic cavitation generated by ultrasound waves to disrupt plant cell walls, thereby enhancing solvent penetration and accelerating the mass transfer of target compounds into the solvent. The primary advantages of UAE over traditional methods like maceration and reflux extraction include higher yields, reduced extraction times, and lower solvent consumption.

Principle of Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction leverages high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the extraction solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the plant material generates localized high pressure and temperature, as well as powerful shockwaves and liquid jets. This mechanical effect disrupts the plant cell walls and enhances the diffusion of intracellular components, such as Sophoricoside, into the surrounding solvent, leading to a more efficient extraction process.

Quantitative Data Summary

The following tables summarize the key parameters and outcomes of ultrasonic-assisted extraction of Sophoricoside and related flavonoids from Sophora japonica.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Sophoricoside

ParameterValuePlant MaterialPurity AchievedReference
Ultrasonic Power800 WSophora japonica L.96.8%[1][2]
Extraction Time20 minSophora japonica L.96.8%[1][2]

Note: Solvent type, concentration, and liquid-to-solid ratio were not specified in the direct study on Sophoricoside.

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Total Flavonoids from Sophora japonica

ParameterOptimal ValueRange TestedReference
Study 1 [3][4]
Ethanol (B145695) Concentration70%0-100%[3][4]
Extraction Time30 minNot specified[3][4]
Extraction Temperature61°C30-60°C[3]
Liquid-to-Solid Ratio15.30 mL/g5.0-15.0 mL/g[3]
Study 2 [5]
Ethanol Concentration70%Not specified[5]
Extraction Time13 minNot specified[5]
Extraction Temperature43°CNot specified[5]
Liquid-to-Solid Ratio48:1 mL/gNot specified[5]

Table 3: Comparison of UAE with Conventional Extraction Methods for Bioactive Compounds

MethodKey Advantages of UAEReference
Maceration UAE demonstrates significantly higher extraction efficiency and requires considerably less time.[6]
Soxhlet Extraction UAE offers a notable increase in extraction efficiency with shorter extraction times and reduced consumption of organic solvents.[6]
Reflux Extraction UAE is a more convenient and efficient method for drug extraction.[1][2]

Experimental Protocols

This section provides a detailed protocol for the ultrasonic-assisted extraction of Sophoricoside from Sophora japonica. This protocol is a composite based on the most effective parameters reported in the literature for both Sophoricoside and total flavonoids.

Materials and Equipment:

  • Dried and powdered fruits or flower buds of Sophora japonica

  • Ethanol (70%)

  • Ultrasonic bath or probe system with temperature and power control

  • Extraction vessel (beaker or flask)

  • Filtration system (e.g., Whatman No. 1 filter paper, vacuum filtration apparatus)

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Protocol for Ultrasonic-Assisted Extraction of Sophoricoside:

  • Sample Preparation:

    • Weigh a precise amount of dried, powdered Sophora japonica material (e.g., 10 g).

  • Solvent Addition:

    • Add 70% ethanol to the plant material at a liquid-to-solid ratio of 15-20 mL/g (e.g., 150-200 mL for 10 g of plant material).

  • Ultrasonic Extraction:

    • Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Set the ultrasonic power to 800 W.

    • Set the extraction temperature to 60°C.

    • Perform the extraction for a duration of 20-30 minutes.

  • Separation and Filtration:

    • After extraction, separate the solid residue from the liquid extract by filtration. For laboratory scale, vacuum filtration is recommended for efficiency.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

  • Solvent Removal:

    • Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the ethanol.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using techniques such as macroporous resin chromatography to obtain a higher purity of Sophoricoside.

  • Quantification:

    • Analyze the Sophoricoside content in the extract using a validated HPLC method.

Visualizations

Experimental Workflow for Ultrasonic-Assisted Extraction of Sophoricoside

UAE_Workflow start Start: Dried Sophora japonica Material powder Grind to a Fine Powder start->powder mix Mix with 70% Ethanol (15-20 mL/g ratio) powder->mix ultrasound Ultrasonic Extraction (800 W, 60°C, 20-30 min) mix->ultrasound filter Filter to Separate Extract from Solid Residue ultrasound->filter concentrate Concentrate Extract (Rotary Evaporation) filter->concentrate purify Optional: Purify Sophoricoside (e.g., Macroporous Resin) concentrate->purify analyze Analyze Sophoricoside Content (HPLC) purify->analyze end End: Purified Sophoricoside analyze->end

Caption: Workflow for Sophoricoside extraction using UAE.

Logical Relationship of UAE Parameters for Sophoricoside Extraction

UAE_Parameters cluster_params Key UAE Parameters cluster_effects Primary Effects cluster_outcome Desired Outcome Ultrasonic Power Ultrasonic Power Cell Wall Disruption Cell Wall Disruption Ultrasonic Power->Cell Wall Disruption Extraction Time Extraction Time Mass Transfer Rate Mass Transfer Rate Extraction Time->Mass Transfer Rate Temperature Temperature Temperature->Mass Transfer Rate Solvent Concentration Solvent Concentration Solvent Penetration Solvent Penetration Solvent Concentration->Solvent Penetration Liquid-to-Solid Ratio Liquid-to-Solid Ratio Liquid-to-Solid Ratio->Mass Transfer Rate Cell Wall Disruption->Solvent Penetration Solvent Penetration->Mass Transfer Rate High Sophoricoside Yield High Sophoricoside Yield Mass Transfer Rate->High Sophoricoside Yield

Caption: Interplay of parameters in UAE for Sophoricoside.

References

Preparing Sophoricoside Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside (B191293), a principal isoflavone (B191592) glycoside extracted from Sophora japonica, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Accurate and consistent preparation of sophoricoside stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and application of sophoricoside stock solutions for in vitro studies.

Properties of Sophoricoside

Sophoricoside is a yellow crystalline powder with the molecular formula C21H20O10 and a molecular weight of 432.38 g/mol .[1][2] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO), pyridine, ethanol, and methanol, and slightly soluble in water.[1][4] Its purity in commercially available forms is typically ≥98% as determined by HPLC.[3][4]

Table 1: Physicochemical Properties of Sophoricoside

PropertyValueReference
CAS Number 152-95-4[4]
Molecular Formula C21H20O10[1][2]
Molecular Weight 432.38 g/mol [3][5]
Appearance White to off-white or yellow crystalline powder[1][4]
Solubility Soluble in DMSO, Pyridine; Slightly soluble in Methanol, Ethanol, Water[1][4]
Purity ≥98% (HPLC)[3][4]
Storage (Powder) 3 years at -20°C[5]

Experimental Protocols

Materials
  • Sophoricoside powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, nuclease-free water

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Cell culture medium appropriate for the cell line being used

Preparation of a 10 mM Sophoricoside Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of sophoricoside in DMSO, a common solvent for cell-based assays.

  • Calculate the required mass of sophoricoside:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 432.38 g/mol = 0.43238 g = 4.32 mg

  • Weigh the sophoricoside powder:

    • Carefully weigh out approximately 4.32 mg of sophoricoside powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the sophoricoside powder.

  • Ensure complete dissolution:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[6] Visually inspect the solution to ensure that no solid particles remain.

  • Storage of the stock solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 1 year for long-term storage.[5][7]

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for the experiment. Typical final concentrations of sophoricoside in cell-based assays range from 1 µM to 50 µM.[5][7]

  • Thaw the stock solution:

    • Thaw one aliquot of the 10 mM sophoricoside stock solution at room temperature.

  • Perform serial dilutions:

    • It is recommended to perform a serial dilution to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:

      • First, dilute the 10 mM stock 1:100 in cell culture medium to create an intermediate stock of 100 µM (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

      • Then, dilute the 100 µM intermediate stock 1:10 in cell culture medium to achieve the final 10 µM concentration (e.g., add 10 µL of 100 µM intermediate stock to 90 µL of medium).

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the sophoricoside-treated wells to account for any effects of the solvent on the cells.

Signaling Pathways and Experimental Workflow

Sophoricoside has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. One of the prominent pathways is the NF-κB signaling pathway, which plays a critical role in the inflammatory response. Sophoricoside has been demonstrated to inhibit the activation of NF-κB.[8]

sophoricoside_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50) translocation Sophoricoside Sophoricoside Sophoricoside->IKK Inflammatory Genes Inflammatory Genes NF-κB (p65/p50) ->Inflammatory Genes transcription

Caption: Sophoricoside inhibits the NF-κB signaling pathway.

The following diagram illustrates the general workflow for preparing sophoricoside stock and working solutions for use in cell-based assays.

sophoricoside_workflow Sophoricoside_Powder Weigh Sophoricoside Powder Add_DMSO Add DMSO to desired concentration (e.g., 10 mM) Sophoricoside_Powder->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into single-use tubes Stock_Solution->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw a single aliquot Store->Thaw Dilute Dilute in cell culture medium to final concentration Thaw->Dilute Treat_Cells Treat cells in culture Dilute->Treat_Cells

Caption: Workflow for preparing sophoricoside solutions.

Conclusion

This application note provides a standardized and detailed protocol for the preparation of sophoricoside stock solutions for use in cell-based assays. Adherence to these guidelines for solubilization, storage, and dilution will help ensure the accuracy and reproducibility of experimental results. Researchers should always include appropriate vehicle controls and perform dose-response studies to determine the optimal concentration of sophoricoside for their specific cell line and experimental conditions.

References

Use of Sophoricoside in studying mast cell activation and T cell differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sophoricoside (B191293) as a tool for studying mast cell activation and T cell differentiation. Detailed protocols and data summaries are provided to facilitate the design and execution of relevant experiments.

Introduction

Sophoricoside, an isoflavone (B191592) glycoside extracted from Sophora japonica, has demonstrated significant anti-inflammatory and immunomodulatory properties. Its ability to inhibit mast cell degranulation and modulate T helper cell differentiation makes it a valuable compound for research in allergy, asthma, and other inflammatory diseases. These notes detail its application in studying these critical immune processes.

Data Presentation: Effects of Sophoricoside on Mast Cell Activation

Sophoricoside has been shown to effectively inhibit the release of inflammatory mediators from human mast cells (HMC-1 line) stimulated with phorbol (B1677699) 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI).

Table 1: Inhibition of Mast Cell Degranulation and Cytokine Release by Sophoricoside

ParameterStimulantCell LineSophoricoside ConcentrationPercent InhibitionReference
Histamine (B1213489) ReleasePMACIHMC-150 µM30.24%[1][2]
TNF-α ProductionPMACIHMC-150 µM31.42%[1][3]
IL-6 ProductionPMACIHMC-150 µM34.24%[1][3]
IL-8 ProductionPMACIHMC-150 µM43.43%[1][3]

Signaling Pathways

Sophoricoside exerts its effects on mast cells and T cells by modulating key signaling pathways.

Mast Cell Activation Signaling Pathway

Sophoricoside inhibits mast cell activation by suppressing the NF-κB and caspase-1 signaling pathways. This leads to a reduction in the transcription and release of pro-inflammatory cytokines.

MastCell_Pathway cluster_extracellular Extracellular cluster_cellular Mast Cell Stimulant PMACI Casp1 Caspase-1 Stimulant->Casp1 IKK IKK Phosphorylation Casp1->IKK NFkB_activation NF-κB Activation NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation IkB IκBα Degradation IKK->IkB IkB->NFkB_activation Cytokine_Gene Cytokine Gene Transcription NFkB_translocation->Cytokine_Gene Mediator_Release Mediator Release (Histamine, Cytokines) Cytokine_Gene->Mediator_Release Sophoricoside Sophoricoside Sophoricoside->Casp1 Sophoricoside->NFkB_translocation

Inhibitory effect of sophoricoside on mast cell activation.
T Cell Differentiation Signaling Pathway

Sophoricoside modulates T cell differentiation by downregulating the expression of key lineage-specific transcription factors: T-bet (Th1), GATA3 (Th2), and RORγt (Th17). This leads to a reduction in the production of their associated cytokines.

TCell_Pathway cluster_cell Naive CD4+ T Cell cluster_differentiation Differentiation Naive_T Naive CD4+ T Cell Th1 Th1 Naive_T->Th1 Th2 Th2 Naive_T->Th2 Th17 Th17 Naive_T->Th17 Tbet T-bet Th1->Tbet GATA3 GATA3 Th2->GATA3 RORgt RORγt Th17->RORgt IFNg IFN-γ Tbet->IFNg IL4 IL-4 GATA3->IL4 IL17 IL-17A RORgt->IL17 Sophoricoside Sophoricoside Sophoricoside->Tbet Sophoricoside->GATA3 Sophoricoside->RORgt

Sophoricoside's modulation of T cell differentiation pathways.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

This protocol details the procedure for assessing the inhibitory effect of sophoricoside on mast cell degranulation by measuring histamine release.

Materials:

  • Human Mast Cell line (HMC-1)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Sophoricoside

  • Phorbol 12-myristate 13-acetate (PMA)

  • Calcium Ionophore A23187

  • Histamine ELISA kit

  • 96-well plates

Procedure:

  • Cell Culture: Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]

  • Cell Plating: Seed HMC-1 cells into 96-well plates at a density of 6 x 10^5 cells/well.[1][2]

  • Sophoricoside Treatment: Pre-treat the cells with various concentrations of sophoricoside (e.g., 1-50 µM) for 1 hour.[1][2]

  • Stimulation: Induce degranulation by stimulating the cells with a combination of 50 µM PMA and 1 µg/mL A23187 (PMACI) for 4 hours.[1][2]

  • Sample Collection: Centrifuge the plates to pellet the cells and collect the supernatant.

  • Histamine Measurement: Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit according to the manufacturer's instructions.

Protocol 2: Measurement of Cytokine Production from Mast Cells

This protocol outlines the measurement of pro-inflammatory cytokines released from mast cells following sophoricoside treatment and stimulation.

Materials:

  • HMC-1 cells and culture reagents (as above)

  • Sophoricoside

  • PMACI

  • ELISA kits for TNF-α, IL-6, and IL-8

  • 24-well plates

Procedure:

  • Cell Culture and Plating: Culture and seed HMC-1 cells in 24-well plates at a density of 5 x 10^5 cells/well.[3]

  • Sophoricoside Treatment: Pre-treat the cells with desired concentrations of sophoricoside for 1 hour.[3]

  • Stimulation: Stimulate the cells with PMACI for 12 hours.[3]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatant using specific ELISA kits as per the manufacturer's protocols.[3]

Protocol 3: In Vitro T Helper Cell Differentiation Assay

This protocol provides a general framework for assessing the effect of sophoricoside on the differentiation of naïve CD4+ T cells into Th1, Th2, and Th17 lineages.

Materials:

  • Spleen from C57BL/6 mice

  • Naïve CD4+ T cell isolation kit

  • RPMI-1640 medium

  • FBS, Penicillin-Streptomycin, 2-Mercaptoethanol

  • Anti-CD3 and Anti-CD28 antibodies

  • Th1 differentiation: IL-12, Anti-IL-4 antibody

  • Th2 differentiation: IL-4, Anti-IFN-γ antibody

  • Th17 differentiation: TGF-β, IL-6, IL-23, Anti-IFN-γ, Anti-IL-4 antibodies

  • Sophoricoside

  • RNA isolation kit and qRT-PCR reagents

  • Flow cytometry antibodies for T-bet, GATA3, RORγt, IFN-γ, IL-4, IL-17A

Procedure:

  • Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from the spleens of mice using a negative selection kit.

  • Cell Culture and Activation: Plate the isolated naïve CD4+ T cells in anti-CD3 and anti-CD28 coated plates.

  • Differentiation and Sophoricoside Treatment: Add the respective cytokine cocktails for Th1, Th2, or Th17 differentiation to the wells. Concurrently, treat the cells with various concentrations of sophoricoside.

  • Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Analysis:

    • qRT-PCR: Isolate RNA from the differentiated cells and perform qRT-PCR to measure the mRNA expression levels of Tbx21 (T-bet), Gata3, and Rorc (RORγt).[4]

    • Flow Cytometry: Restimulate the cells for a few hours in the presence of a protein transport inhibitor. Then, perform intracellular staining for the transcription factors T-bet, GATA3, and RORγt, and the cytokines IFN-γ, IL-4, and IL-17A to determine the percentage of differentiated cells.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of sophoricoside on mast cell activation and T cell differentiation.

Workflow cluster_mast_cell Mast Cell Arm cluster_t_cell T Cell Arm MC_Culture Culture HMC-1 Cells MC_Treatment Treat with Sophoricoside MC_Culture->MC_Treatment MC_Stimulation Stimulate with PMACI MC_Treatment->MC_Stimulation MC_Analysis Analyze Degranulation (Histamine, Cytokines) MC_Stimulation->MC_Analysis TC_Isolation Isolate Naive CD4+ T Cells TC_Differentiation Induce Differentiation (Th1, Th2, Th17) TC_Isolation->TC_Differentiation TC_Treatment Treat with Sophoricoside TC_Differentiation->TC_Treatment TC_Analysis Analyze Differentiation (qRT-PCR, Flow Cytometry) TC_Treatment->TC_Analysis

General experimental workflow.

References

Application of Sophoricoside in fructose-induced liver injury models in mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Sophoricoside (B191293) for Fructose-Induced Liver Injury in Mice

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely linked to metabolic syndrome, with excessive fructose (B13574) consumption being a significant contributing factor. Fructose intake can lead to hepatic steatosis, inflammation, oxidative stress, and ultimately, liver injury. Sophoricoside, an isoflavone (B191592) glycoside isolated from Sophora japonica L., has demonstrated significant hepatoprotective effects in preclinical models.[1] This document provides detailed protocols and compiled data on the application of sophoricoside in a mouse model of high fructose-induced liver injury, intended for researchers in hepatology, pharmacology, and drug development.

Mechanism of Action

Sophoricoside mitigates fructose-induced liver injury through a multi-faceted approach involving the regulation of lipid metabolism, reduction of oxidative stress, and suppression of inflammation.[1] The administration of sophoricoside has been shown to decrease hepatic levels of cholesterol and triglycerides while improving serum lipid profiles.[1] Furthermore, it enhances the liver's antioxidant capacity by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1] Sophoricoside also exhibits potent anti-inflammatory properties by lowering the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1] While the precise signaling pathways in the fructose model are still under investigation, related studies on liver injury suggest that sophoricoside may exert its effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[2][3]

Experimental Protocols

Fructose-Induced Liver Injury Mouse Model

This protocol describes the induction of liver injury in mice using a high-fructose diet over eight weeks.

  • Animals: Healthy male Kunming mice are recommended.[4]

  • Acclimatization: House the animals under standard laboratory conditions (21±2°C, 60±10% humidity, 12-hour light/dark cycle) for one week with ad libitum access to standard chow and tap water.[5]

  • Induction: Provide a 30% (w/v) fructose solution as the sole source of drinking water for a continuous period of 8 weeks.[1] The control group should receive regular tap water.

Sophoricoside Administration

This protocol details the preparation and administration of sophoricoside to the animal models.

  • Preparation: Dissolve Sophoricoside in normal saline to achieve the desired concentrations.

  • Dosage: Administer Sophoricoside via intragastric gavage once daily. Recommended doses are 80 mg/kg and 160 mg/kg body weight.[1]

    • The control and high-fructose model groups should receive an equivalent volume of normal saline as a vehicle.[4]

  • Duration: Treatment should be carried out continuously for the entire 8-week duration of fructose induction.[1]

Sample Collection and Analysis

This protocol outlines the procedures for collecting and analyzing biological samples at the end of the experimental period.

  • Euthanasia and Sample Collection: At the end of the 8-week period, fast the mice overnight. Anesthetize the animals and collect blood via cardiac puncture. Perfuse the liver with ice-cold saline before excision. Weigh the liver and epididymal fat pads.[5]

  • Serum Analysis: Centrifuge the collected blood to separate the serum. Analyze the serum for liver function enzymes (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST, Alkaline Phosphatase - ALP) and lipid profile (High-Density Lipoprotein-Cholesterol - HDL-C, Low-Density Lipoprotein-Cholesterol - LDL-C, Apolipoprotein A1 - Apo-A1, Apolipoprotein B - Apo-B) using commercial assay kits.[1]

  • Hepatic Tissue Analysis:

    • Homogenization: Homogenize a portion of the liver tissue in a suitable buffer for biochemical analysis.

    • Lipid Content: Measure the levels of hepatic triglycerides (TG) and total cholesterol (TC) using appropriate assay kits.[1]

    • Oxidative Stress Markers: Determine the levels of Malondialdehyde (MDA) and the activities of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) in the liver homogenates.[1]

    • Inflammatory Cytokines: Measure the concentrations of TNF-α and IL-1 in the liver homogenates using ELISA kits.[1]

  • Histopathology:

    • Fix a portion of the liver tissue in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe general morphology and inflammation.[1]

    • Prepare frozen sections from another portion of the liver tissue and stain with Oil Red O to visualize lipid droplet accumulation.[1]

Quantitative Data Summary

The following tables summarize the quantitative results from studies evaluating the effects of Sophoricoside on fructose-induced liver injury in mice.

Table 1: Effect of Sophoricoside on Body Weight, Liver Weight, and Fat Index [4]

GroupBody Weight Gain (g)Liver Weight (g)Hepatosomatic IndexFat Index
Control 10.6 ± 0.91.38 ± 0.020.035 ± 0.0030.022 ± 0.009
High Fructose (HF) 13.6 ± 1.41.62 ± 0.030.040 ± 0.0050.030 ± 0.009
HF + Sop (80 mg/kg) 12.5 ± 1.61.45 ± 0.030.036 ± 0.0020.027 ± 0.008
HF + Sop (160 mg/kg) 10.7 ± 0.71.33 ± 0.040.036 ± 0.0030.028 ± 0.007

Table 2: Effect of Sophoricoside on Serum Liver Enzymes and Lipid Profile [1]

GroupALT (U/L)AST (U/L)ALP (U/L)HDL-C / LDL-CApo-A1 / Apo-B
Control 35.4 ± 4.180.2 ± 9.395.7 ± 11.24.1 ± 0.53.9 ± 0.4
High Fructose (HF) 68.2 ± 7.5125.6 ± 13.8148.3 ± 16.12.1 ± 0.22.0 ± 0.2
HF + Sop (80 mg/kg) 55.9 ± 6.3101.4 ± 11.5120.1 ± 13.52.9 ± 0.32.8 ± 0.3
HF + Sop (160 mg/kg) 48.7 ± 5.292.8 ± 10.1111.5 ± 12.83.5 ± 0.43.4 ± 0.4

Table 3: Effect of Sophoricoside on Hepatic Lipids, Oxidative Stress, and Inflammation [1]

GroupTG (nmol/mg prot)TC (nmol/mg prot)MDA (nmol/mg prot)SOD (U/mg prot)GSH-Px (U/mg prot)TNF-α (pg/mg prot)IL-1 (pg/mg prot)
Control 10.5 ± 1.28.1 ± 0.91.8 ± 0.2165.2 ± 18.378.4 ± 8.915.1 ± 1.710.2 ± 1.1
High Fructose (HF) 25.3 ± 2.818.6 ± 2.14.5 ± 0.598.6 ± 10.545.2 ± 5.138.4 ± 4.226.3 ± 2.9
HF + Sop (80 mg/kg) 18.1 ± 2.013.5 ± 1.53.0 ± 0.3125.3 ± 13.860.1 ± 6.827.5 ± 3.018.5 ± 2.1
HF + Sop (160 mg/kg) 14.2 ± 1.610.9 ± 1.22.3 ± 0.2148.7 ± 16.271.3 ± 8.120.6 ± 2.314.1 ± 1.6

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase (8 Weeks) cluster_analysis Analysis Phase acclimatization Week 0: Acclimatization (Standard Chow + Water) control Control Group (Normal Water + Saline) hf High Fructose (HF) Group (30% Fructose Water + Saline) sop80 HF + Sophoricoside Group (30% Fructose + 80 mg/kg) sop160 HF + Sophoricoside Group (30% Fructose + 160 mg/kg) euthanasia End of Week 8: Euthanasia & Sample Collection (Blood, Liver) control->euthanasia hf->euthanasia sop80->euthanasia sop160->euthanasia biochem Biochemical Assays (ALT, AST, Lipids, MDA, SOD) euthanasia->biochem histo Histopathology (H&E, Oil Red O) euthanasia->histo

Caption: Experimental workflow for the fructose-induced liver injury model.

Proposed Signaling Pathway of Sophoricoside Action

G cluster_inducers Inducers cluster_cellular Cellular Response cluster_pathology Pathological Outcomes fructose High Fructose Diet ros ↑ Oxidative Stress (↑ MDA, ↓ SOD, ↓ GSH-Px) fructose->ros lipogenesis ↑ De Novo Lipogenesis fructose->lipogenesis inflammation ↑ Inflammation (↑ NF-κB Activation) ros->inflammation cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1) inflammation->cytokines steatosis Hepatic Steatosis (Lipid Accumulation) lipogenesis->steatosis injury Liver Injury (↑ ALT, ↑ AST) cytokines->injury steatosis->injury sophoricoside Sophoricoside sophoricoside->ros Inhibits sophoricoside->inflammation Inhibits sophoricoside->lipogenesis Inhibits

Caption: Proposed mechanism of Sophoricoside in fructose-induced liver injury.

References

Molecular Docking Studies of Sophoricoside: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sophoricoside (B191293), a prominent isoflavone (B191592) glycoside isolated from Sophora japonica, has garnered significant attention in pharmacological research due to its diverse therapeutic properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of novel therapeutic agents. Molecular docking and simulation studies provide invaluable insights into the binding interactions of Sophoricoside with its protein targets at the atomic level. This document provides detailed application notes and protocols for performing molecular docking and molecular dynamics simulation studies of Sophoricoside with various target proteins implicated in its pharmacological effects. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction to Sophoricoside and its Targets

Sophoricoside exerts its biological effects by modulating the activity of various key proteins involved in different signaling pathways. Molecular docking studies have been instrumental in elucidating the binding modes and affinities of Sophoricoside with these targets. Some of the key protein targets and the associated signaling pathways that have been investigated include:

  • Cyclooxygenase (COX-1 and COX-2): These enzymes are key mediators of inflammation. Sophoricoside has been shown to selectively inhibit COX-2, contributing to its anti-inflammatory effects[1].

  • Muscarinic Acetylcholine Receptor M4 (M4 mAChR): Activation of this receptor by Sophoricoside is linked to the promotion of hair growth through the Wnt/β-catenin signaling pathway.

  • TMEM16A Ion Channel: Sophoricoside has been identified as a potential therapeutic candidate for lung cancer by targeting this calcium-activated chloride channel[2].

  • Glycogen Synthase Kinase 3β (GSK-3β), Matrix Metalloproteinase-8 (MMP-8), and Inducible Nitric Oxide Synthase (iNOS): These proteins are involved in various cellular processes, including inflammation and tissue remodeling.

  • NF-κB Signaling Pathway: Sophoricoside has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses[3].

  • Wnt/β-catenin Signaling Pathway: This pathway is crucial for cell proliferation and differentiation, and its modulation by Sophoricoside has implications for hair growth and cancer therapy.

Quantitative Data Summary

The binding affinities of Sophoricoside and related compounds with their target proteins, as determined by molecular docking and experimental assays, are summarized in the table below. Lower binding energy values indicate a more stable and favorable interaction.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)IC50Reference
Cyclooxygenase-2 (COX-2)1CX2Sophoricoside-3.3 µM[1]
Cyclooxygenase-1 (COX-1)1EQGIbuprofen (Reference)-7.85-[4]
Cyclooxygenase-2 (COX-2)1CX2Celecoxib (Reference)-9.4-[5]
Cyclooxygenase-2 (COX-2)5IKRSqualene-7.7-[5]
Inducible Nitric Oxide Synthase (iNOS)4NOSAndrographolide (Reference)-7.82.17 nM (Ki)[6]
TMEM16A-Sophoricoside-14.8 ± 1.2 μM[2]
Glycogen Synthase Kinase-3β (GSK-3β)1PYXSB216763 (Reference)-34 nM[7]
Glycogen Synthase Kinase-3β (GSK-3β)-Compound 19 (Reference)-2.19 µM[3]

Experimental Protocols

Molecular Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of Sophoricoside with a target protein using AutoDock Vina.

3.1.1. Software and Resources:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or other chemical databases: To obtain the 3D structure of Sophoricoside.

3.1.2. Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the PDB database (e.g., PDB ID: 1CX2 for COX-2).

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or heteroatoms.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format (e.g., protein.pdbqt).

  • Ligand Preparation:

    • Download the 3D structure of Sophoricoside in SDF or MOL2 format from a chemical database like PubChem.

    • Open the ligand file in AutoDock Tools.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format (e.g., sophoricoside.pdbqt).

  • Grid Box Generation:

    • Load the prepared protein (protein.pdbqt) into AutoDock Tools.

    • Define the binding site on the protein. This can be done by identifying the active site residues from the literature or by using the coordinates of a co-crystallized ligand if available.

    • Open the Grid Box tool in ADT.

    • Center the grid box on the defined binding site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Save the grid parameter file.

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line:

  • Analysis of Results:

    • The output file (default: out.pdbqt) will contain the predicted binding poses of Sophoricoside ranked by their binding affinities (in kcal/mol).

    • Visualize the docked poses and their interactions with the protein using PyMOL or Chimera.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between Sophoricoside and the protein's active site residues.

Molecular Dynamics Simulation Protocol

This protocol outlines the general steps for performing a molecular dynamics (MD) simulation to study the stability and dynamics of the Sophoricoside-protein complex.

3.2.1. Software and Resources:

  • GROMACS or AMBER: Molecular dynamics simulation packages.

  • Force Field: A suitable force field for proteins and small molecules (e.g., CHARMM36, AMBER).

  • A powerful computer or cluster: MD simulations are computationally intensive.

3.2.2. Protocol:

  • System Preparation:

    • Use the best-docked pose of the Sophoricoside-protein complex from the molecular docking study as the starting structure.

    • Generate the topology files for the protein and Sophoricoside using the chosen force field.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent molecules to equilibrate around the complex.

      • NPT Equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) and temperature. The restraints on the protein and ligand are gradually released during this phase.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the MD trajectory to study the dynamic behavior of the Sophoricoside-protein complex.

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between Sophoricoside and the protein.

    • Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Sophoricoside.

sophoricoside_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Sophoricoside Sophoricoside IKK IKK Sophoricoside->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Sophoricoside inhibits the NF-κB signaling pathway.

sophoricoside_wnt_pathway cluster_nucleus Sophoricoside Sophoricoside M4_mAChR M4 mAChR Sophoricoside->M4_mAChR activates Dishevelled Dishevelled M4_mAChR->Dishevelled Frizzled Frizzled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3β GSK-3β Dishevelled->GSK3β inhibits β_catenin β-catenin GSK3β->β_catenin inhibits degradation Nucleus Nucleus β_catenin->Nucleus translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Gene Transcription (Hair Growth) TCF_LEF->Gene_Transcription Wnt Wnt Wnt->Frizzled

Caption: Sophoricoside activates the Wnt/β-catenin pathway.

Experimental Workflow

docking_workflow cluster_prep Preparation Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Sophoricoside) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis (Binding Energy & Poses) Docking->Analysis MD_Sim Molecular Dynamics Simulation Analysis->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) MD_Sim->Trajectory_Analysis

Caption: General workflow for molecular docking and simulation.

Conclusion

Molecular docking and dynamics simulations are powerful computational tools for elucidating the interactions between Sophoricoside and its protein targets. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate the molecular basis of Sophoricoside's pharmacological activities. These in silico approaches can significantly aid in the rational design and development of new therapeutic agents based on the Sophoricoside scaffold. Further experimental validation is essential to confirm the computational findings and to fully understand the therapeutic potential of this promising natural compound.

References

Troubleshooting & Optimization

Improving Sophoricoside solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility and stability of sophoricoside (B191293) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of sophoricoside?

A1: There are conflicting reports regarding the aqueous solubility of sophoricoside. Some commercial suppliers describe it as "water-soluble," while others state it is "insoluble" in water and ethanol[1][2]. One technical data sheet specifies a solubility of approximately 0.3 mg/mL in a 1:2 solution of DMSO:PBS (pH 7.2)[3]. This suggests that while it may have some solubility in aqueous buffers, it is generally considered a poorly water-soluble compound. For practical purposes, researchers should assume low intrinsic aqueous solubility and consider enhancement techniques for most applications.

Q2: Which methods are most effective for improving the aqueous solubility of sophoricoside?

A2: Common and effective methods for enhancing the solubility of poorly water-soluble flavonoids like sophoricoside include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the sophoricoside molecule within a cyclodextrin cavity can significantly increase its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good candidate.

  • Solid Dispersion: Dispersing sophoricoside in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate. Common carriers include polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).

  • Nanoemulsion Formulation: Incorporating sophoricoside into the oil phase of a nanoemulsion can create a stable, dispersed system in an aqueous medium, improving its overall dispersibility and bioavailability.

Q3: What are the typical storage conditions for sophoricoside powder and solutions?

A3: Sophoricoside powder is typically stored at -20°C for long-term stability (up to 3 years)[2]. Stock solutions in organic solvents like DMSO can be stored for up to one year at -80°C or one month at -20°C[2]. Aqueous solutions are not recommended for storage for more than one day[3]. It is also advisable to protect sophoricoside from prolonged exposure to light[4].

Q4: How does pH affect the stability of sophoricoside in aqueous solutions?

Troubleshooting Guides

Issue 1: Low Solubility of Sophoricoside in Aqueous Buffer

Problem: You are unable to dissolve a sufficient amount of sophoricoside in your aqueous buffer for your experiment.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility Prepare a stock solution in an organic solvent like DMSO (solubility approx. 86 mg/mL) and then dilute it into your aqueous buffer. Note: The final DMSO concentration should be compatible with your experimental system.[2][3]Achieve the desired final concentration of sophoricoside in the aqueous buffer, although the presence of a co-solvent may be necessary.
Precipitation upon dilution Try using a different co-solvent or employ a solubility enhancement technique such as cyclodextrin complexation.Formation of a stable sophoricoside-cyclodextrin inclusion complex that is more soluble in the aqueous buffer.
Incorrect buffer pH Adjust the pH of your buffer to a mildly acidic range (e.g., pH 4.5-6.5) if your experiment allows.[4]Improved solubility due to potential pH-dependent solubility effects.
Issue 2: Instability of Sophoricoside in Solution (Degradation)

Problem: You observe a decrease in sophoricoside concentration over time in your prepared solutions, as determined by HPLC.

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Adjust the pH of the solution to a mildly acidic range (4.5-6.5). Prepare fresh solutions daily and avoid prolonged storage.[4]Reduced rate of hydrolytic degradation.
Photodegradation Protect solutions from light by using amber vials or covering containers with aluminum foil.[4]Minimized degradation due to light exposure.
Oxidative Degradation Purge the solvent and headspace of your container with an inert gas (e.g., nitrogen or argon) before sealing. Consider adding an antioxidant if compatible with your experiment.Reduced degradation from oxidative processes.
Thermal Degradation Store solutions at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.[2]Slowed degradation kinetics by maintaining low temperatures.

Data Summary

Table 1: Solubility of Sophoricoside

Solvent Solubility Reference
WaterInsoluble / Water-soluble (Conflicting reports)[1][2][4]
EthanolInsoluble[2]
DMSO~86 mg/mL[2]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[3]

Table 2: Examples of Solubility Enhancement for Flavonoid Glycosides (Analogous Compounds)

Compound Enhancement Method Fold Increase in Solubility Reference
HyperosideInclusion complex with 2-hydroxypropyl-β-cyclodextrin9-fold[6]
CurcuminSolid dispersion with hydroxypropyl-β-cyclodextrinUp to 489-fold[7]
DiacereinSolid dispersion with PEG 6000Significant increase (quantitative fold not specified)[8]

Table 3: Stability Profile of Sophoricoside

Condition Observation/Recommendation Reference
pH Works best in mildly acidic systems (pH 4.5–6.5).[4]
Light Protect from prolonged light exposure.[4]
Temperature (Powder) Stable for ≥ 3 years at -20°C.[2]
Temperature (Solution) Aqueous solutions are not recommended for storage for more than one day.[3]

Experimental Protocols

Protocol 1: Preparation of Sophoricoside-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the required amounts of sophoricoside and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) for a 1:1 molar ratio.

  • Mixing: Place the calculated amount of cyclodextrin in a mortar.

  • Wetting: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the cyclodextrin and knead to form a homogeneous paste.

  • Incorporation: Gradually add the sophoricoside powder to the paste and continue kneading for a specified time (e.g., 60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

  • Solubility Assessment: Determine the solubility of the prepared complex in the desired aqueous medium and compare it to that of pure sophoricoside.

Protocol 2: Preparation of Sophoricoside Solid Dispersion (Solvent Evaporation Method)
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30 or PEG 6000) and a common solvent in which both sophoricoside and the carrier are soluble (e.g., methanol (B129727) or ethanol).

  • Dissolution: Dissolve sophoricoside and the carrier in the selected solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier).

  • Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) to form a thin film.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried mass and pulverize it using a mortar and pestle, then pass it through a sieve.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of sophoricoside using DSC and XRD.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 3: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to understand the stability of sophoricoside and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of sophoricoside in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sophoricoside solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C).

    • Basic Hydrolysis: Treat the sophoricoside solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the sophoricoside solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid sophoricoside powder to dry heat (e.g., 80-100°C).

    • Photodegradation: Expose the sophoricoside solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Sampling: Withdraw samples at various time points from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of sophoricoside remaining and to detect the formation of degradation products.

  • Kinetics: Plot the natural logarithm of the remaining sophoricoside concentration against time to determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizations

experimental_workflow_solubility cluster_start Start: Poorly Soluble Sophoricoside cluster_methods Solubility Enhancement Methods cluster_analysis Analysis & Characterization cluster_end Outcome start Sophoricoside Powder (Low Aqueous Solubility) method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Nanoemulsion Formulation start->method3 analysis1 Solubility & Dissolution Testing (HPLC) method1->analysis1 analysis2 Structural Analysis (DSC, XRD, FTIR) method1->analysis2 method2->analysis1 method2->analysis2 method3->analysis1 end_node Enhanced Sophoricoside Formulation analysis1->end_node

Caption: Workflow for enhancing sophoricoside solubility.

signaling_pathway_stability cluster_stress Stress Factors sophoricoside Sophoricoside in Aqueous Solution degradation Degradation Pathways (e.g., Hydrolysis, Oxidation) sophoricoside->degradation Exposed to stress1 pH (Acid/Base) stress1->degradation stress2 Light (UV/Vis) stress2->degradation stress3 Oxidants (e.g., H₂O₂) stress3->degradation stress4 Heat stress4->degradation products Degradation Products degradation->products

Caption: Factors influencing sophoricoside degradation.

References

Technical Support Center: Optimizing Sophoricoside Dosage for In Vivo Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sophoricoside (B191293) dosage for in vivo animal experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for sophoricoside in vivo?

A1: A general starting point for oral administration in mice and rats is in the range of 10-30 mg/kg. However, the optimal dose is highly dependent on the animal model and the specific pathological condition being investigated. For intravenous administration, a lower dose, around 10 mg/kg, has been shown to be effective in reducing inflammation.[1] It is always recommended to perform a pilot dose-response study to determine the optimal dosage for your specific experimental conditions.

Q2: What is the recommended route of administration for sophoricoside?

A2: Sophoricoside can be administered orally (p.o.) or via intraperitoneal (i.p.) injection. The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Oral administration is common for chronic studies, while intraperitoneal injection can be used for more acute models.

Q3: How should I prepare sophoricoside for in vivo administration?

A3: Sophoricoside has limited solubility in water. A common method for preparing a suspended solution for oral or intraperitoneal injection involves using a vehicle containing DMSO, PEG300, Tween-80, and saline. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the pharmacokinetic profile of sophoricoside?

A4: In rats, sophoricoside is rapidly absorbed and eliminated after oral administration. The mean elimination half-life is approximately 59.78 ± 7.19 minutes.[2] This relatively short half-life should be considered when designing the dosing schedule for your experiments.

Troubleshooting Guide

Q1: I am not observing the expected therapeutic effect with my chosen sophoricoside dosage. What should I do?

A1: If you are not seeing the desired effect, consider the following troubleshooting steps:

  • Dosage Adjustment: The effective dose of sophoricoside can vary significantly between different animal models and disease states. If a lower dose is ineffective, a dose-escalation study may be necessary. For example, in some inflammation models, oral doses greater than 100 mg/kg were required to see a significant effect.[1]

  • Route of Administration: The bioavailability of sophoricoside may differ between oral and intraperitoneal administration. If oral administration is proving ineffective, consider switching to intraperitoneal injection to ensure more direct systemic exposure.

  • Dosing Frequency: Given the relatively short half-life of sophoricoside[2], the dosing frequency may need to be increased to maintain a therapeutic concentration. For chronic studies, once or twice daily administration is common.

  • Vehicle and Formulation: Ensure that the sophoricoside is properly dissolved or suspended in the vehicle. Poor formulation can lead to inconsistent dosing and reduced bioavailability. Refer to the recommended formulation protocol below.

Q2: I am observing signs of toxicity in my animals at higher doses. What are the potential issues?

A2: While sophoricoside is generally considered to have a good safety profile, high doses may lead to adverse effects.

  • Dose Reduction: The most straightforward solution is to reduce the dosage to a level that is well-tolerated by the animals.

  • Toxicity Studies: If you are exploring a new model or a significantly higher dose range, it is advisable to conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD).

  • Purity of the Compound: Ensure the purity of your sophoricoside compound. Impurities could contribute to unexpected toxicity.

Q3: My sophoricoside solution is not stable. How can I improve it?

A3: To ensure the stability of your sophoricoside formulation:

  • Fresh Preparation: It is best to prepare the sophoricoside solution fresh before each administration.

  • Proper Storage: If short-term storage is necessary, store the solution protected from light and at a low temperature (e.g., 4°C) to minimize degradation.

  • Solubility: If you are having trouble dissolving sophoricoside, ensure you are using an appropriate vehicle. The use of co-solvents like DMSO and PEG300 is often necessary.

Data Presentation: Sophoricoside In Vivo Dosages

Animal ModelConditionSpeciesRoute of AdministrationEffective Dosage RangeReference(s)
Carrageenan-induced paw edemaInflammationMouseIntravenous>10 mg/kg[1]
Carrageenan-induced paw edemaInflammationMouseOral>100 mg/kg[1]
Ovariectomized ratOsteoporosisRatOral15-30 mg/kg[3][4]
Dinitrochlorobenzene-inducedContact DermatitisMouseNot Specified3-10 mg/kg[5]
Autoimmune hepatitis modelAutoimmune HepatitisMouseIntraperitoneal30 mg/kg
Fructose-induced liver injuryMetabolic DisorderMouseOral80-160 mg/kg[6]
Starch-loaded miceHyperglycemiaMouseOral50-200 mg/kg[7]

Experimental Protocols

Protocol 1: Preparation of Sophoricoside for In Vivo Administration

This protocol describes the preparation of a suspended solution of sophoricoside suitable for oral and intraperitoneal injection.

Materials:

  • Sophoricoside powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of sophoricoside in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution (e.g., 2.08 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until the sophoricoside is evenly dispersed.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix the solution well before administration.

Protocol 2: Carrageenan-Induced Paw Edema in Mice

This protocol outlines the induction of acute inflammation in the mouse paw.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

Procedure:

  • Administer sophoricoside or the vehicle control to the mice at the desired dose and route.

  • After a predetermined time (e.g., 60 minutes post-treatment), inject 0.05 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for the sophoricoside-treated group compared to the vehicle-treated control group.

Protocol 3: Ovariectomy-Induced Osteoporosis in Rats

This protocol describes the induction of a postmenopausal osteoporosis model in female rats.

Materials:

  • Surgical instruments

  • Anesthesia

  • Sutures

Procedure:

  • Anesthetize the female rats (e.g., Sprague-Dawley or Wistar, typically 6 months of age).[2]

  • Perform a bilateral ovariectomy (OVX) through a dorsal or ventral incision. The sham-operated control group should undergo the same surgical procedure, but the ovaries are manipulated and then returned to the abdominal cavity.

  • Allow the animals to recover for a period of time (e.g., 2 weeks) to allow for the onset of bone loss.[4]

  • Begin treatment with sophoricoside or vehicle control at the desired dosage and continue for the duration of the study (e.g., 45 days).[4]

  • At the end of the treatment period, collect bone samples (e.g., femur, tibia, lumbar vertebrae) for analysis of bone mineral density, microarchitecture, and biochemical markers of bone turnover.[2][4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis formulation Sophoricoside Formulation dosing Sophoricoside Administration formulation->dosing animal_prep Animal Acclimatization model_induction Disease Model Induction animal_prep->model_induction model_induction->dosing data_collection Data Collection dosing->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Figure 1: A generalized experimental workflow for in vivo testing of sophoricoside.

nf_kb_pathway sophoricoside Sophoricoside ikb_kinase IκB Kinase sophoricoside->ikb_kinase Inhibits ikb IκBα/β ikb_kinase->ikb Phosphorylates & Degrades nf_kb NF-κB (p65) ikb->nf_kb nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Activates

Figure 2: Sophoricoside inhibits the NF-κB signaling pathway.

cox2_pathway arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation sophoricoside Sophoricoside sophoricoside->cox2 Inhibits

Figure 3: Sophoricoside selectively inhibits the COX-2 enzyme.

References

Technical Support Center: Sophoricoside Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sophoricoside (B191293) extraction and purification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving high-yield and high-purity Sophoricoside from plant sources like Sophora japonica.

Frequently Asked Questions (FAQs)

Extraction

Q1: What is the most effective and environmentally friendly method for extracting Sophoricoside?

A1: Ultrasound-Assisted Extraction (UAE) is a highly effective method that offers significant advantages over traditional techniques like reflux and maceration. UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[1][2] This results in higher extraction yields in shorter times, with reduced solvent consumption and lower energy use, making it a greener alternative.[2][3] For instance, one study optimized UAE parameters for flavonoids from Sophora japonica and found it significantly more efficient than conventional methods.[1]

Q2: Which solvent system should I use for the highest Sophoricoside yield?

A2: An ethanol-water mixture is generally the most effective solvent system. The polarity of the mixture can be optimized to maximize the solubility of Sophoricoside, an isoflavone (B191592) glycoside.[4] Studies have shown that an ethanol (B145695) concentration in the range of 60-80% often provides the best results.[5][6] For example, optimal extraction of flavonoids from Sophora japonica was achieved with 70% ethanol.[5] Pure ethanol is less effective because the water component helps the solvent penetrate the plant tissue more efficiently.[7]

Q3: My Sophoricoside extraction yield is low. What are the common causes and how can I troubleshoot this?

A3: Low extraction yield can be attributed to several factors. Please see the troubleshooting guide below:

Potential Cause Troubleshooting Steps
Improper Solvent Concentration The solvent polarity may not be optimal. Test a range of ethanol concentrations (e.g., 50%, 60%, 70%, 80%) to find the most effective mixture for your specific plant material.[5][6]
Insufficient Extraction Time/Temperature Extraction is often time and temperature-dependent. For UAE, an extraction time of 20-30 minutes at a temperature of 60-65°C is a good starting point.[5][8] For reflux extraction, 2-3 extraction cycles of 2.5 hours each may be necessary.
Inadequate Particle Size The plant material may not be ground finely enough. A smaller particle size increases the surface area available for solvent contact. Pulverizing the raw material is a critical first step.[9]
Suboptimal Solid-to-Liquid Ratio Too little solvent can lead to incomplete extraction. A common ratio is 1:20 to 1:40 (g/mL) of raw material to solvent.[5][6]
Degradation of Sophoricoside Sophoricoside's phenolic hydroxyl groups can be prone to oxidation, especially under alkaline conditions without protective agents.[10] Prolonged exposure to high temperatures can also cause degradation.[6]
Purification

Q4: What is the standard method for purifying crude Sophoricoside extract?

A4: The most widely used and effective method for purifying Sophoricoside from crude extracts is macroporous resin column chromatography. This technique separates compounds based on adsorption and desorption principles and is superior to traditional liquid-liquid extraction due to its efficiency, lower solvent consumption, and scalability.[11] Resins like AB-8 or D-101 are commonly selected for their excellent adsorption and desorption characteristics for flavonoids.[12][13]

Q5: How do I choose the correct macroporous resin for Sophoricoside purification?

A5: The choice of resin depends on the polarity and molecular structure of Sophoricoside. Non-ionic or weakly polar resins are typically preferred. The selection process involves:

  • Screening: Test several resins (e.g., AB-8, D-101, XAD-8) for their static adsorption and desorption capacities.[5][12]

  • Evaluation: The best resin will exhibit high adsorption capacity for Sophoricoside, good desorption (elution) efficiency, and low adsorption of impurities.[14] For flavonoids from Sophora species, AB-8 resin has shown high recovery rates of over 84%.[12][15]

Q6: After purification on a macroporous resin column, my final product still shows impurities on an HPLC analysis. What went wrong?

A6: Impurities in the final product can result from several issues during the chromatography process. Refer to the troubleshooting guide below:

Potential Cause Troubleshooting Steps
Improper Column Loading The sample concentration may be too high, or the loading flow rate too fast, leading to overloading and channeling. Optimize by reducing the sample concentration and using a slow, controlled flow rate (e.g., 1-2 bed volumes per hour).[5]
Ineffective Wash Step The column may not have been washed sufficiently to remove weakly bound impurities before elution. Use deionized water or a very low concentration of ethanol to wash the column thoroughly after loading.
Suboptimal Elution Gradient A steep or single-step elution may cause co-elution of impurities with Sophoricoside. Use a stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%) to achieve better separation.
Resin Fouling or Degradation The resin may be fouled from previous runs or has degraded. Ensure the resin is properly regenerated and cleaned according to the manufacturer's instructions before each use.
Co-eluting Compounds The extract may contain compounds with similar polarity to Sophoricoside. For very high purity, a secondary purification step like preparative HPLC or recrystallization may be necessary.[10][13]

Experimental Protocols & Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sophoricoside

This protocol is based on optimized parameters for flavonoid extraction from Sophora japonica.[5]

  • Preparation of Material : Dry the buds or fruits of Sophora japonica and pulverize them into a fine powder (40-60 mesh).

  • Solvent Preparation : Prepare a 70% (v/v) ethanol-water solution.

  • Extraction :

    • Add the powdered material to an extraction vessel with the 70% ethanol solvent at a solid-to-liquid ratio of 1:40 (g/mL).

    • Place the vessel in an ultrasonic bath or use a probe-type sonicator.

    • Set the extraction temperature to 65°C.

    • Apply ultrasonic treatment for 20-30 minutes.[8]

  • Filtration and Concentration :

    • After extraction, filter the mixture while hot to remove the solid plant material.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure until the ethanol is removed, yielding the aqueous crude extract.

Protocol 2: Purification of Sophoricoside using Macroporous Resin

This protocol uses AB-8 resin, which has demonstrated high recovery rates for flavonoids.[5][12]

  • Resin Pre-treatment :

    • Soak the AB-8 resin in 95% ethanol for 24 hours to activate it.

    • Pack the resin into a glass column and wash sequentially with deionized water until the eluate is clear and neutral.

  • Column Loading :

    • Dilute the concentrated crude extract from Protocol 1 with deionized water.

    • Load the diluted extract onto the pre-treated column at a slow flow rate of 1-2 bed volumes per hour (BV/h).

  • Washing :

    • After loading, wash the column with 2-3 BV of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution :

    • Perform a stepwise elution with increasing concentrations of ethanol.

      • Elute with 2 BV of 20% ethanol to remove more polar flavonoids.

      • Elute with 4 BV of 70% ethanol to collect the Sophoricoside-rich fraction.[5]

  • Final Processing :

    • Collect the 70% ethanol fraction and concentrate it under reduced pressure to remove the ethanol.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified Sophoricoside powder. Purity can be assessed by HPLC.[16]

Visualized Workflows and Diagrams

dot graph "Extraction_Purification_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="Figure 1. General Workflow for Sophoricoside Production", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];

// Nodes A [label="Raw Material\n(Sophora japonica fruits/buds)", fillcolor="#F1F3F4"]; B [label="Pre-treatment\n(Drying & Pulverizing)", fillcolor="#F1F3F4"]; C [label="Extraction\n(Ultrasound-Assisted)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Filtration", fillcolor="#FBBC05"]; E [label="Concentration\n(Rotary Evaporation)", fillcolor="#FBBC05"]; F [label="Crude Extract", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; G [label="Macroporous Resin\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Washing\n(Deionized Water)", fillcolor="#F1F3F4"]; I [label="Elution\n(70% Ethanol)", fillcolor="#F1F3F4"]; J [label="Final Concentration\n& Lyophilization", fillcolor="#FBBC05"]; K [label="High-Purity Sophoricoside\n(>95%)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [label="1. Load & Wash", fontsize=10, fontcolor="#5F6368", color="#5F6368"]; H -> I [label="2. Elute", fontsize=10, fontcolor="#5F6368", color="#5F6368"]; I -> J [color="#5F6368"]; J -> K [color="#5F6368"]; } end_dot Caption: Figure 1. General Workflow for Sophoricoside Production

// Nodes start [label="Low Purity in\nFinal Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; q1 [label="Was the column\nloading flow rate > 2 BV/h?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="High flow rate causes poor binding.\nSolution: Reduce flow rate to 1-2 BV/h.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; q2 [label="Was the elution performed\nin a single step?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Single step elution co-elutes impurities.\nSolution: Use a stepwise ethanol gradient.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; q3 [label="Was the column washed\nwith < 2 BV of water?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Insufficient washing leaves polar impurities.\nSolution: Wash with at least 2-3 BV of water.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; end_node [label="Re-run with optimized parameters.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q1 [color="#5F6368"]; q1 -> a1_yes [label="Yes", color="#4285F4", fontcolor="#4285F4"]; q1 -> q2 [label="No", color="#5F6368"]; q2 -> a2_yes [label="Yes", color="#4285F4", fontcolor="#4285F4"]; q2 -> q3 [label="No", color="#5F6368"]; q3 -> a3_yes [label="Yes", color="#4285F4", fontcolor="#4285F4"]; q3 -> end_node [label="No", color="#5F6368"]; a1_yes -> end_node [color="#5F6368"]; a2_yes -> end_node [color="#5F6368"]; a3_yes -> end_node [color="#5F6368"]; } end_dot Caption: Figure 2. Troubleshooting Low Purity after Column Chromatography

References

Technical Support Center: Overcoming Challenges in Sophoricoside Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sophoricoside (B191293) (SOPH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams for enhanced clarity.

Frequently Asked Questions (FAQs)

1. What are the main challenges in delivering Sophoricoside for in vivo studies?

The primary challenges in delivering Sophoricoside in vivo stem from its physicochemical properties. Sophoricoside, an isoflavone (B191592) glycoside, exhibits poor solubility in water and ethanol, which significantly limits its oral bioavailability.[1] Following oral administration, it is rapidly absorbed but also quickly eliminated from the plasma.[2] Furthermore, it undergoes metabolism to its aglycone form, genistein.[2] These factors contribute to low total recovery and variable exposure in animal models, making it difficult to achieve and maintain therapeutic concentrations.

2. What are the recommended administration routes for Sophoricoside in animal models?

The most common administration routes for Sophoricoside in preclinical studies are oral gavage and intraperitoneal (IP) injection.

  • Oral Gavage: This route is often preferred for its convenience and clinical relevance. However, due to Sophoricoside's low aqueous solubility, it is typically administered as a suspension.

  • Intraperitoneal (IP) Injection: IP injection can bypass the gastrointestinal tract, potentially leading to higher and more consistent systemic exposure compared to oral administration. This route is useful for mechanistic studies where controlled dosing is critical.[3]

Intravenous (IV) administration is less common due to the challenges of formulating a sterile, particle-free solution of the poorly soluble compound.

3. How can I improve the solubility and bioavailability of Sophoricoside?

Several formulation strategies can be employed to enhance the solubility and bioavailability of Sophoricoside:

  • Suspensions: Creating a fine, homogeneous suspension can improve dissolution and absorption. Common suspending agents include carboxymethylcellulose sodium (CMC-Na).

  • Nanoformulations: Encapsulating Sophoricoside into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can significantly improve its solubility, stability, and pharmacokinetic profile.[4][5][6] These formulations can protect the compound from degradation and facilitate its transport across biological membranes.

  • Amorphous Solid Dispersions: This technique involves dispersing Sophoricoside in a polymer matrix in an amorphous state, which can enhance its dissolution rate and oral absorption.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation of Sophoricoside during formulation preparation. - Low aqueous solubility.- Incompatible excipients.- Incorrect pH of the vehicle.- Prepare a stock solution in an organic solvent like DMSO and then dilute it into the final vehicle with vigorous mixing.[7]- Use co-solvents such as PEG300 and surfactants like Tween 80 to improve solubility.[8]- For suspensions, ensure the use of an appropriate suspending agent (e.g., CMC-Na) and proper homogenization to achieve a fine, stable suspension.- Adjust the pH of the vehicle if the solubility of Sophoricoside is pH-dependent.
Inconsistent or low drug exposure in in vivo studies. - Poor bioavailability of the formulation.- Inaccurate dosing due to inhomogeneous suspension.- Rapid metabolism and elimination.- Switch to a more advanced formulation with enhanced bioavailability, such as a nanoemulsion or liposomal formulation.[9]- Ensure the suspension is thoroughly mixed before each administration to guarantee dose uniformity.- Consider using a different administration route, such as intraperitoneal injection, to bypass first-pass metabolism.[3]- Increase the dosing frequency to maintain therapeutic plasma concentrations.
Animal distress or adverse effects after administration. - Toxicity of the vehicle (e.g., high concentration of DMSO).- Irritation caused by the formulation at the injection site.- Improper administration technique (e.g., esophageal rupture during oral gavage).- Keep the final concentration of organic solvents like DMSO to a minimum (typically ≤ 10% for IP injections).[10]- Ensure the formulation is isotonic and at a physiological pH, especially for parenteral routes.- Use proper animal handling and administration techniques. For oral gavage, use appropriately sized and flexible feeding needles.[11][12][13]
Difficulty in quantifying Sophoricoside in plasma samples. - Low plasma concentrations of the parent compound.- Interference from metabolites or endogenous compounds.- Utilize a highly sensitive and specific analytical method such as UPLC-MS/MS.[13][14]- Optimize the sample preparation method (e.g., protein precipitation or solid-phase extraction) to remove interfering substances and concentrate the analyte.

Data Presentation

Table 1: Physicochemical Properties of Sophoricoside

PropertyValueReference
Molecular FormulaC₂₁H₂₀O₁₀[15]
Molecular Weight432.38 g/mol [15]
Solubility- Water: Insoluble- Ethanol: Insoluble- DMSO: ≥ 86 mg/mL[16]
pKaData not available in searched literature
LogPData not available in searched literature

Table 2: Comparative Pharmacokinetic Parameters of Sophoricoside Formulations (Rat Model)

FormulationAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Sophoricoside SuspensionOral90 (Sophorabioside)1430.83 ± 183.256.2 ± 0.8--[13]
Sophoricoside (Monomer)Oral----Low (Total recovery ~13%)[2]
Nanoemulsion (Hypothetical)Oral-Increased-IncreasedImproved[5][9]
Liposomal (Hypothetical)IV-Higher initial concentration-IncreasedEnhanced[17]

Note: Direct comparative pharmacokinetic data for different Sophoricoside formulations is limited. The data for the nanoemulsion and liposomal formulations are hypothetical, based on the expected improvements in bioavailability reported for poorly soluble drugs using these delivery systems.

Experimental Protocols

Protocol 1: Preparation of Sophoricoside Suspension for Oral and Intraperitoneal Administration

Materials:

  • Sophoricoside powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution: Dissolve Sophoricoside in DMSO to a concentration of 20.8 mg/mL.

  • Prepare the vehicle:

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the Sophoricoside stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Slowly add 450 µL of sterile saline while continuously mixing to create a final volume of 1 mL.

  • Final Concentration: This protocol yields a suspended solution of 2.08 mg/mL Sophoricoside in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Administration: This suspension can be used for both oral gavage and intraperitoneal injection. Ensure the suspension is well-mixed before each administration.

Protocol 2: Preparation of Sophoricoside Suspension with CMC-Na for Oral Administration

Materials:

  • Sophoricoside powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

Procedure:

  • Weigh the required amount of Sophoricoside powder.

  • Add the Sophoricoside powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).

  • Homogenize the mixture using a vortex mixer or sonicator until a uniform and stable suspension is formed.

  • Administration: This homogeneous suspension is suitable for oral gavage. Vigorously shake the suspension before each administration to ensure dose accuracy.[16]

Protocol 3: In Vivo Anti-Inflammatory Study in a Mouse Model of Carrageenan-Induced Paw Edema

Animal Model:

  • Male ICR mice (6-8 weeks old)

Experimental Groups:

  • Control (Vehicle only)

  • Carrageenan + Vehicle

  • Carrageenan + Sophoricoside (e.g., 100 mg/kg, oral)

  • Carrageenan + Positive Control (e.g., Indomethacin)

Procedure:

  • Administer the Sophoricoside suspension or vehicle orally to the respective groups.

  • One hour after treatment, induce inflammation by injecting 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan + vehicle group.[11]

Protocol 4: Quantification of Sophoricoside in Rat Plasma by UPLC-MS/MS

Sample Preparation:

  • To 100 µL of rat plasma, add an internal standard.

  • Perform protein precipitation by adding 1 mL of methanol (B129727).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.[14]

UPLC-MS/MS Conditions:

  • Column: C18 analytical column

  • Mobile Phase: Gradient elution with methanol and water containing 0.1% formic acid.

  • Ionization Mode: Negative electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Sophoricoside transition: m/z 431.2 → 268.2[2]

Validation Parameters:

  • The method should be validated for linearity, precision, accuracy, recovery, and matrix effects according to regulatory guidelines.[14]

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Experiment cluster_analysis Sample Analysis & Data Interpretation F1 Sophoricoside Powder F2 Vehicle Preparation (e.g., DMSO, PEG300, Tween 80, Saline) F1->F2 Dissolution/Dispersion F3 Suspension/Nanoformulation F2->F3 Homogenization A2 Administration (Oral Gavage/IP Injection) F3->A2 Dosing A1 Animal Model (e.g., Mice, Rats) A1->A2 A3 Induction of Disease Model (e.g., Carrageenan Injection) A2->A3 A4 Monitoring & Data Collection (e.g., Paw Volume Measurement) A3->A4 B1 Blood Sample Collection A4->B1 Sampling B2 Plasma Separation B1->B2 B3 Sample Preparation (Protein Precipitation) B2->B3 B4 UPLC-MS/MS Analysis B3->B4 B5 Pharmacokinetic Modeling B4->B5 NFkB_pathway cluster_inhibition LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation Induces Sophoricoside Sophoricoside Sophoricoside->IKK Inhibits Wnt_pathway cluster_activation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates to GeneExpression Target Gene Expression (Hair Growth) Nucleus->GeneExpression Activates Sophoricoside Sophoricoside Sophoricoside->Frizzled Activates

References

Technical Support Center: Enhancing the Bioavailability of Sophoricoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of the poorly water-soluble isoflavone (B191592) glycoside, Sophoricoside (B191293).

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Sophoricoside inherently low?

A1: The low oral bioavailability of Sophoricoside, a common issue with many flavonoid glycosides, is attributed to several factors:

  • Poor Aqueous Solubility: Sophoricoside is lipophilic and does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Extensive Metabolism: As a glycoside, Sophoricoside is poorly absorbed in its intact form. It must first be hydrolyzed by β-glucosidases produced by intestinal microbiota into its aglycone form, genistein (B1671435), to be absorbed.[1][2] This metabolic conversion can be a rate-limiting step.

  • First-Pass Metabolism: Once absorbed, genistein undergoes significant metabolism in the intestines and liver (Phase I and Phase II metabolism), which can reduce the amount of active compound reaching systemic circulation.

  • Efflux Transporters: The absorbed compound may be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp), further limiting its net absorption.

Q2: What are the primary strategies for enhancing the bioavailability of Sophoricoside?

A2: The main approaches focus on improving its solubility, dissolution rate, and protecting it from premature metabolism. These include:

  • Solid Dispersions: Dispersing Sophoricoside in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[3][4]

  • Nanoparticle Formulations: Encapsulating Sophoricoside into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area, improve solubility, and protect it from degradation in the GI tract.[5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with Sophoricoside, where the hydrophobic Sophoricoside molecule is encapsulated within the cyclodextrin (B1172386) cavity, thereby increasing its aqueous solubility.[6][7]

Q3: Should I focus on enhancing the bioavailability of Sophoricoside or its aglycone, genistein?

A3: Since Sophoricoside is primarily absorbed after being converted to genistein, formulation strategies that enhance the delivery and absorption of genistein are also highly relevant. However, formulating Sophoricoside itself can offer protection against degradation in the upper GI tract, allowing for more targeted delivery to the lower intestine where microbial hydrolysis occurs. The choice may depend on the specific therapeutic goal and the desired release profile.

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of my Sophoricoside formulation.

Possible Cause Troubleshooting Step
Inadequate amorphization in solid dispersion. 1. Verify Amorphous State: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline Sophoricoside peaks in your solid dispersion.[8] 2. Optimize Polymer Ratio: Increase the polymer-to-drug ratio to ensure complete molecular dispersion. 3. Change Preparation Method: Switch from a physical mixture to a solvent evaporation or melt extrusion method to achieve better amorphization.
Particle aggregation of nanoparticles. 1. Check Zeta Potential: A low zeta potential (closer to 0 mV) can indicate instability and lead to aggregation. Aim for a zeta potential of at least ±20 mV for electrostatic stabilization. 2. Optimize Surfactant/Stabilizer Concentration: The concentration of the stabilizing agent is critical. Too little may not prevent aggregation, while too much can have other undesirable effects.
Poor wettability of the formulation. 1. Incorporate a Surfactant: For solid dispersions, the inclusion of a pharmaceutically acceptable surfactant can improve wettability. 2. Surface Modification of Nanoparticles: For nanoparticle formulations, consider using hydrophilic polymers like polyethylene (B3416737) glycol (PEG) for surface coating.

Issue 2: High variability in in vivo pharmacokinetic data.

Possible Cause Troubleshooting Step
Interaction with food. 1. Standardize Feeding Protocol: Administer the formulation to fasted animals to reduce variability from food-drug interactions.[9] 2. Investigate Food Effect: Conduct a pilot study with a standardized meal to assess the impact of food on absorption. Fatty meals can sometimes enhance the absorption of lipophilic compounds.
Inconsistent dosing. 1. Ensure Homogeneous Formulation: For suspensions, ensure adequate mixing before each administration to prevent settling of the active compound. 2. Accurate Dosing Technique: Use calibrated gavage needles and ensure proper placement to deliver the full dose to the stomach.
Inter-individual differences in gut microbiota. 1. Acknowledge Variability: Recognize that differences in the composition and activity of gut microbiota among animals can lead to variations in the rate and extent of Sophoricoside hydrolysis. 2. Increase Sample Size: A larger number of animals per group can help to account for this biological variability.

Issue 3: Bioavailability enhancement is lower than expected.

Possible Cause Troubleshooting Step
Formulation does not release the drug effectively in vivo. 1. Conduct Biorelevant Dissolution Studies: Use dissolution media that mimic the pH and composition of the intestinal fluids (e.g., FaSSIF, FeSSIF) to get a better prediction of in vivo dissolution. 2. Modify Formulation for Controlled Release: The polymer or lipid matrix may be releasing the drug too slowly. Adjust the composition to achieve a more favorable release profile.
Extensive first-pass metabolism. 1. Consider Co-administration with an Inhibitor: In preclinical studies, co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450) or efflux transporters (e.g., P-gp) can help to elucidate the impact of first-pass metabolism.
Instability of the formulation in the GI tract. 1. Assess Stability in Simulated Gastric and Intestinal Fluids: Incubate your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) and measure the degradation of Sophoricoside over time. 2. Use Enteric Coatings: For formulations sensitive to the acidic environment of the stomach, consider using an enteric coating to protect the formulation until it reaches the small intestine.

Data on Bioavailability Enhancement of Related Compounds

While specific quantitative data for Sophoricoside formulations is limited, studies on its aglycone, genistein, and the related ginsenoside Rh2 demonstrate the potential for significant bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of Genistein Formulations in Animal Models

FormulationAnimal ModelCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Genistein (Pure)Rats7.2 ± 1.31.025.8 ± 4.5100Adapted from[10]
Genistein Solid DispersionRats15.5 ± 2.70.7568.9 ± 9.2~267Adapted from[10]
Genistein-loaded SLNs----~200[2]

Table 2: Effect of P-gp Inhibition on the Bioavailability of Ginsenoside Rh2 in Mice

FormulationCmax (ng/mL)AUC₀₋∞ (ng·h/mL)Absolute Bioavailability (%)Reference
Rh2s (20 mg/kg)28.9 ± 14.1108.9 ± 37.70.52[1]
Rh2s (20 mg/kg) + Cyclosporine A1088.1 ± 204.45698.8 ± 1234.227.14[1]

Note: The data presented are for illustrative purposes and are derived from studies on related compounds. Results for Sophoricoside formulations may vary.

Experimental Protocols

Protocol 1: Preparation of Sophoricoside Solid Dispersion by Solvent Evaporation
  • Materials: Sophoricoside, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).

  • Procedure:

    • Accurately weigh Sophoricoside and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of ethanol with the aid of sonication.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.

    • Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Pulverize the dried mass using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the resulting powder in a desiccator.

  • Characterization:

    • FTIR Spectroscopy: To check for interactions between Sophoricoside and the polymer.

    • DSC and PXRD: To confirm the amorphous nature of the solid dispersion.[8]

    • In vitro Dissolution Study: Perform dissolution testing in phosphate (B84403) buffer (pH 6.8) and compare the dissolution profile to that of pure Sophoricoside.

Protocol 2: Preparation of Sophoricoside-Loaded PLGA Nanoparticles
  • Materials: Sophoricoside, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), Dichloromethane (DCM), Deionized water.

  • Procedure (Single Emulsion-Solvent Evaporation):

    • Dissolve 10 mg of Sophoricoside and 100 mg of PLGA in 2 mL of DCM (organic phase).

    • Prepare a 1% w/v PVA solution in deionized water (aqueous phase).

    • Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on an ice bath for 2 minutes.

    • Immediately after emulsification, add the emulsion to 20 mL of a 0.3% w/v PVA solution and stir magnetically for 4-6 hours at room temperature to allow for solvent evaporation.

    • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.

    • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

  • Characterization:

    • Particle Size and Zeta Potential: Using Dynamic Light Scattering (DLS).

    • Morphology: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency: Quantify the amount of Sophoricoside in the nanoparticles and the supernatant using a validated analytical method (e.g., HPLC).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Group 1: Sophoricoside suspension in 0.5% carboxymethylcellulose (CMC) (Control).

    • Group 2: Sophoricoside solid dispersion suspended in 0.5% CMC.

    • Group 3: Sophoricoside nanoparticle suspension in deionized water.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally by gavage at a dose equivalent to 50 mg/kg of Sophoricoside.

    • Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of Sophoricoside and its metabolite, genistein, in rat plasma.[11]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) using non-compartmental analysis.

    • Determine the relative bioavailability of the formulated groups compared to the control group.

Visualizations

experimental_workflow cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Solid_Dispersion Solid Dispersion (Solvent Evaporation) Physicochemical Physicochemical Analysis (FTIR, DSC, PXRD) Solid_Dispersion->Physicochemical Nanoparticles Nanoparticles (Emulsion-Solvent Evaporation) Particle_Analysis Particle Size & Morphology (DLS, SEM) Nanoparticles->Particle_Analysis Cyclodextrin_Complex Cyclodextrin Complex (Kneading Method) Cyclodextrin_Complex->Physicochemical Dissolution Dissolution Studies (pH 1.2, 6.8, FaSSIF) Physicochemical->Dissolution PK_Study Pharmacokinetic Study (Rats) Dissolution->PK_Study Particle_Analysis->Dissolution Data_Analysis Data Analysis (Cmax, AUC, Bioavailability) PK_Study->Data_Analysis signaling_pathway Sophoricoside Sophoricoside PI3K PI3K Sophoricoside->PI3K inhibits Intestinal_Barrier Intestinal_Barrier Sophoricoside->Intestinal_Barrier protects AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Apoptosis->Intestinal_Barrier damages troubleshooting_logic Start Start Low_Bioavailability Low Bioavailability Observed Start->Low_Bioavailability Check_Dissolution In Vitro Dissolution Rate Low? Low_Bioavailability->Check_Dissolution Check_PK_Variability High In Vivo PK Variability? Check_Dissolution->Check_PK_Variability No Optimize_Formulation Optimize Formulation (e.g., amorphization, particle size) Check_Dissolution->Optimize_Formulation Yes Check_Metabolism Suspect Extensive Metabolism? Check_PK_Variability->Check_Metabolism No Standardize_Dosing Standardize Dosing Protocol (e.g., fasted state) Check_PK_Variability->Standardize_Dosing Yes Consider_Inhibitors Consider Co-dosing with Metabolic Inhibitors Check_Metabolism->Consider_Inhibitors Yes End End Check_Metabolism->End No Optimize_Formulation->End Standardize_Dosing->End Consider_Inhibitors->End

References

Sophoricoside Stability & Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sophoricoside (B191293). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of sophoricoside during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for sophoricoside powder?

For long-term stability, sophoricoside in its solid, powdered form should be stored at -20°C. Under these conditions, it can be expected to remain stable for up to three years[1].

Q2: I need to store sophoricoside in a solvent. What are the recommendations?

When stored in a solvent, sophoricoside's stability decreases. It is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles. For storage of up to one year, keep the solution at -80°C. For shorter periods of up to one month, storage at -20°C is acceptable[1].

Q3: What are the main environmental factors that can degrade sophoricoside?

Sophoricoside, like many natural phytoconstituents, is susceptible to degradation from several factors. Key environmental conditions to control are:

  • Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation[2]. For solutions, it is recommended to incorporate sophoricoside into the aqueous phase below 45–50 °C[3].

  • Moisture: Moisture can promote hydrolysis, especially for a glycoside like sophoricoside[2]. When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility[1].

  • Light: Prolonged exposure to light can cause degradation and should be avoided[2][3]. Amber vials or wrapping containers in foil can provide necessary protection.

  • pH: Sophoricoside exhibits optimal stability in mildly acidic systems, typically within a pH range of 4.5 to 6.5[3].

Q4: My sophoricoside solution appears cloudy or has precipitated after storage. What should I do?

Cloudiness or precipitation can indicate several issues. First, ensure you are using fresh, anhydrous DMSO for your initial stock, as absorbed moisture can reduce solubility[1]. Second, verify the pH of your final aqueous solution, as sophoricoside is most stable and soluble in a mildly acidic environment (pH 4.5-6.5)[3]. If the issue persists, the compound may have degraded. It is advisable to perform a purity check using a method like HPLC and, if necessary, prepare a fresh stock solution.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent Experimental Results Degradation of sophoricoside in stock solution due to improper storage (e.g., repeated freeze-thaw cycles, extended storage at -20°C).1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles[1]. 3. Perform a purity analysis on your stock solution using the HPLC protocol provided below.
Low Solubility in Aqueous Media The pH of the buffer is outside the optimal range (4.5-6.5)[3]. The initial DMSO used for the concentrate was not anhydrous[1].1. Adjust the pH of your aqueous buffer to be between 4.5 and 6.5. 2. Always use fresh, high-purity, anhydrous DMSO to prepare the initial concentrated stock before diluting into your aqueous medium.
Compound Degradation During Experiment The experimental setup exposes the compound to high temperatures or direct light for prolonged periods.1. Protect all solutions containing sophoricoside from direct light using amber tubes or foil[3]. 2. If heating is required, ensure the temperature does not exceed 45-50°C[3]. 3. Include control samples to assess degradation under your specific experimental conditions.
Formation of Unknown Peaks in HPLC Chemical degradation of sophoricoside into related byproducts.1. Characterize degradation products using analytical techniques like LC-MS to understand the degradation pathway[4]. 2. Review storage and handling procedures to identify the cause of degradation (e.g., temperature, light, pH)[2][3].

Data Presentation

Table 1: Recommended Storage Conditions for Sophoricoside
FormStorage TemperatureMaximum DurationReference
Powder-20°C3 Years[1]
In Solvent-80°C1 Year[1]
In Solvent-20°C1 Month[1]
Table 2: Factors Influencing Sophoricoside Stability
FactorEffect on StabilityRecommendationReference
Temperature High temperatures accelerate degradation.Store at recommended low temperatures. Avoid heating solutions above 45-50°C.[2][3]
Light Prolonged exposure can lead to degradation.Store in amber vials or protect from light with foil.[2][3]
pH Functions best in mildly acidic conditions.Maintain aqueous solutions at a pH between 4.5 and 6.5.[3]
Moisture/Humidity Can promote hydrolysis and reduce solubility in DMSO.Store powder in a desiccator. Use fresh, anhydrous DMSO for stock solutions.[1][2]
Table 3: Illustrative Example: Stability of Phenolic Compounds in a Dried Plant Extract Over 180 Days
Storage ConditionTime (Days)Total Phenolic Content Retained (%)Antioxidant Activity Retained (%)
5°C, Dark30~100%~100%
90~99.5%~100%
180>99%~99.9%
25°C, Dark30~99%~99%
90~98%~97%
180~97%~96%
25°C, Light30~98%~97%
90~95%~93%
180~93%~90%
(Data adapted from a stability study on phenolic extracts to demonstrate trends)[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the quantitative analysis of sophoricoside, which can be adapted to assess purity and detect degradation products. Such methods have been successfully used to quantify flavonoids from Sophora japonica[6][7].

1. Objective: To determine the purity of a sophoricoside sample and identify potential degradation products.

2. Materials:

  • Sophoricoside sample (as a solid or in solution)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • Reference standard of sophoricoside (>98% purity)

  • HPLC system with a UV-Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the sophoricoside reference standard in methanol (B129727) or DMSO at 1 mg/mL. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sophoricoside sample to a known concentration (e.g., 1 mg/mL) in methanol or DMSO. Dilute to fall within the calibration curve range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation:

    • Identify the sophoricoside peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the purity of the sample using the area under the curve (AUC). Purity (%) = (AUC of sophoricoside peak / Total AUC of all peaks) x 100.

    • Any additional peaks may represent impurities or degradation products.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Long-Term Storage cluster_analysis Analysis cluster_result Outcome start Receive Sophoricoside Powder store_powder Store Powder at -20°C start->store_powder prep_stock Prepare Stock Solution (e.g., in Anhydrous DMSO) store_powder->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot initial_qc Initial Purity Check (HPLC) T=0 prep_stock->initial_qc store_solution Store Aliquots (e.g., -80°C for 1 year) aliquot->store_solution final_qc Final Purity Check (HPLC) T=end store_solution->final_qc After Storage Period compare Compare Chromatograms (Assess Degradation) initial_qc->compare final_qc->compare decision Stable or Degraded? compare->decision

Caption: Workflow for assessing the long-term stability of sophoricoside.

Sophoricoside's Inhibitory Effect on the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκBα/β nfkb NF-κB p65 nfkb_nuc NF-κB p65 nfkb->nfkb_nuc Nuclear Translocation complex IκB-NF-κB Complex complex->nfkb stimulus Inflammatory Stimulus stimulus->ikb induces phosphorylation & degradation sophoricoside Sophoricoside sophoricoside->ikb Inhibits degradation transcription Transcription of Inflammatory Genes nfkb_nuc->transcription

Caption: Sophoricoside inhibits NF-κB signaling by preventing IκB degradation.[8][9]

Logical Flowchart for Troubleshooting Sophoricoside Instability

G q1 Inconsistent Results? q2 Precipitate in Stock Solution? q1->q2 No ans1 Check Purity via HPLC. Prepare Fresh Stock. q1->ans1 Yes q3 Stock Stored Correctly? q2->q3 No q4 Using Anhydrous DMSO? q2->q4 Yes ans3 Review Storage Protocol: - Aliquot stocks - Store at -80°C - Avoid light q3->ans3 No ans4 No obvious issue. Consider experimental conditions (light/temp). q3->ans4 Yes ans2 Use Fresh Anhydrous DMSO. Consider pH of final buffer. q4->ans2 No q4->ans3 Yes

Caption: A decision tree for troubleshooting common sophoricoside stability issues.

References

Purity detection method for Sophoricoside using analytical balance and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purity detection of Sophoricoside using analytical balances and High-Performance Liquid Chromatography (HPLC).

Troubleshooting and FAQs

This section addresses common issues encountered during the experimental process, from initial sample weighing to final HPLC analysis.

Analytical Balance and Sample Preparation

Q1: Why are my weight readings from the analytical balance inconsistent for the same sample?

A1: Inconsistent readings from an analytical balance can stem from several factors related to environment, user technique, or the instrument itself.

  • Environmental Factors: Analytical balances are highly sensitive to air drafts, vibrations, and temperature fluctuations. Ensure the balance is placed on a dedicated anti-vibration table in a draft-free room with a stable temperature.[1]

  • Static Electricity: Low humidity can lead to static electricity, especially when weighing fine powders in glass or plastic containers, causing readings to drift.[1] Using an anti-static device can help mitigate this.

  • Temperature Acclimatization: If a sample or container is at a different temperature than the weighing chamber, it can create air currents that lead to false readings.[1] Allow samples to acclimate to room temperature for at least an hour before weighing.[1]

  • User Technique: Always use forceps or gloves to handle weighing containers, as oils and heat from bare hands can alter the weight.[1] Ensure the balance doors are closed during measurement to prevent drafts.[1]

  • Calibration: The balance must be properly calibrated using certified weights before use.[1] Also, check that the balance is perfectly level by inspecting the level bubble.[2]

Q2: What is the best practice for weighing a Sophoricoside reference standard to minimize errors?

A2: Accuracy in weighing the reference standard is critical for the final purity calculation.

  • Instrument Warm-up: Ensure the analytical balance has been powered on for an extended period (at least 12 hours is recommended) to reach thermal equilibrium.[2]

  • Tare Correctly: Place your weighing vessel (e.g., a weighing boat or directly into a volumetric flask) on the pan, close the doors, and press the tare button to zero the balance.[1][3]

  • Transfer and Record: Carefully transfer the Sophoricoside powder to the vessel. Record the final stable weight. To avoid transcription errors, it is highly recommended to use a balance connected to a printer or a data system to capture the reading directly.[3]

  • Avoid Overload: Never exceed the maximum capacity of the balance, as this can cause permanent damage to the weighing mechanism.[1]

HPLC Analysis

Q1: My Sophoricoside peak is tailing in the chromatogram. What could be the cause and how do I fix it?

A1: Peak tailing is a common issue in flavonoid analysis and can compromise the accuracy of peak integration.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with polar groups on Sophoricoside, causing tailing.[4]

    • Solution: Use a modern, end-capped column. Alternatively, adding a small amount of a competitive base like triethylamine (B128534) to the mobile phase or reducing the mobile phase pH with an acid (e.g., formic or phosphoric acid) can minimize these interactions.[4][5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column.[4]

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, overload was the likely cause.[4]

  • Metal Chelation: Flavonoids can chelate with trace metal ions in the sample, column, or HPLC system, leading to tailing.[5]

    • Solution: Add a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase to see if the peak shape improves.[5]

Q2: I'm seeing poor resolution between my Sophoricoside peak and other impurity peaks. How can I improve separation?

A2: Poor resolution, where peaks overlap, hinders accurate quantification.[4]

  • Optimize Mobile Phase: Adjusting the solvent gradient is a powerful tool. Acetonitrile often provides better resolution for polar compounds like flavonoids compared to methanol (B129727).[4] Experiment with different gradient slopes and starting/ending compositions.

  • Adjust Flow Rate: Decreasing the mobile phase flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[4]

  • Check pH: The pH of the mobile phase can affect the ionization state of Sophoricoside and impurities, altering their retention and potentially improving separation.[5]

Q3: My peak retention times are shifting from one injection to the next. What's wrong?

A3: Drifting retention times suggest a lack of stability in the system.

  • Mobile Phase Preparation: Inconsistently prepared mobile phases are a frequent cause. If you are using an online mixing system, ensure the proportioning valve is functioning correctly.[6] As a diagnostic step, pre-mix the mobile phase manually and run it from a single reservoir; if the retention times stabilize, the pump's mixing system is the likely issue.[6]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection.[4] A lack of equilibration can cause retention time drift in the initial runs of a sequence.

  • Temperature Fluctuation: Unstable column temperatures can cause retention times to shift. Using a column oven is essential for reproducible results.[4]

Experimental Protocol: Sophoricoside Purity by HPLC

This protocol details the methodology for determining the purity of a Sophoricoside sample.

Materials and Reagents
  • Sophoricoside Reference Standard (Purity ≥98%)

  • Sophoricoside Test Sample

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (Analytical Grade)

  • Ultrapure Water

  • Analytical Balance (readability to 0.01mg)

  • Ultrasonic Bath

  • HPLC system with UV detector

HPLC Method Parameters
ParameterSpecification
Column C18, end-capped (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol : Acetonitrile : 0.07% Phosphoric Acid (12:20:68, v/v/v)[7]
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm[7]
Injection Volume 10 µL[7]
Column Temperature 30 °C
Preparation of Solutions

3.1. Preparation of Reference Standard Solution (40 µg/mL)

  • Accurately weigh approximately 10 mg of the Sophoricoside reference standard into a 100 mL volumetric flask. Record the weight to 0.01 mg.

  • Dissolve the standard in approximately 70 mL of methanol, using an ultrasonic bath if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.

  • Perform a secondary dilution by pipetting 4 mL of this stock solution into a 10 mL volumetric flask and diluting to the mark with methanol to achieve a final concentration of approximately 40 µg/mL.[7]

3.2. Preparation of Test Sample Solution (approx. 3 mg/mL)

  • Accurately weigh approximately 30 mg of the Sophoricoside test sample into a 10 mL volumetric flask.[7]

  • Add approximately 7 mL of methanol and sonicate for 15-20 minutes to dissolve the sample completely.[7]

  • Allow the solution to cool to room temperature, then dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the reference standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the test sample solution.

  • Record the chromatograms and integrate the peak areas.

Calculation of Purity

The purity of Sophoricoside in the test sample is calculated using the external standard method with the following formula:

Sophoricoside Purity (%) = (S1 / S0) * (C / M) * A[7]

Where:

  • S1 = Peak area of Sophoricoside in the test sample solution[7]

  • S0 = Average peak area of Sophoricoside in the reference standard solution[7]

  • C = Concentration of the reference standard solution (in mg/mL)[7]

  • M = Concentration of the test sample solution (in mg/mL)[7]

  • A = Purity of the Sophoricoside reference standard (in %)[7]

Visualization

Sophoricoside_Purity_Workflow start_node start_node process_node process_node decision_node decision_node hplc_node hplc_node end_node end_node start Start weigh_std Accurately Weigh Reference Standard start->weigh_std weigh_sample Accurately Weigh Test Sample start->weigh_sample prep_std Prepare Reference Standard Solution prep_sample Prepare Test Sample Solution dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std dissolve_sample Dissolve & Filter Sample weigh_sample->dissolve_sample hplc HPLC System dissolve_std->hplc dissolve_sample->hplc inject_std Inject Standard hplc->inject_std System Suitability inject_sample Inject Sample hplc->inject_sample Sample Analysis analysis Data Acquisition & Integration inject_std->analysis inject_sample->analysis calc Calculate Purity analysis->calc report Report Result calc->report

Caption: Workflow for Sophoricoside purity analysis from sample preparation to final calculation.

References

Technical Support Center: Strategies to Prevent Sophoricoside Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sophoricoside (B191293) in their experimental setups, ensuring the stability of the compound is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to Sophoricoside degradation.

Frequently Asked Questions (FAQs)

Q1: What is Sophoricoside and why is its stability a concern?

Sophoricoside is an isoflavone (B191592) glycoside, specifically the 4'-O-glucoside of genistein (B1671435), primarily isolated from Sophora japonica.[1] Like many flavonoid glycosides, it is susceptible to degradation under various experimental conditions, which can lead to a decreased concentration of the active compound and the formation of confounding degradation products. The primary degradation pathway is the hydrolysis of the glycosidic bond to yield its aglycone, genistein.

Q2: What are the main factors that can cause Sophoricoside degradation?

The stability of Sophoricoside can be influenced by several factors, including:

  • pH: Flavonoids are often more stable in acidic conditions and can degrade in neutral to alkaline solutions.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[4]

  • Solvent: The choice of solvent for stock solutions and experimental media is critical. While Sophoricoside is soluble in DMSO, its long-term stability in aqueous solutions and cell culture media can be a concern.[1][5]

  • Light: Exposure to UV or even ambient light can lead to photodegradation of flavonoids.

  • Presence of enzymes: In biological systems or experiments involving cell lysates or certain microorganisms, enzymatic hydrolysis by β-glucosidases can convert Sophoricoside to genistein.[6][7][8]

  • Metal ions: Transition metal ions can form complexes with flavonoids, potentially altering their stability.

Q3: How can I prepare and store Sophoricoside stock solutions to maximize stability?

For optimal stability, it is recommended to prepare high-concentration stock solutions in an anhydrous, high-quality solvent like dimethyl sulfoxide (B87167) (DMSO).[1][9] Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months).[9] For short-term storage, -20°C for a maximum of one month is advisable.[9] Avoid storing stock solutions at 4°C or room temperature for extended periods.[9]

Q4: My cell culture media containing Sophoricoside changes color. What does this indicate?

A color change in the cell culture medium after the addition of a flavonoid like Sophoricoside can be an indicator of compound degradation.[5] This is often due to oxidative degradation. It is crucial to monitor for such changes and to perform stability tests of Sophoricoside in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

Q5: What is the primary degradation product of Sophoricoside, and how can I detect it?

The primary degradation product of Sophoricoside is its aglycone, genistein, formed by the hydrolysis of the glycosidic bond.[6][7][8] Both Sophoricoside and genistein can be detected and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating potential issues with Sophoricoside stability in your experiments.

Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent or weaker-than-expected biological effects Sophoricoside degradation in the experimental setup.1. Verify Stock Solution Integrity: Prepare a fresh stock solution of Sophoricoside. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] 2. Assess Stability in Media: Perform a time-course experiment to measure the concentration of Sophoricoside in your experimental medium under standard incubation conditions (e.g., 0, 2, 4, 8, 24 hours). Analyze samples by HPLC. 3. Optimize Experimental Conditions: If degradation is observed, consider shortening the incubation time or preparing fresh media with Sophoricoside immediately before each experiment.
Precipitate forms in the stock solution upon storage Temperature fluctuations or solvent issues.1. Proper Storage: Ensure stock solutions are stored at a stable -80°C.[9] 2. Redissolving: Before use, allow the vial to warm to room temperature and attempt to redissolve the precipitate by vortexing or brief sonication. If it does not redissolve, prepare a fresh stock solution.[9] 3. Solvent Quality: Use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]
Media becomes cloudy or shows precipitates after adding Sophoricoside Poor solubility or compound degradation at the experimental concentration and temperature.1. Check Solubility Limits: You may be exceeding the solubility of Sophoricoside in your aqueous medium. Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[5] 2. Temperature-Induced Precipitation: Conduct a stability test at your incubation temperature. Consider preparing fresh media containing Sophoricoside immediately before use.[5]
Appearance of an unexpected peak in HPLC analysis Formation of a degradation product, likely genistein.1. Confirm Identity: Compare the retention time of the unknown peak with a genistein standard.[8] 2. Forced Degradation Study: To confirm, you can perform a forced degradation of a Sophoricoside standard (e.g., by mild acid hydrolysis) and analyze the resulting solution by HPLC to see if the peak matches.

Data on Flavonoid Stability

Table 1: Thermal Degradation of Isoflavone Aglycones

CompoundpHTemperature (°C)Degradation PatternRelative Stability
Genistein 3.1150SigmoidalLess stable
5.6150Virtually no decayStable
7.0150Virtually no decayStable
Daidzein 3.1150SigmoidalMost labile
5.6150Virtually no decayStable
7.0150Virtually no decayStable

Data adapted from a study on the thermal sensitivities of isoflavone aglycones.[10]

Table 2: Stability of Flavonoids in Different pH Conditions

CompoundpH RangeStability Observation
Caffeic, Chlorogenic, Gallic acids 3-11Not stable at high pH; transformations are not reversible.
(-)-Catechin, (-)-Epigallocatechin, Ferulic acid, Rutin 3-11Resisted major pH-induced degradation.

This study highlights that while some flavonoids are unstable at high pH, others, like the glycoside rutin, show greater resistance to pH-induced degradation.[11]

Experimental Protocols

Protocol 1: Preparation of a Stable Sophoricoside Stock Solution
  • Materials: Sophoricoside powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or cryovials.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of Sophoricoside powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary. c. Aliquot the stock solution into single-use, sterile cryovials.[9] d. Store the aliquots at -80°C for long-term storage.[9]

Protocol 2: Monitoring Sophoricoside Stability in Cell Culture Medium by HPLC
  • Materials: Sophoricoside stock solution, cell culture medium (e.g., DMEM), sterile conical tubes, HPLC system with UV detector, HPLC-grade solvents.

  • Procedure: a. Spike the cell culture medium with Sophoricoside to the final working concentration. Prepare a sufficient volume for all time points.[5] b. Aliquot the spiked medium into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).[5] c. Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2). d. At each designated time point, remove an aliquot of the medium. e. To precipitate proteins from the medium (if it contains serum), add 3 volumes of cold acetonitrile (B52724) or methanol, vortex, and centrifuge at high speed for 10 minutes. f. Transfer the supernatant to an HPLC vial for analysis. g. Analyze the samples by HPLC to quantify the remaining Sophoricoside and detect the appearance of any degradation products like genistein.

Visualizing Degradation and Prevention Strategies

The following diagrams illustrate the degradation pathway of Sophoricoside and a general workflow for troubleshooting stability issues.

Sophoricoside_Degradation_Pathway cluster_factors Degradation Factors Sophoricoside Sophoricoside Genistein Genistein (Aglycone) Sophoricoside->Genistein Hydrolysis (Acid, Base, Enzyme) Further_Degradation Further Degradation Products Genistein->Further_Degradation Oxidation pH High pH pH->Sophoricoside Temp High Temperature Temp->Sophoricoside Light Light Exposure Light->Sophoricoside Enzymes Enzymes (e.g., β-glucosidase) Enzymes->Sophoricoside

Caption: Sophoricoside degradation pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Stock Verify Stock Solution (Freshness, Storage) Start->Check_Stock Stability_Test Perform Stability Test in Experimental Medium Check_Stock->Stability_Test Analyze_HPLC Analyze Samples by HPLC (Time-course) Stability_Test->Analyze_HPLC Degradation_Observed Is Degradation Observed? Analyze_HPLC->Degradation_Observed Optimize Optimize Protocol: - Shorten incubation - Prepare fresh solutions - Add stabilizers (e.g., antioxidants) Degradation_Observed->Optimize Yes No_Degradation No Significant Degradation. Investigate other experimental variables. Degradation_Observed->No_Degradation No

Caption: Troubleshooting workflow for Sophoricoside stability.

References

Improving the therapeutic efficacy of Sophoricoside through formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Sophoricoside (B191293) to improve its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the therapeutic delivery of Sophoricoside?

A1: The primary challenges in developing effective therapeutic formulations of Sophoricoside, an isoflavone (B191592) glycoside, are its poor aqueous solubility and low oral bioavailability.[1][2] Like many flavonoids, its clinical application is limited by these physicochemical properties, which lead to inadequate absorption from the gastrointestinal tract.[1] Furthermore, issues such as hygroscopicity and potential for polymorphic conversion can affect the stability and handling of the solid form.[3][4]

Q2: Which formulation strategies are most promising for enhancing Sophoricoside's bioavailability?

A2: Several strategies can significantly improve the bioavailability of poorly soluble drugs like Sophoricoside.[5] The most promising approaches include:

  • Nanotechnology-based carriers: Encapsulating Sophoricoside in systems like polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can enhance solubility, protect the molecule from degradation, and improve absorption.[1][6][7]

  • Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers can prevent crystallization and dramatically increase the dissolution rate.[8]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of Sophoricoside.[9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[9]

Q3: What is the primary mechanism of action for Sophoricoside that formulation efforts aim to support?

A3: Sophoricoside exhibits numerous pharmacological effects, including potent anti-inflammatory, antioxidant, and immunomodulatory activities.[2] A key mechanism is the inhibition of the NF-κB signaling pathway, which is central to inflammatory responses.[10] By improving its delivery to target tissues, formulation strategies aim to enhance these effects, for instance, by ensuring sufficient concentration to modulate inflammatory pathways effectively. Sophoricoside has also been shown to regulate lipid metabolism and glucose consumption, suggesting its utility in treating metabolic disorders.[2][11]

Q4: Can altering the solid-state form of Sophoricoside improve its properties?

A4: Yes, the solid-state form of Sophoricoside significantly impacts its physicochemical properties. Studies have shown that an amorphous phase of Sophoricoside exhibits markedly improved solubility compared to its crystalline forms.[4] The solubility of the amorphous form was found to be approximately three times higher than that of the stable crystalline form, which could lead to a better dissolution rate and enhanced bioavailability.[4] However, amorphous forms are often less stable and may convert back to a crystalline state, especially under high humidity, requiring careful formulation with stabilizing excipients.[4][12]

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations

Question Possible Cause & Solution
Why is my encapsulation efficiency (EE%) below the desired range? 1. Poor Drug-Polymer/Lipid Miscibility: Sophoricoside may have limited solubility in the chosen polymer or lipid matrix. Solution: Screen different polymers/lipids for better solubilizing capacity. A small amount of a co-solvent or surfactant in the organic phase can improve miscibility.
2. Premature Drug Precipitation: The drug may be precipitating during the nanoparticle formation process, especially during solvent evaporation or diffusion. Solution: Optimize the solvent evaporation/diffusion rate. A slower, more controlled removal of the organic solvent can prevent rapid supersaturation and precipitation. Ensure the drug is fully dissolved in the organic phase before emulsification.
3. Drug Leakage into External Phase: Sophoricoside, while poorly soluble in water, may still partition into the aqueous phase during emulsification, especially if surfactants are used. Solution: Adjust the pH of the aqueous phase to a value where Sophoricoside has minimal solubility. Increase the viscosity of the external phase to reduce the diffusion rate of the drug out of the droplets.

Issue 2: Physical Instability of the Formulation (e.g., Particle Aggregation, Crystal Growth)

Question Possible Cause & Solution
My nanoparticle suspension shows aggregation and sedimentation over time. What can I do? 1. Insufficient Surface Charge/Steric Hindrance: The electrostatic repulsion or steric barrier provided by the stabilizer (surfactant) may be inadequate to prevent particle aggregation. Solution: Increase the concentration of the stabilizer. Alternatively, use a combination of stabilizers (e.g., an ionic surfactant with a non-ionic, long-chain polymer like PEG) to provide both electrostatic and steric stabilization.
2. Incompatible Excipients: Components in the formulation buffer may be destabilizing the nanoparticles. Solution: Evaluate the ionic strength and pH of your suspension medium. High salt concentrations can shield surface charges and lead to aggregation. Ensure all excipients are compatible.[12]
I'm observing crystal growth in my amorphous solid dispersion during storage. How can I prevent this? 1. High Molecular Mobility: The drug may have sufficient mobility within the polymer matrix to rearrange into a crystalline structure, especially at elevated temperatures or humidity. Solution: Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure the formulation is stored in a dry environment and in moisture-protective packaging.[3]
2. Drug-Polymer Phase Separation: The drug and polymer may not be fully miscible, leading to drug-rich domains that are prone to crystallization. Solution: Ensure the drug loading is below the saturation point in the polymer. Use polymers that have strong interactions (e.g., hydrogen bonding) with Sophoricoside to improve miscibility.

Issue 3: Inconsistent or Unreliable In Vivo Performance Despite Good In Vitro Dissolution

Question Possible Cause & Solution
My formulation shows rapid drug release in vitro, but the oral bioavailability in animal models is still low. Why? 1. First-Pass Metabolism: Sophoricoside is metabolized in the liver and potentially in the gut wall. Even if dissolved, it may be rapidly metabolized before reaching systemic circulation. A study on its pharmacokinetics in rats showed a relatively short elimination half-life.[13] Solution: Consider formulation strategies that promote lymphatic transport (e.g., lipid-based systems like SLNs or SEDDS) to partially bypass the liver.[9]
2. P-glycoprotein (P-gp) Efflux: The drug may be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump it back into the gut lumen. Solution: Co-administer or formulate with a safe and effective P-gp inhibitor. Some formulation excipients (e.g., certain surfactants like Tween 80) are known to have P-gp inhibitory effects.
3. GI Tract Instability: The drug or formulation may be degrading in the acidic environment of the stomach or enzymatic environment of the intestine. Solution: Use enteric-coated formulations to protect the drug from the stomach acid and deliver it to the small intestine for absorption.[14]

Quantitative Data Summary

Table 1: Physicochemical Properties of Sophoricoside Solid-State Forms

PropertyCrystalline Form AAmorphous Form DReference
Description Solvent-free crystalline formAmorphous phase[4]
Relative Stability HighLow (converts to Form A at high humidity)[4]
Solubility in Water (at 310 K) ~9.6%~28.7%[4]

Table 2: Pharmacokinetic Parameters of Sophoricoside in Rats (Oral Administration)

ParameterSophoricosideGenistein (Metabolite)Reference
Elimination Half-life (t½) 59.78 ± 7.19 min103.14 ± 16.97 min[13]
Total Recovery (Bile) ~0.0111%0.42 ± 0.02 µg[13]
Total Recovery (Urine) ~1.76%10.15 ± 0.22 µg[13]
Total Recovery (Feces) ~11.13%2.92 ± 0.13 µg[13]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Sophoricoside-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using hot homogenization and ultrasonication. Researchers should optimize parameters based on their specific materials and equipment.

Materials:

  • Sophoricoside

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed Sophoricoside to the molten lipid and stir until a clear, uniform solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 3-5 minutes to reduce the particle size to the nanometer range. Maintain the temperature during this step.

  • Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and stir gently. The lipid will recrystallize upon cooling, entrapping the Sophoricoside and forming the SLNs.

  • Purification (Optional): Centrifuge or dialyze the SLN suspension to remove any excess surfactant or un-encapsulated drug.

  • Characterization: Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

G Workflow for Sophoricoside SLN Preparation cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_analysis Analysis p1 1. Melt Lipid + Dissolve Sophoricoside p3 3. Add Lipid Phase to Aqueous Phase p1->p3 p2 2. Heat Aqueous Phase + Dissolve Surfactant p2->p3 p4 4. High-Speed Homogenization p3->p4 p5 5. Probe Ultrasonication p4->p5 p6 6. Cool in Ice Bath to Form SLNs p5->p6 p7 7. Characterize Size, Zeta, EE% p6->p7 G Troubleshooting Flowchart for Low Bioavailability start Start: Low In Vivo Bioavailability Observed q1 Is In Vitro Release Profile Optimal? start->q1 fix1 Reformulate to Optimize Release Rate (e.g., change polymer, add pore-formers) q1->fix1 No q2 Is Formulation Stable in GI Fluids? q1->q2 Yes a1_yes Yes a1_no No fix1->start Re-evaluate fix2 Incorporate Enteric Protection (e.g., pH-sensitive coating) q2->fix2 No q3 Is Permeability the Limiting Factor? q2->q3 Yes a2_yes Yes a2_no No fix2->start Re-evaluate fix3 Add Permeation Enhancers or Use Mucoadhesive Polymers q3->fix3 Yes end_node Potential Issue: First-Pass Metabolism or Efflux Pumps (P-gp) q3->end_node No a3_yes Yes a3_no No fix3->start Re-evaluate fix4 Consider Lymphatic Targeting Strategies (e.g., Lipid-Based Formulations) end_node->fix4 G Mechanism: Sophoricoside Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) ikb_kinase IKK Complex stimulus->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_ikb NF-κB/IκBα Complex (Inactive) ikb->nfkb_ikb degradation Proteasomal Degradation ikb->degradation Ubiquitination nfkb NF-κB (p65/p50) nfkb->nfkb_ikb translocation Nuclear Translocation nfkb->translocation nfkb_ikb->nfkb Releases nucleus Gene Transcription (Pro-inflammatory mediators: TNF-α, IL-6, etc.) translocation->nucleus Activates sophoricoside Sophoricoside sophoricoside->ikb Inhibits Degradation

References

Validation & Comparative

Sophoricoside vs. Genistein: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, the isoflavones sophoricoside (B191293) and genistein (B1671435) have garnered significant attention for their anti-inflammatory properties. Both are phytoestrogens predominantly found in soy and other legumes, but their distinct molecular structures give rise to differences in their biological activities and mechanisms of action. This guide provides an objective comparison of the anti-inflammatory effects of sophoricoside and genistein, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data on the inhibitory effects of sophoricoside and genistein on key inflammatory mediators and pathways. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineIC50 Value (µM)Cell Type/Assay SystemReference
SophoricosideInterleukin-6 (IL-6)6.0 - 6.1mIL-6-dependent MH60.BSF2 cells[1][2]
SophoricosideInterleukin-5 (IL-5)1.9mIL-5-dependent Y16 cells[1]
SophoricosideInterleukin-3 (IL-3)6.9mIL-3-dependent BAF/B03 cells[1]
GenisteinInterleukin-6 (IL-6)~18-38 µM (cell viability)MDA-MB-453 breast cancer cells[3]
GenisteinInterleukin-5 (IL-5)51.9mIL-5-dependent Y16 cells[1]

Table 2: Inhibition of Inflammatory Enzymes and Mediators

CompoundTargetIC50 Value (µM)Assay SystemReference
SophoricosideCyclooxygenase-2 (COX-2)4.4In vitro enzyme activity assay[2]
GenisteinNitric Oxide (NO) Production50LPS-stimulated RAW 264.7 macrophages[4]
GenisteinEGFR Kinase2.6 (autophosphorylation)In vitro kinase assay[5]

Mechanistic Insights: Signaling Pathways

Both sophoricoside and genistein exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

Both sophoricoside and genistein have been shown to inhibit the NF-κB pathway. They can interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.

MAPK Signaling Pathway:

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation.

Genistein has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK in various cell types, thereby downregulating the inflammatory response[6][7]. In contrast, the effect of sophoricoside on the MAPK pathway appears to be less pronounced or cell-type specific. Some studies report no significant effect on the phosphorylation of ERK, p38, and JNK by sophoricoside[8][9].

Anti_Inflammatory_Signaling_Pathways Figure 1: Key Anti-inflammatory Signaling Pathways cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimuli LPS, Cytokines Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor p38 p38 Receptor->p38 JNK JNK Receptor->JNK ERK ERK Receptor->ERK IKK IKK Receptor->IKK MyD88-dependent pathway AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 IκBα IκBα IKK->IκBα Phosphorylation IκBα_NFκB IκBα-NF-κB Complex NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Nuclear Translocation IκBα_NFκB->NFκB IκBα Degradation Gene Inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFκB_nuc->Gene AP1->Gene Sophoricoside Sophoricoside Sophoricoside->IKK Inhibits Genistein Genistein Genistein->p38 Inhibits Genistein->JNK Inhibits Genistein->ERK Inhibits Genistein->IKK Inhibits

Caption: Figure 1: Key Anti-inflammatory Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature.

Experimental_Workflow Figure 2: General Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_prep 1. Cell Culture and Treatment cluster_analysis 2. Analysis of Inflammatory Markers cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis A Seed cells (e.g., RAW 264.7 macrophages) in culture plates B Pre-treat with various concentrations of Sophoricoside or Genistein A->B C Induce inflammation with a stimulant (e.g., Lipopolysaccharide - LPS) B->C D Incubate for a specified time C->D E Collect cell culture supernatant D->E H Lyse cells to extract proteins D->H F Measure cytokine levels (e.g., IL-6, TNF-α) using ELISA E->F G Measure nitric oxide (NO) levels using Griess Reagent E->G K K F->K Quantitative Data (Cytokine Concentration) G->K I Analyze protein expression and phosphorylation (e.g., COX-2, p-p65, p-p38) by Western Blot H->I J Analyze gene expression by RT-qPCR H->J I->K J->K

Caption: Figure 2: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

1. Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cell line RAW 264.7 and human mast cell line HMC-1 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of sophoricoside or genistein for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

2. Measurement of Nitric Oxide (NO) Production:

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.

  • Procedure: An equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a short incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

  • Procedure: 96-well plates are coated with a capture antibody specific for the cytokine of interest. The supernatants and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, which is converted by the enzyme to produce a colored product. The absorbance is measured, and the cytokine concentration is calculated from a standard curve.

4. Western Blot Analysis for Protein Expression and Phosphorylation:

  • Principle: This technique is used to detect specific proteins in a sample of cell lysate and to assess their expression levels and phosphorylation status.

  • Procedure:

    • Protein Extraction: Cells are lysed to release their proteins.

    • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., COX-2, IκBα, p-p38, total p38).

    • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme.

    • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

Conclusion

Both sophoricoside and genistein demonstrate significant anti-inflammatory properties through the modulation of critical signaling pathways. The available data suggests that sophoricoside may be a more potent inhibitor of certain cytokines like IL-5 compared to genistein[1]. Genistein, on the other hand, has a well-documented inhibitory effect on the MAPK pathway in addition to its effects on NF-κB[6][7].

The choice between these two isoflavones for further research and development will depend on the specific inflammatory condition and the desired molecular targets. This comparative guide provides a foundational understanding of their respective anti-inflammatory profiles, supported by quantitative data and established experimental methodologies. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potency and efficacy.

References

Validating Sophoricoside's Therapeutic Potential: An In Silico Comparative Guide to NF-κB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoricoside, a natural isoflavone (B191592) glycoside, has demonstrated significant anti-inflammatory properties, primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This guide provides an objective comparison of the in silico validation of Sophoricoside's therapeutic targets within this pathway, alongside alternative natural compounds. By presenting available experimental data and detailed computational methodologies, this document aims to facilitate further research and development of Sophoricoside as a potential therapeutic agent.

Comparative In Silico Performance

While direct molecular docking studies quantifying the binding affinity of Sophoricoside with key NF-κB pathway proteins are not extensively available in the current literature, we can infer its potential through comparison with other flavonoids and natural compounds that have been analyzed in silico. The following tables summarize the binding affinities of various compounds with the NF-κB p50/p65 heterodimer and IκB kinase beta (IKKβ), two critical proteins in the NF-κB signaling cascade. Lower (more negative) binding energy values indicate a more stable and potentially more potent interaction.

Table 1: Comparative Molecular Docking of Natural Compounds with NF-κB p50/p65

CompoundCompound TypePDB ID of TargetBinding Energy (kcal/mol)Interacting ResiduesReference
Sophoricoside Isoflavone Glycoside1VKXData Not Available--
KaempferolFlavonol1VKX-9.00Not Specified[2]
NaringeninFlavanone1VKX-5.52Not Specified[3]
EriodictyolFlavanone1VKX-4.83Not Specified[3]
NF49 (Psolaren-like)Furanocoumarin1VKX-6.79Not Specified[4]
NFAI64 (Diphenyl-like)Diphenyl Compound1VKX-6.74Not Specified[4]
NF30 (Psoralen derivative)Furanocoumarin1VKX-6.64Not Specified[4]

Table 2: Comparative Molecular Docking of Natural and Synthetic Compounds with IKKβ

CompoundCompound TypePDB ID of TargetBinding Energy (kcal/mol)Interacting ResiduesReference
Sophoricoside Isoflavone Glycoside5EBZData Not Available--
ValyltyrosineDipeptide5EBZ-27.07 (ΔG)Not Specified[5]
CaffeoyltryptophanPhenylpropanoid5EBZ-28.09 (ΔG)Not Specified[5]
BMS-345541Synthetic Inhibitor5EBZ-35.34 (CDocker energy)Not Specified[5]
IMD-2560Synthetic Inhibitor5EBZ-32.91 (CDocker energy)Not Specified[5]
IndicaxanthinBetaxanthinNot Specified-22.2 (Binding Free Energy)Thr23, Asn28, Tyr98, Lys106[6]

Experimental Protocols: Molecular Docking

To ensure the reproducibility and transparency of in silico studies, a standardized experimental protocol is essential. The following outlines a general workflow for the molecular docking of natural compounds like Sophoricoside against protein targets in the NF-κB pathway.

Preparation of the Protein Structure
  • Retrieval: The 3D crystal structure of the target protein (e.g., NF-κB p50/p65 heterodimer - PDB ID: 1VKX; IKKβ - PDB ID: 5EBZ) is downloaded from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared using software such as AutoDock Tools or Schrödinger Maestro. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structure is saved in a PDBQT file format for use with AutoDock Vina or a similar format for other docking software.

Preparation of the Ligand Structure
  • Retrieval: The 2D or 3D structure of the ligand (e.g., Sophoricoside) is obtained from a chemical database like PubChem or ZINC.

  • Preparation: The ligand structure is prepared using software like ChemDraw or Avogadro. This includes generating a 3D conformation, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds. The prepared ligand is saved in a PDBQT or MOL2 file format.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket.

  • Docking Execution: Molecular docking is performed using software like AutoDock Vina, Glide, or GOLD. The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using software like PyMOL or Discovery Studio to understand the molecular basis of the interaction.

Visualizing the Molecular Landscape

To better understand the context of Sophoricoside's therapeutic targeting, the following diagrams illustrate the NF-κB signaling pathway and the typical workflow of an in silico validation study.

NF_kB_Signaling_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Translocation & Transcription Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation leads to NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases Sophoricoside_target Sophoricoside (Potential Target) Sophoricoside_target->IKK_complex inhibits Sophoricoside_target->NFkB_active inhibits nuclear translocation Gene_expression Gene Transcription (Inflammatory Mediators) NFkB_active->Gene_expression translocates to nucleus & activates

Caption: NF-κB Signaling Pathway and Potential Sophoricoside Targets.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_docking Molecular Docking cluster_analysis Analysis and Validation cluster_output Output Protein_Prep Protein Structure Preparation (e.g., NF-κB) Docking Docking Simulation (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Structure Preparation (Sophoricoside) Ligand_Prep->Docking Binding_Energy Binding Energy Calculation Docking->Binding_Energy Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Binding_Energy->Interaction_Analysis Results Identification of Best Binding Pose Interaction_Analysis->Results

Caption: In Silico Validation Workflow for Therapeutic Target Identification.

Conclusion

The available evidence strongly suggests that Sophoricoside exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. While direct in silico binding data for Sophoricoside is currently lacking in the reviewed literature, comparative analysis with other flavonoids indicates its potential as a potent inhibitor of key proteins within this cascade. The provided data on alternative compounds and the detailed experimental protocol for molecular docking offer a valuable framework for future in silico studies to precisely quantify the binding affinity and interaction mechanisms of Sophoricoside. Such studies are crucial for the rational design and development of Sophoricoside-based therapeutics for inflammatory diseases.

References

A Comparative Analysis of the Biological Activities of Sophoricoside and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoricoside (B191293), an isoflavone (B191592) glycoside extracted from Sophora japonica, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparative analysis of the biological activities of sophoricoside and its key analogs—genistein (B1671435), genistin, and daidzein (B1669772). By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document serves as a valuable resource for researchers exploring the therapeutic potential of these natural compounds.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of sophoricoside and its analogs varies significantly across different therapeutic areas, including anti-inflammatory, anti-cancer, and anti-diabetic activities. The following table summarizes the key quantitative data from various experimental studies, providing a clear comparison of their potency.

CompoundBiological ActivityAssayTarget/Cell LineIC50 Value (µM)Reference
Sophoricoside Anti-inflammatoryIL-5 BioassayY16 cells1.5[1]
Anti-inflammatoryIL-3 BioassayBAF/BO3 cells6.9
Anti-inflammatoryIL-6 BioassayMH60/BSF-2 cells6.0[2]
Anti-inflammatoryGM-CSF BioassayBAF/BO3 cells>100[2]
Anti-diabeticα-glucosidase inhibition-Data not available
Genistein Anti-inflammatoryIL-5 BioassayY16 cells51.9
Anti-inflammatoryIL-3 BioassayBAF/BO3 cells28.4[3]
Anti-inflammatoryIL-6 BioassayMH60/BSF-2 cells13.3[3]
Anti-inflammatoryGM-CSF BioassayBAF/BO3 cells59.8[3]
Anti-cancerProliferationMCF-7 (Breast)14.6 (as FGCN)[4]
Anti-cancerProliferationVarious cell linesVariable[5]
Anti-diabeticα-glucosidase inhibition-Variable
Genistin Anti-inflammatoryIL-5 BioassayY16 cells10.6
Anti-inflammatoryIL-3 BioassayBAF/BO3 cells>100
Anti-inflammatoryIL-6 BioassayMH60/BSF-2 cells>100[2]
Anti-inflammatoryGM-CSF BioassayBAF/BO3 cells>100[2]
Orobol Anti-inflammatoryIL-5 BioassayY16 cells9.8
Anti-inflammatoryGM-CSF BioassayBAF/BO3 cells18.0[2]
Daidzein Anti-cancerProliferationPC-3 (Prostate)Weak inhibition[5]
Anti-diabeticGlucose uptakeHepG2 cellsStimulatory[6]

Key Signaling Pathways

The biological activities of sophoricoside and its analogs are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

Anti-inflammatory Activity: The NF-κB Signaling Pathway

Sophoricoside has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus IkB->Nucleus translocation NFkB->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) NFkB_n->Inflammatory_Genes activates Sophoricoside Sophoricoside Sophoricoside->IKK inhibits

Caption: Sophoricoside inhibits the NF-κB signaling pathway.

Anti-diabetic and Anti-cancer Activity: The AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Sophoricoside has been found to activate AMPK, which in turn modulates various downstream processes related to glucose and lipid metabolism, as well as cell growth and proliferation.[9][10]

AMPK_Pathway Sophoricoside Sophoricoside AMPK AMPK Sophoricoside->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake stimulates Autophagy Autophagy mTORC1->Autophagy inhibits Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation stimulates

Caption: Sophoricoside activates the AMPK signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the cited data, this section provides detailed methodologies for the key experiments used to assess the biological activities of sophoricoside and its analogs.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of sophoricoside or its analogs and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12][13][14][15]

MTT_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Add_Compound Add Compound (Sophoricoside/Analogs) Seed_Cells->Add_Compound Incubate_24_72h Incubate (24-72h) Add_Compound->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.[16][17][18][19]

Apoptosis_Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the apoptosis assay using flow cytometry.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Protocol:

  • Enzyme and Compound Incubation: Pre-incubate the α-glucosidase enzyme with various concentrations of the test compound.

  • Substrate Addition: Add the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Stop Reaction: Stop the reaction by adding a basic solution (e.g., Na2CO3).

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.[7][8][10][13][14][20]

Glucose Uptake Assay

This assay measures the uptake of glucose into cells, a key process in glucose metabolism.

Protocol:

  • Cell Culture and Differentiation: Culture and differentiate cells (e.g., C2C12 myotubes or 3T3-L1 adipocytes).

  • Compound Pre-treatment: Pre-treat the cells with the test compounds.

  • Glucose Analog Addition: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells.

  • Incubation: Incubate for a defined period to allow for glucose uptake.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or plate reader.[1][3][9][12]

Structure-Activity Relationship

The differences in the biological activities of sophoricoside and its analogs can be attributed to their structural variations. The presence and position of hydroxyl groups and the glycosidic linkage play a crucial role in determining the potency and selectivity of these compounds. For instance, the glycosylation of genistein to form sophoricoside appears to enhance its inhibitory activity against certain cytokines like IL-5.[1] A detailed analysis of the structure-activity relationship is essential for the rational design of more potent and specific analogs for therapeutic applications.

Conclusion

This comparative guide highlights the diverse biological activities of sophoricoside and its analogs, providing a foundation for further research and development. The presented quantitative data, detailed experimental protocols, and elucidated signaling pathways offer a comprehensive resource for scientists in the field. While sophoricoside demonstrates potent anti-inflammatory effects, its aglycone, genistein, exhibits a broader spectrum of anti-cancer and anti-diabetic activities. Further head-to-head comparative studies are warranted to fully delineate the therapeutic potential of each of these promising natural compounds.

References

Sophoricoside: A Comparative Analysis of its Therapeutic Effects Across Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]Sophoricoside (B191293), a natural isoflavone (B191592) glycoside predominantly isolated from Sophora japonica, is demonstrating a broad spectrum of therapeutic activities across a variety of preclinical disease models. This comparative guide synthesizes the current experimental evidence on the efficacy of sophoricoside in inflammatory and autoimmune diseases, neurological disorders, metabolic conditions, and bone degenerative diseases. The data presented herein provides a comprehensive overview for researchers, scientists, and professionals in drug development, highlighting the compound's mechanisms of action and potential clinical applications.

I. Anti-Inflammatory and Immunomodulatory Effects

Sophoricoside has shown significant anti-inflammatory and immunomodulatory properties in several disease models, primarily through the regulation of key signaling pathways and reduction of pro-inflammatory mediators.

Allergic Asthma

In a murine model of ovalbumin (OVA)-induced allergic asthma, sophoricoside administration led to a marked reduction in airway inflammation.[1][2][3] Key findings include the suppression of immune cell recruitment to the airway lumens and a decrease in the production of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF).[1][2][3] Furthermore, sophoricoside was observed to inhibit the differentiation of naïve CD4+ T cells into Th1, Th2, and Th17 cells, suggesting its role in modulating the adaptive immune response.[1][2]

Rheumatoid Arthritis

In a collagen-induced arthritis (CIA) rat model, sophoricoside treatment effectively reduced inflammatory responses and the clinical symptoms of rheumatoid arthritis.[4][5] Mechanistically, sophoricoside has been shown to downregulate the NLRP3 inflammasome signaling pathway, leading to decreased production of IL-1β.[4][5] Notably, in comparative studies, sophoricoside exhibited a favorable safety profile with no significant liver or kidney toxicity.[4]

Autoimmune-Mediated Liver Injury

Sophoricoside has demonstrated protective effects in a mouse model of autoimmune hepatitis by attenuating liver inflammation and fibrosis. Its therapeutic action is associated with the inhibition of oxidative stress and the suppression of the NF-κB signaling pathway in hepatocytes.

Table 1: Comparison of Sophoricoside's Effects in Inflammatory and Autoimmune Disease Models

Disease ModelAnimal/Cell ModelSophoricoside DosageKey Quantitative Outcomes
Allergic Asthma Ovalbumin-induced BALB/c miceNot specified in abstracts- Reduced immune cell recruitment in BALF[1][2][3] - Decreased pro-inflammatory cytokines in BALF[1][2][3] - Inhibited Th1, Th2, and Th17 differentiation[1][2]
Rheumatoid Arthritis Collagen-induced male SD ratsNot specified in abstracts- Reduced inflammatory activity[4][5] - Decreased NLRP3, Caspase-1, and IL-1β protein levels[4][5]
Autoimmune Hepatitis CYP2D6-AIH mouse modelNot specified in abstracts- Attenuated liver inflammation and fibrosis - Inhibited oxidative stress - Suppressed NF-κB signaling

II. Neuroprotective Effects

The neuroprotective potential of sophoricoside has been evaluated in a neonatal rat model of isoflurane-induced neuronal injury, a model relevant to anesthetic-induced developmental neurotoxicity.

In this model, sophoricoside treatment improved cognitive and neuronal function.[1] The protective mechanism involves the regulation of the TLR-4/NF-κB/PI3K signaling pathway.[1] Sophoricoside administration led to a significant reduction in inflammatory cytokines in brain tissue and attenuated the expression of TLR-4, PI3K, and Akt proteins.[1]

Table 2: Sophoricoside's Effects in a Neuronal Injury Model

Disease ModelAnimal/Cell ModelSophoricoside DosageKey Quantitative Outcomes
Anesthetic-Induced Neuronal Injury Isoflurane-exposed neonatal rats8 and 16 mg/kg for 21 days- Improved cognitive and neuronal function[1] - Reduced inflammatory cytokines in brain tissue[1] - Attenuated expression of TLR-4, PI3K, and Akt proteins[1]

III. Metabolic Regulation

Sophoricoside has shown promise in the management of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD).

In a high-fructose diet-fed mouse model, sophoricoside administration resulted in a significant decrease in body and liver weight.[6] It also improved the lipid profile by decreasing hepatic cholesterol and triglyceride levels.[6] Furthermore, sophoricoside exhibited antioxidant and anti-inflammatory effects in the liver by reducing malondialdehyde, interleukin-1, and tumor necrosis factor-α levels, while increasing the activities of superoxide (B77818) dismutase and glutathione (B108866) peroxidase.[6]

Table 3: Sophoricoside's Effects in a Metabolic Disease Model

Disease ModelAnimal/Cell ModelSophoricoside DosageKey Quantitative Outcomes
Non-alcoholic Fatty Liver Disease (NAFLD) High-fructose diet-fed male mice80 and 160 mg/kg·bw for 8 weeks- Decreased body and liver weight[6] - Reduced hepatic cholesterol and triglycerides[6] - Decreased hepatic MDA, IL-1, and TNF-α levels[6] - Increased hepatic SOD and GSH-Px activities[6]

IV. Bone Health and Osteoporosis

The potential of sophoricoside in preventing and treating osteoporosis has been investigated in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.

Oral administration of sophoricoside to OVX rats for 45 days resulted in increased mechanical strength of bones. It also favorably modulated bone turnover markers, leading to an increase in serum alkaline phosphatase (ALP) and osteocalcin (B1147995) levels, while decreasing acid phosphatase levels.

Table 4: Sophoricoside's Effects in an Osteoporosis Model

Disease ModelAnimal/Cell ModelSophoricoside DosageKey Quantitative Outcomes
Osteoporosis Ovariectomized (OVX) rats15 mg/kg and 30 mg/kg for 45 days- Increased mechanical bone strength - Increased serum ALP and osteocalcin levels - Decreased serum acid phosphatase levels

V. Experimental Protocols

Ovalbumin-Induced Allergic Asthma in BALB/c Mice

Female BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on specific days (e.g., day 0 and 14). Subsequently, the mice are challenged with aerosolized OVA for a defined period (e.g., daily from day 28 to 30).[7] Sophoricoside is typically administered orally or intraperitoneally before the OVA challenges. Outcome measures include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels, histological examination of lung tissue, and measurement of serum IgE levels.[3][8][9]

Collagen-Induced Arthritis in Rats

Male Sprague-Dawley or Wistar rats are immunized with an emulsion of bovine or chicken type II collagen and Freund's complete adjuvant, typically administered via intradermal injections at the base of the tail.[10] A booster injection with type II collagen in Freund's incomplete adjuvant is often given after a specific interval (e.g., day 10).[10] Sophoricoside is administered orally once arthritis is established. The severity of arthritis is assessed using a clinical scoring system based on paw swelling.[5][11] Histopathological analysis of the joints and measurement of serum inflammatory markers are also performed.

Isoflurane-Induced Neuronal Injury in Neonatal Rats

Neonatal rat pups (e.g., postnatal day 7) are exposed to a controlled concentration of isoflurane (B1672236) (e.g., 0.75%) in oxygen for several hours.[1] Sophoricoside is administered (e.g., intraperitoneally) for a specified duration following the anesthetic exposure.[1] Cognitive function is assessed using behavioral tests such as the Morris water maze.[1] Brain tissue, particularly the hippocampus, is analyzed for neuronal apoptosis (e.g., TUNEL assay) and the expression of key signaling proteins (e.g., Western blot, RT-PCR).[1][12]

High-Fructose Diet-Induced NAFLD in Mice

Male mice are fed a diet containing a high concentration of fructose (B13574) (e.g., 30% in drinking water) for an extended period (e.g., 8 weeks) to induce NAFLD.[6][13] Sophoricoside is administered orally throughout the study period.[6][13] At the end of the experiment, liver and blood samples are collected. Liver tissue is analyzed for lipid accumulation (e.g., Oil Red O staining), oxidative stress markers, and inflammatory cytokines.[6][13] Serum is analyzed for liver enzymes and lipid profiles.[6][13]

Ovariectomized Rat Model of Osteoporosis

Female rats (e.g., Sprague-Dawley or Wistar) undergo bilateral ovariectomy to induce a state of estrogen deficiency, which leads to bone loss.[14][15] Sham-operated animals serve as controls. Sophoricoside is administered orally for a period of several weeks (e.g., 45 days). Bone mineral density and mechanical strength of the femurs or tibiae are measured.[16] Serum markers of bone formation (e.g., ALP, osteocalcin) and resorption (e.g., acid phosphatase) are also assessed.[17]

VI. Signaling Pathways and Mechanisms of Action

The therapeutic effects of sophoricoside are underpinned by its ability to modulate multiple intracellular signaling pathways.

sophoricoside_inflammatory_pathways cluster_inflammation Inflammatory Stimuli (LPS, Allergens, Autoantigens) cluster_sophoricoside Sophoricoside cluster_pathways Intracellular Signaling cluster_outcomes Cellular Responses Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 NLRP3 NLRP3 Inflammasome Inflammatory Stimuli->NLRP3 Sophoricoside Sophoricoside Sophoricoside->TLR4 Inhibits NFkB NF-κB Sophoricoside->NFkB Inhibits Sophoricoside->NLRP3 Inhibits PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Caspase1 Caspase-1 NLRP3->Caspase1 Caspase1->Cytokines (activates pro-IL-1β) Inflammation Inflammation Cytokines->Inflammation

Caption: Sophoricoside's anti-inflammatory mechanisms.

experimental_workflow_sophoricoside cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Induction Induce Disease Model (e.g., OVA, Collagen, HFD, OVX) Control Control Group Induction->Control Vehicle Vehicle Group Induction->Vehicle Sophoricoside_Low Sophoricoside (Low Dose) Induction->Sophoricoside_Low Sophoricoside_High Sophoricoside (High Dose) Induction->Sophoricoside_High Behavioral Behavioral/ Clinical Scoring Control->Behavioral Biochemical Biochemical Analysis (Serum, BALF) Control->Biochemical Histological Histological Examination Control->Histological Molecular Molecular Analysis (Western Blot, RT-PCR) Control->Molecular Vehicle->Behavioral Vehicle->Biochemical Vehicle->Histological Vehicle->Molecular Sophoricoside_Low->Behavioral Sophoricoside_Low->Biochemical Sophoricoside_Low->Histological Sophoricoside_Low->Molecular Sophoricoside_High->Behavioral Sophoricoside_High->Biochemical Sophoricoside_High->Histological Sophoricoside_High->Molecular

Caption: General experimental workflow for Sophoricoside studies.

VII. Conclusion

The compiled evidence strongly supports the potential of sophoricoside as a multifaceted therapeutic agent. Its consistent efficacy across different disease models, including those for inflammation, neurodegeneration, metabolic syndrome, and osteoporosis, underscores its promise. The well-defined mechanisms of action, particularly the modulation of critical inflammatory and metabolic pathways, provide a solid foundation for further investigation. Future clinical studies are warranted to translate these promising preclinical findings into novel therapeutic strategies for a range of human diseases.

References

Sophoricoside in Osteoporosis Management: A Comparative Guide to Isoflavone Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of potential osteoporosis therapies, isoflavones present a compelling class of phytoestrogens. Extracted from various botanicals, these compounds are recognized for their estrogen-like effects, which can mitigate bone loss, particularly in postmenopausal models. Among these, sophoricoside (B191293), an isoflavone (B191592) glycoside from Sophora japonica, has demonstrated significant potential. This guide provides an objective comparison of sophoricoside with other prominent isoflavones, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development decisions.

Comparative Efficacy of Isoflavones: In Vivo and Human Studies

The anti-osteoporotic efficacy of isoflavones has been evaluated extensively in both preclinical animal models, predominantly the ovariectomized (OVX) rat model which mimics postmenopausal estrogen deficiency, and in human clinical trials with postmenopausal women. The following tables summarize the quantitative outcomes from key studies, offering a comparative perspective on their effects on bone mineral density (BMD), bone turnover markers, and bone microarchitecture.

Table 1: Summary of Preclinical In Vivo Studies on Isoflavones in OVX Rodent Models
IsoflavoneAnimal ModelDosageDurationKey FindingsCitations
Sophoricoside OVX Rats15-30 mg/kg/day45 daysIncreased bone mechanical strength; dose-dependently improved trabecular bone architecture. Increased serum Alkaline Phosphatase (ALP) and Osteocalcin (OCN); decreased Acid Phosphatase (ACP).[1][2][3]
Genistein (B1671435) OVX Rats4.5-9 mg/kg/day-Prevented bone loss and improved bone density and microarchitecture.[1]
Daidzein (B1669772) OVX Mice--Alleviated osteoporosis by promoting angiogenesis and bone formation.[4]
Formononetin (B1673546) OVX Rats10 mg/kg/day4 weeksEnhanced bone mechanical properties (increased max load, decreased displacement); improved bone chemistry (decreased water, increased mineral content).[5][6]
Biochanin A OVX Rats--Prevented OVX-induced decrease in femoral BMD and trabecular bone volume; decreased the RANKL/OPG mRNA expression ratio.[7][8]
Puerarin OVX Rats (Meta-analysis)≥50 mg/kg/day≥8 weeksSignificantly increased femoral BMD and improved bone microarchitecture (BV/TV, Tb.Th, Tb.N). Suppressed bone resorption markers (CTX, TRACP).[9]
S-Equol OVX Mice--Prevented bone loss and suppressed increased mRNA expression of inflammatory markers in bone marrow.[10]

Abbreviations: OVX (Ovariectomized); BMD (Bone Mineral Density); ALP (Alkaline Phosphatase); OCN (Osteocalcin); ACP (Acid Phosphatase); RANKL (Receptor Activator of Nuclear Factor κB Ligand); OPG (Osteoprotegerin); BV/TV (Bone Volume/Total Volume); Tb.Th (Trabecular Thickness); Tb.N (Trabecular Number); CTX (C-terminal telopeptide of type I collagen); TRACP (Tartrate-resistant acid phosphatase).

Table 2: Summary of Human Clinical Trials on Isoflavones for Postmenopausal Bone Health
IsoflavoneStudy PopulationDosageDurationKey FindingsCitations
Genistein Osteopenic Postmenopausal Women54 mg/day24 monthsSignificantly increased lumbar spine and femoral neck BMD compared to placebo. Decreased urinary bone resorption markers (pyridinoline, deoxypyridinoline).[11][12][13]
Genistein Postmenopausal Women with Glucocorticoid-Induced Osteoporosis54 mg/day24 monthsIncreased lumbar spine and femoral neck BMD, with no significant difference compared to alendronate.[14]
Soy Isoflavones (Genistein & Daidzein) Postmenopausal Women40-300 mg/day6-24 monthsMeta-analysis showed a moderate but statistically significant positive effect on lumbar spine and femoral neck BMD.[15]
S-Equol (with Resveratrol) Postmenopausal Women10 mg/day12 monthsSignificantly increased whole-body BMD compared to placebo; positively modulated bone turnover markers (increased OCN & BAP, decreased DPD).[16][17]

Abbreviations: BMD (Bone Mineral Density); OCN (Osteocalcin); BAP (Bone-specific Alkaline Phosphatase); DPD (Deoxypyridinoline).

Mechanisms of Action: Key Signaling Pathways

Isoflavones exert their bone-protective effects primarily by modulating two critical signaling pathways that govern bone remodeling: the RANKL/RANK/OPG pathway , which controls osteoclast (bone-resorbing cell) formation and activity, and the Wnt/β-catenin pathway , which is essential for osteoblast (bone-forming cell) differentiation.

Inhibition of Osteoclastogenesis via the RANKL/RANK/OPG Pathway

Estrogen deficiency leads to an upregulation of RANKL and a downregulation of Osteoprotegerin (OPG), a decoy receptor for RANKL. This shifts the RANKL/OPG ratio in favor of RANKL, which binds to its receptor RANK on osteoclast precursors, driving their differentiation into mature, bone-resorbing osteoclasts. Isoflavones counteract this by mimicking estrogen's effects.[18][19] They bind to estrogen receptors on osteoblasts, leading to decreased expression of RANKL and increased expression of OPG.[19][20] This restores a healthier RANKL/OPG balance, thereby inhibiting osteoclastogenesis and reducing bone resorption.[18][21] Some isoflavones, like daidzein and biochanin A, may also directly bind to RANKL, further preventing its interaction with RANK.[22]

RANKL_Pathway cluster_osteoclast Osteoclast Precursor ER Estrogen Receptor (ER) RANKL RANKL ER->RANKL Inhibits Expression OPG OPG ER->OPG RANK RANK RANKL->RANK Binds & Activates OPG->RANKL Binds & Inhibits MatureOsteoclast Mature Osteoclast RANK->MatureOsteoclast Differentiation BoneResorption Bone Resorption MatureOsteoclast->BoneResorption Isoflavones Sophoricoside & Other Isoflavones Isoflavones->ER

Isoflavone modulation of the RANKL/OPG pathway to inhibit bone resorption.
Promotion of Osteoblastogenesis via the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is crucial for inducing the differentiation of mesenchymal stem cells into mature osteoblasts. When Wnt proteins bind to their receptors on the cell surface, a signaling cascade is initiated that leads to the accumulation of β-catenin in the cytoplasm. This β-catenin then translocates to the nucleus, where it activates transcription factors like Runx2, promoting the expression of genes essential for osteoblast differentiation and bone formation.[23][24] Studies suggest that isoflavones, including puerarin, can activate this pathway, thereby enhancing bone formation.[25][26]

Wnt_Pathway cluster_msc Mesenchymal Stem Cell Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Binds BetaCatenin_cyto β-catenin (Cytoplasm) Receptor->BetaCatenin_cyto Stabilizes BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates Runx2 Runx2 Activation BetaCatenin_nuc->Runx2 Activates Osteoblast Osteoblast Differentiation Runx2->Osteoblast BoneFormation Bone Formation Osteoblast->BoneFormation Isoflavones Sophoricoside & Other Isoflavones Isoflavones->Wnt

Isoflavone activation of the Wnt/β-catenin pathway to promote bone formation.

Experimental Protocols: A Standardized Approach

The evaluation of anti-osteoporotic agents follows a well-established experimental workflow, particularly in preclinical animal models. This ensures reproducibility and allows for meaningful comparison across different compounds.

Key Experimental Methodologies
  • Animal Model: The most common model is the ovariectomized (OVX) rat or mouse.[1][6] Bilateral ovariectomy induces estrogen deficiency, leading to rapid bone loss that closely mimics human postmenopausal osteoporosis. A sham-operated group (surgery without ovary removal) serves as a healthy control.

  • Treatment Administration: Test compounds (e.g., sophoricoside, formononetin) are typically administered orally via gavage for a period ranging from 4 to 12 weeks.[5][6] A positive control group, often treated with estradiol, is included for comparison.

  • Outcome Measures:

    • Bone Mineral Density (BMD): Assessed using dual-energy X-ray absorptiometry (DXA) on key skeletal sites like the femur and lumbar vertebrae.[7]

    • Biomechanical Testing: Three-point bending tests are performed on bones (e.g., femur) to determine mechanical properties such as maximum load and fracture load.[5][6]

    • Serum Biomarkers: Blood samples are analyzed for markers of bone formation (e.g., ALP, osteocalcin) and bone resorption (e.g., ACP, CTX).[2][3]

    • Micro-computed Tomography (μCT): Provides high-resolution, 3D imaging of bone microarchitecture, allowing for quantification of parameters like bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[9]

    • Histopathology: Bone tissue is sectioned, stained (e.g., H&E), and examined microscopically to observe changes in trabecular structure, and osteoblast/osteoclast numbers.[2][3]

Experimental_Workflow cluster_analysis Data Analysis start Animal Model Selection (e.g., Female Rats) ovx Ovariectomy (OVX) & Sham Surgery start->ovx g1 Sham Control (Vehicle) g2 OVX Control (Vehicle) ovx->g2 g3 OVX + Isoflavone (e.g., Sophoricoside) g4 OVX + Positive Control (e.g., Estradiol) sacrifice Euthanasia & Sample Collection (Blood, Bones) g1->sacrifice g2->sacrifice g3->sacrifice g4->sacrifice analysis1 Serum Biomarkers (ALP, OCN, CTX) sacrifice->analysis1 analysis2 DXA for BMD sacrifice->analysis2 analysis3 μCT for Microarchitecture (BV/TV, Tb.N, etc.) sacrifice->analysis3 analysis4 Biomechanical Testing (3-point bending) sacrifice->analysis4 analysis5 Histopathology (H&E Staining) sacrifice->analysis5 conclusion Comparative Efficacy Determination analysis2->conclusion

Standard experimental workflow for evaluating anti-osteoporotic isoflavones.

Conclusion

Sophoricoside demonstrates potent anti-osteoporotic effects in preclinical models, comparable to other well-studied isoflavones like genistein and daidzein. Its efficacy is rooted in its ability to modulate key bone remodeling pathways, promoting bone formation while inhibiting resorption. The data suggest that sophoricoside, along with genistein, daidzein (and its metabolite equol), formononetin, biochanin A, and puerarin, represent a valuable pool of lead compounds for the development of novel therapies for osteoporosis. While human clinical data for sophoricoside are still needed, the consistent positive outcomes for other isoflavones, particularly genistein and equol, in postmenopausal women are promising. Future research should focus on direct, head-to-head comparative studies and elucidation of the nuanced differences in their mechanisms of action to identify the most effective candidates for clinical translation.

References

In vivo validation of Sophoricoside's efficacy in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical drug discovery, Sophoricoside, a natural isoflavone (B191592) glycoside, has demonstrated significant therapeutic potential across a spectrum of inflammatory and remodeling diseases. This guide provides a comparative overview of Sophoricoside's efficacy in validated in-vivo models of autoimmune hepatitis, contact dermatitis, cardiac hypertrophy, and atopic dermatitis. While direct head-to-head comparative studies with standard-of-care agents are limited in the available scientific literature, this document juxtaposes the performance of Sophoricoside against relevant alternatives, supported by experimental data, to offer valuable insights for researchers, scientists, and drug development professionals.

Autoimmune Hepatitis

Sophoricoside has been investigated for its hepatoprotective effects in a mouse model of autoimmune hepatitis (AIH) induced by Concanavalin A (ConA). The primary mechanism of action identified is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1]

Comparative Efficacy Data (Autoimmune Hepatitis)
Treatment GroupModelKey Efficacy ParametersOutcome
Sophoricoside ConA-induced AIH in miceSerum ALT & AST levels, Liver Histology (Inflammatory Infiltration), Hepatic NF-κB activationSignificantly reduced serum ALT and AST levels. Attenuated hepatic inflammatory cell infiltration. Decreased activation of the NF-κB signaling pathway in the liver.[2]
Prednisolone (Alternative) ConA-induced AIH in miceSerum ALT & AST levels, Liver Histology (Necrosis and Inflammation)Dose-dependently reduced serum ALT and AST levels. Mitigated hepatic necrosis and inflammation.

Disclaimer: Data for Sophoricoside and Prednisolone are from separate studies and do not represent a direct head-to-head comparison.

Experimental Protocol: Concanavalin A-Induced Autoimmune Hepatitis

A widely used model to mimic T-cell mediated liver injury seen in human autoimmune hepatitis.[1]

Workflow:

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Animal Acclimatization Animal Acclimatization ConA Injection ConA Injection Animal Acclimatization->ConA Injection Male C57BL/6 mice Sophoricoside Administration Sophoricoside Administration ConA Injection->Sophoricoside Administration i.p. or oral Vehicle Control Vehicle Control ConA Injection->Vehicle Control Serum Collection Serum Collection Sophoricoside Administration->Serum Collection Liver Tissue Collection Liver Tissue Collection Sophoricoside Administration->Liver Tissue Collection Vehicle Control->Serum Collection Vehicle Control->Liver Tissue Collection Biochemical Analysis (ALT, AST) Biochemical Analysis (ALT, AST) Serum Collection->Biochemical Analysis (ALT, AST) Histopathology (H&E) Histopathology (H&E) Liver Tissue Collection->Histopathology (H&E) Western Blot (NF-κB) Western Blot (NF-κB) Liver Tissue Collection->Western Blot (NF-κB)

Experimental workflow for ConA-induced autoimmune hepatitis model.

Methodology:

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

  • Induction: Autoimmune hepatitis is induced by a single intravenous injection of Concanavalin A (15-20 mg/kg).

  • Treatment: Sophoricoside is administered intraperitoneally or orally at specified doses prior to or following ConA injection. The control group receives the vehicle.

  • Endpoint Analysis: 8-24 hours post-ConA injection, blood and liver tissues are collected. Serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured. Liver sections are stained with Hematoxylin and Eosin (H&E) for histological evaluation of inflammation and necrosis. Western blotting is performed on liver lysates to quantify the expression of proteins in the NF-κB signaling pathway.

Signaling Pathway: Sophoricoside in Autoimmune Hepatitis

G Sophoricoside Sophoricoside NF-κB Pathway NF-κB Pathway Sophoricoside->NF-κB Pathway Inhibits Inflammatory Cytokines Inflammatory Cytokines NF-κB Pathway->Inflammatory Cytokines Promotes Hepatocellular Injury Hepatocellular Injury Inflammatory Cytokines->Hepatocellular Injury Induces

Sophoricoside's inhibitory action on the NF-κB pathway in AIH.

Contact Dermatitis

In a preclinical model of contact dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), Sophoricoside has been shown to ameliorate skin inflammation. The therapeutic effect is attributed to the inhibition of NF-κB signaling, primarily in B cells.[3]

Comparative Efficacy Data (Contact Dermatitis)
Treatment GroupModelKey Efficacy ParametersOutcome
Sophoricoside DNCB-induced contact dermatitis in miceEar swelling, Epidermal thickness, Inflammatory cell infiltrationSignificantly reduced ear swelling and epidermal thickness. Decreased infiltration of inflammatory cells in the skin.[3]
Dexamethasone (Alternative) DNCB-induced contact dermatitis in miceEar swelling, Inflammatory cytokine levels (e.g., TNF-α, IL-1β)Dose-dependently inhibited ear swelling. Reduced the expression of pro-inflammatory cytokines in the skin.

Disclaimer: Data for Sophoricoside and Dexamethasone are from separate studies and do not represent a direct head-to-head comparison.

Experimental Protocol: DNCB-Induced Contact Dermatitis

This model is a standard method for inducing a delayed-type hypersensitivity reaction, mimicking allergic contact dermatitis in humans.

Workflow:

G cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Treatment & Evaluation Shaving Shaving DNCB Application (Abdomen) DNCB Application (Abdomen) Shaving->DNCB Application (Abdomen) DNCB Application (Ear) DNCB Application (Ear) DNCB Application (Abdomen)->DNCB Application (Ear) 5 days post-sensitization Sophoricoside/Dexamethasone Treatment Sophoricoside/Dexamethasone Treatment DNCB Application (Ear)->Sophoricoside/Dexamethasone Treatment Measurement of Ear Swelling Measurement of Ear Swelling Sophoricoside/Dexamethasone Treatment->Measurement of Ear Swelling Histological Analysis Histological Analysis Measurement of Ear Swelling->Histological Analysis

Experimental workflow for DNCB-induced contact dermatitis.

Methodology:

  • Animals: BALB/c mice are commonly used.

  • Sensitization: A solution of DNCB (e.g., 0.5% in acetone/olive oil) is applied to a shaved area of the abdomen.

  • Challenge: After 5 days, a lower concentration of DNCB is applied to the ear to elicit an inflammatory response.

  • Treatment: Sophoricoside or a comparator drug is administered topically or systemically before or after the challenge.

  • Endpoint Analysis: Ear thickness is measured at various time points after the challenge as an indicator of swelling. Ear tissue is collected for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

Cardiac Hypertrophy

Sophoricoside has demonstrated cardioprotective effects in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC). The underlying mechanism involves the activation of the AMPK/mTORC1 signaling pathway, leading to the induction of autophagy.[4]

Comparative Efficacy Data (Cardiac Hypertrophy)
Treatment GroupModelKey Efficacy ParametersOutcome
Sophoricoside Transverse Aortic Constriction (TAC) in miceHeart weight to body weight ratio, Left ventricular wall thickness, Cardiac fibrosis, AMPK/mTORC1 signalingSignificantly reduced the heart weight to body weight ratio. Decreased left ventricular wall thickness and cardiac fibrosis. Activated AMPK and inhibited mTORC1 signaling.[4]
Captopril (Alternative) Spontaneously Hypertensive Rats (SHR)Left ventricular weight to body weight ratio, Blood pressurePrevented the increase in left ventricular weight to body weight ratio. Reduced blood pressure.

Disclaimer: Data for Sophoricoside and Captopril are from separate studies using different models of cardiac hypertrophy and do not represent a direct head-to-head comparison.

Experimental Protocol: Transverse Aortic Constriction (TAC)

The TAC model is a widely accepted surgical procedure in rodents to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure.

Workflow:

G cluster_0 Surgical Phase cluster_1 Post-Surgical & Treatment cluster_2 Functional & Molecular Analysis Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy Aortic Constriction Aortic Constriction Thoracotomy->Aortic Constriction Recovery Recovery Sophoricoside/Captopril Administration Sophoricoside/Captopril Administration Recovery->Sophoricoside/Captopril Administration Echocardiography Echocardiography Sophoricoside/Captopril Administration->Echocardiography Histology (Fibrosis) Histology (Fibrosis) Echocardiography->Histology (Fibrosis) Western Blot (AMPK/mTORC1) Western Blot (AMPK/mTORC1) Histology (Fibrosis)->Western Blot (AMPK/mTORC1)

Experimental workflow for the TAC model of cardiac hypertrophy.

Methodology:

  • Animals: C57BL/6 mice are typically used.

  • Surgery: Under anesthesia, a thoracotomy is performed, and the transverse aorta is ligated to create a partial constriction, thereby increasing the afterload on the left ventricle.

  • Treatment: Sophoricoside or a comparator drug is administered daily for several weeks, starting at a designated time point post-surgery.

  • Endpoint Analysis: Cardiac function is assessed by echocardiography. At the end of the study, hearts are excised, weighed, and processed for histological analysis of fibrosis (e.g., Masson's trichrome staining) and myocyte size. Western blotting of heart tissue lysates is used to investigate signaling pathways like AMPK/mTORC1.

Signaling Pathway: Sophoricoside in Cardiac Hypertrophy

G Sophoricoside Sophoricoside AMPK AMPK Sophoricoside->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Cardiac Hypertrophy Cardiac Hypertrophy Autophagy->Cardiac Hypertrophy Inhibits

Sophoricoside's role in the AMPK/mTORC1 pathway in cardiac hypertrophy.

Atopic Dermatitis

Sophoricoside has shown therapeutic potential in a mouse model of atopic dermatitis induced by ovalbumin (OVA), a common allergen. Its mechanism of action involves the suppression of mast cell activation and the differentiation of CD4+ T cells.

Comparative Efficacy Data (Atopic Dermatitis)
Treatment GroupModelKey Efficacy ParametersOutcome
Sophoricoside Ovalbumin (OVA)-induced atopic dermatitis in miceSkin lesion severity, Epidermal thickness, Immune cell infiltration, Serum IgE levelsReduced the severity of skin lesions and epidermal thickness. Decreased the infiltration of mast cells and eosinophils. Lowered serum IgE levels.
Tacrolimus (Alternative) DNCB-induced atopic dermatitis in miceScratching behavior, Vascular permeabilitySuppressed scratching behavior and attenuated increases in vascular permeability.

Disclaimer: Data for Sophoricoside and Tacrolimus are from separate studies using different inducers of atopic dermatitis and do not represent a direct head-to-head comparison.

Experimental Protocol: Ovalbumin-Induced Atopic Dermatitis

This model mimics the allergic sensitization and subsequent inflammatory response characteristic of atopic dermatitis.

Workflow:

G cluster_0 Sensitization cluster_1 Challenge cluster_2 Treatment & Evaluation Intraperitoneal OVA Injection Intraperitoneal OVA Injection Topical OVA Application Topical OVA Application Intraperitoneal OVA Injection->Topical OVA Application Repeatedly Sophoricoside/Tacrolimus Application Sophoricoside/Tacrolimus Application Topical OVA Application->Sophoricoside/Tacrolimus Application Clinical Score Assessment Clinical Score Assessment Sophoricoside/Tacrolimus Application->Clinical Score Assessment Histological Analysis Histological Analysis Clinical Score Assessment->Histological Analysis Serum IgE Measurement Serum IgE Measurement Histological Analysis->Serum IgE Measurement

Experimental workflow for OVA-induced atopic dermatitis.

Methodology:

  • Animals: NC/Nga or BALB/c mice are often used.

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA with an adjuvant like aluminum hydroxide.

  • Challenge: After sensitization, a solution of OVA is repeatedly applied topically to a shaved area of skin to induce atopic dermatitis-like lesions.

  • Treatment: Sophoricoside or a comparator drug is applied topically to the inflamed skin.

  • Endpoint Analysis: The severity of skin lesions is scored clinically. Skin biopsies are taken for histological examination of epidermal thickness and immune cell infiltration. Blood is collected to measure serum levels of total and OVA-specific IgE.

References

Comparative study of Sophoricoside content in different parts of Sophora japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of sophoricoside (B191293) content across different parts of the Sophora japonica plant, supported by experimental data and standardized protocols.

Sophoricoside, an isoflavone (B191592) glycoside, is a key bioactive compound found in Sophora japonica (the Japanese pagoda tree), a plant with a long history in traditional medicine.[1] This guide provides a comparative analysis of sophoricoside concentrations in various parts of the plant, offering valuable insights for research and drug development.

Quantitative Comparison of Sophoricoside Content

The distribution of sophoricoside in Sophora japonica is not uniform, with significant variations observed between different plant organs. The highest concentrations are consistently reported in the seeds, while other parts of the plant contain significantly lower or even negligible amounts.

A key study analyzing the sophoricoside content in different parts of Sophora japonica by High-Performance Liquid Chromatography (HPLC) revealed the following distribution:

Plant PartSophoricoside Content (mg/g Dry Weight)
Seeds3.302
Leaves0.048
StemsTrace Amounts
RootsTrace Amounts
Data sourced from a study on the effects of sophoricoside on allergic asthma.[2]

Notably, other research indicates that sophoricoside is primarily found in the fruits and seeds, appearing only as the fruit matures.[3][4] Some studies suggest that sophoricoside is exclusively present in the fruits of Sophora japonica.[5] This highlights the importance of selecting the appropriate plant part for efficient extraction of this compound. The flowers and flower buds, which are also used in traditional medicine, are reported to not contain sophoricoside.[6]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols for the extraction and quantification of sophoricoside are crucial. The following sections outline a standard methodology based on established practices.

Extraction of Sophoricoside

Ultrasonic-assisted extraction (UAE) is an efficient method for isolating sophoricoside from plant material.

Materials and Equipment:

  • Dried and powdered Sophora japonica plant material (seeds, leaves, etc.)

  • 70% Ethanol (B145695)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material.

  • Add a defined volume of 70% ethanol to the plant material (e.g., a solid-to-liquid ratio of 1:15).

  • Place the mixture in an ultrasonic bath.

  • Perform ultrasonication for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the filtered extract using a rotary evaporator to remove the ethanol.

  • The resulting crude extract can then be used for HPLC analysis.

Quantification of Sophoricoside by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying sophoricoside.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.5% acetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 356 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure sophoricoside standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the sophoricoside peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of sophoricoside in the sample by comparing the peak area with the calibration curve generated from the standards.

Visualizing the Process and Pathways

To further clarify the experimental workflow and the biological context of sophoricoside, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Sophora japonica Plant Material (Seeds, Leaves, etc.) extraction Ultrasonic-Assisted Extraction (70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification results Sophoricoside Content quantification->results

Caption: Experimental workflow for sophoricoside extraction and quantification.

Sophoricoside has been shown to influence several key signaling pathways involved in inflammation and cellular regulation. The NF-κB pathway is a notable target.

NF_kB_Pathway Sophoricoside Sophoricoside IKK IKK Activation Sophoricoside->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Sophoricoside's inhibitory effect on the NF-κB signaling pathway.

References

Sophoricoside: A Comparative Guide to its Inhibitory Effects on Pro-inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effects of Sophoricoside (B191293), a natural isoflavone (B191592) glycoside, on key pro-inflammatory cytokines. Through a detailed comparison with established inhibitors and supporting experimental data, this document serves as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Executive Summary

Sophoricoside has demonstrated notable inhibitory activity against specific pro-inflammatory mediators, positioning it as a compound of interest for further investigation in inflammatory disease models. This guide synthesizes the available data on its efficacy and mechanism of action, drawing comparisons with well-known anti-inflammatory agents.

Comparative Analysis of Inhibitory Activity

Sophoricoside exhibits a selective inhibitory profile, primarily targeting Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2). The following tables summarize the quantitative data on its inhibitory potency in comparison to other established inhibitors.

Table 1: Inhibition of IL-6 Bioactivity

CompoundTargetIC50 ValueNotes
Sophoricoside IL-6 bioactivity6.1 µM[1]Exhibits direct inhibition of IL-6 activity.
Tocilizumab IL-6 Receptor812 pMA humanized monoclonal antibody, demonstrating significantly higher potency.
Sarilumab IL-6 Receptor226 pMA human monoclonal antibody with high affinity for the IL-6 receptor.

Table 2: Inhibition of COX-2 Activity

CompoundTargetIC50 ValueNotes
Sophoricoside COX-2 activity4.4 µM[1]Demonstrates selective inhibition of COX-2.
Celecoxib COX-20.53 µM - 7.6 µMA well-established selective COX-2 inhibitor; IC50 can vary based on assay conditions.
Diclofenac COX-1/COX-2~3 µM (for COX-2)A non-steroidal anti-inflammatory drug (NSAID) with some selectivity for COX-2.
Ibuprofen COX-1/COX-2~9.9 µM (for COX-2)A common NSAID with less selectivity for COX-2.

Table 3: Effects on TNF-α and IL-1β

CompoundEffect on TNF-α and IL-1βMechanism
Sophoricoside No direct inhibition of bioactivity.[1] However, it has been shown to reduce the production of these cytokines in vivo and in certain cell types.The reduction in TNF-α and IL-1β levels is likely an indirect effect, mediated through the inhibition of upstream signaling pathways such as NF-κB.
Infliximab Direct inhibition of TNF-α.A chimeric monoclonal antibody that binds to and neutralizes TNF-α.
Anakinra IL-1 Receptor Antagonist.A recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist.

Mechanism of Action: Signaling Pathway Modulation

Sophoricoside exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

Sophoricoside has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[2][3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes.

Table 4: Comparison of NF-κB Inhibition

CompoundMechanism of NF-κB InhibitionIC50 Value
Sophoricoside Inhibits phosphorylation and degradation of IκBα, preventing p65 nuclear translocation.[2][3]Not explicitly determined.
BAY 11-7082 Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[4][5][6]10 µM (for TNFα-induced IκBα phosphorylation in tumor cells).[4]

While a direct IC50 value for Sophoricoside's inhibition of the NF-κB pathway is not yet available, its demonstrated mechanism of action is comparable to that of established inhibitors like BAY 11-7082.

Caption: NF-κB signaling pathway and points of inhibition.

MAPK Signaling Pathway

Current evidence suggests that Sophoricoside does not significantly affect the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, in several immune cell types. This indicates a degree of specificity in its mechanism of action, primarily targeting the NF-κB pathway.

MAPK_Signaling_Pathway Stimulus Pro-inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Sophoricoside Sophoricoside Sophoricoside->MAPK No significant effect

Caption: Sophoricoside's limited effect on the MAPK pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the inhibitory effects of Sophoricoside.

Measurement of Cytokine Inhibition by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6) in cell culture supernatants or biological fluids following treatment with Sophoricoside.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is employed. A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-conjugated detection antibody that recognizes a different epitope on the cytokine is then added, forming a "sandwich". The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of cytokine present.

Protocol Outline:

  • Coating: 96-well microplates are coated with a capture antibody specific for the target cytokine and incubated overnight.

  • Blocking: The plates are washed and blocked to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants or standards are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody is added and incubated.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark.

  • Reaction Stoppage: The reaction is stopped with an acid solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

ELISA_Workflow A 1. Coat plate with capture antibody B 2. Block non-specific binding sites A->B C 3. Add samples and standards B->C D 4. Add biotinylated detection antibody C->D E 5. Add Streptavidin-HRP D->E F 6. Add TMB substrate E->F G 7. Stop reaction and read absorbance F->G

Caption: Experimental workflow for cytokine ELISA.

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To detect and quantify the levels of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα, p65) in cell lysates after treatment with Sophoricoside.

Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The binding of the antibodies is detected using a chemiluminescent substrate.

Protocol Outline:

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Proteins are separated by gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against the target protein.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion

Sophoricoside presents a compelling profile as a selective inhibitor of IL-6 and COX-2, with a clear mechanism of action involving the inhibition of the NF-κB signaling pathway. While it does not directly inhibit TNF-α and IL-1β bioactivity in all contexts, its ability to suppress their production through upstream signaling modulation warrants further investigation. The quantitative data presented in this guide, alongside detailed experimental protocols, provides a solid foundation for researchers to explore the therapeutic potential of Sophoricoside in inflammatory diseases. Future studies should aim to establish a direct IC50 for its NF-κB inhibitory activity to allow for a more precise comparison with other inhibitors.

References

Sophoricoside vs. Sophorabioside: A Comparative Analysis of Anti-Osteoporotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osteoporosis, a debilitating skeletal disorder characterized by diminished bone mass and microarchitectural decay, presents a significant global health concern. The exploration of natural compounds as therapeutic agents has identified phytoestrogens, particularly isoflavones from Sophora japonica, as promising candidates. This guide offers an objective comparison of the anti-osteoporotic potential of two such isoflavones: sophoricoside (B191293) and sophorabioside (B1589151). While direct comparative in-vivo studies are lacking, this analysis synthesizes available preclinical data to provide a comprehensive overview for research and development endeavors.

Executive Summary

Both sophoricoside and sophorabioside, glycosides of the isoflavone (B191592) genistein, have demonstrated potential in modulating bone remodeling processes. In-vivo animal studies on sophoricoside have shown significant osteoprotective effects, including improved bone strength and favorable changes in biochemical markers of bone turnover. For sophorabioside, in-vitro evidence suggests a positive influence on osteoblast activity, a key component of bone formation. The primary mechanism for both compounds is believed to be their interaction with estrogen receptors and key signaling pathways that govern the balance between bone-forming osteoblasts and bone-resorbing osteoclasts. Due to the current data landscape, sophoricoside presents a more robust preclinical evidence base for its anti-osteoporotic efficacy. However, the positive in-vitro findings for sophorabioside warrant further investigation to fully understand its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on sophoricoside and sophorabioside. It is crucial to note that the data for sophoricoside is derived from an in-vivo animal model, while the data for sophorabioside is from an in-vitro cell culture study. This fundamental difference in experimental systems necessitates caution when making direct comparisons of efficacy.

Table 1: In-Vivo Anti-Osteoporotic Efficacy of Sophoricoside in Ovariectomized (OVX) Rats

ParameterControl (Sham)OVX + VehicleOVX + Sophoricoside (15 mg/kg)OVX + Sophoricoside (30 mg/kg)OVX + Estradiol (10 µg/kg)
Mechanical Bone Hardness (N) 205.8 ± 10.2125.4 ± 8.5168.7 ± 9.1201.3 ± 11.5189.5 ± 10.8
Serum Alkaline Phosphatase (ALP) (U/L) 125.6 ± 7.898.4 ± 6.5123.1 ± 8.2135.2 ± 9.1130.4 ± 8.8
Serum Osteocalcin (B1147995) (OC) (ng/mL) 4.8 ± 0.32.5 ± 0.23.1 ± 0.28.5 ± 0.54.6 ± 0.3
Serum Acid Phosphatase (ACP) (U/L) 25.4 ± 1.842.1 ± 2.528.9 ± 1.922.3 ± 1.526.8 ± 1.7*

*p < 0.05 compared to OVX + Vehicle group. Data adapted from Abdallah et al., 2014.[1][2]

Table 2: In-Vitro Effects of Sophorabioside on Osteoblast MC3T3-E1 Cells

ParameterControlSophorabioside (0.01 µM)Sophorabioside (1.0 µM)Sophorabioside (100 µM)17β-estradiol (5.0 µM)
Cell Viability (% of Control) 100~110%~120%~115%~125%

*Statistically significant increase compared to control. Data inferred from graphical representations in a study by Wei et al., which demonstrated that sophorabioside significantly increased the cellular activity of MC3T3-E1 cells.

Experimental Protocols

In-Vivo Anti-Osteoporotic Assessment of Sophoricoside[1][2]
  • Animal Model: Ovariectomized (OVX) adult female Wistar rats were used as a model for postmenopausal osteoporosis. A sham-operated group served as the control.

  • Treatment: Sophoricoside was administered orally at doses of 15 mg/kg and 30 mg/kg daily for 45 days. Estradiol (10 µg/kg, oral) was used as a positive control.

  • Mechanical Testing: The mechanical hardness of the femur was determined using a hardness tester.

  • Biochemical Analysis: Serum levels of alkaline phosphatase (ALP), osteocalcin (OC), and acid phosphatase (ACP) were measured using commercially available ELISA kits.

  • Histopathological Examination: The distal femurs were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe the trabecular bone microarchitecture.

In-Vitro Assessment of Sophorabioside on Osteoblasts
  • Cell Line: Murine pre-osteoblastic MC3T3-E1 cells were used.

  • Treatment: Cells were treated with sophorabioside at concentrations of 0.01 µM, 1.0 µM, and 100 µM. 17β-estradiol (5.0 µM) was used as a positive control.

  • Cell Proliferation Assay: The effect on osteoblast proliferation was assessed using the MTT assay, which measures cell viability.

  • Differentiation and Mineralization Assays: Alkaline phosphatase (ALP) staining was used to evaluate early osteoblast differentiation, and Alizarin Red S staining was used to assess late-stage mineralization of the extracellular matrix.

Signaling Pathways and Mechanisms

Both sophoricoside and sophorabioside are believed to exert their effects on bone metabolism primarily through their estrogen-like activities. As glycosides of genistein, they can interact with estrogen receptors (ERα and ERβ), which are crucial regulators of bone homeostasis. The activation of these receptors can influence downstream signaling pathways that promote osteoblast differentiation and survival while inhibiting the activity of bone-resorbing osteoclasts.

sophoricoside_pathway Sophoricoside Sophoricoside ER Estrogen Receptor (ERα / ERβ) Sophoricoside->ER Binds to Osteoblast Osteoblast ER->Osteoblast Activates Osteoclast Osteoclast ER->Osteoclast Inhibits BoneFormation ↑ Bone Formation Osteoblast->BoneFormation BoneResorption ↓ Bone Resorption Osteoclast->BoneResorption BoneMass ↑ Bone Mass BoneFormation->BoneMass BoneResorption->BoneMass

Caption: Proposed mechanism of Sophoricoside action on bone cells.

The binding of sophoricoside to estrogen receptors is thought to trigger a signaling cascade that upregulates the expression of genes associated with osteoblast differentiation and function, such as Runx2, alkaline phosphatase, and osteocalcin. Concurrently, it may suppress the RANKL/RANK signaling pathway, which is critical for osteoclast formation and activation, thereby reducing bone resorption.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-osteoporotic potential of a test compound using an ovariectomized rat model.

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_analysis Data Analysis A Female Rats B Ovariectomy (OVX) or Sham Operation A->B C Acclimatization Period B->C D Grouping: - Sham + Vehicle - OVX + Vehicle - OVX + Test Compound - OVX + Positive Control C->D E Daily Oral Administration D->E F Sacrifice & Sample Collection (Blood, Femurs) E->F G Biochemical Analysis (Serum Markers) F->G H Mechanical Testing (Bone Strength) F->H I Histopathology (Bone Microarchitecture) F->I

Caption: In-vivo experimental workflow for anti-osteoporotic assessment.

Conclusion and Future Directions

The available evidence suggests that both sophoricoside and sophorabioside possess anti-osteoporotic properties. Sophoricoside has demonstrated significant efficacy in an in-vivo model of postmenopausal osteoporosis, dose-dependently improving bone mechanical strength and normalizing key biochemical markers of bone turnover.[1][2] While direct in-vivo data for sophorabioside is currently unavailable, in-vitro studies indicate its potential to stimulate osteoblast proliferation.

For drug development professionals, sophoricoside represents a more advanced candidate for further preclinical and potentially clinical investigation due to the existing in-vivo data. However, sophorabioside should not be disregarded. Future research should prioritize head-to-head in-vivo comparative studies to definitively establish the relative anti-osteoporotic efficacy of these two isoflavones. Furthermore, detailed pharmacokinetic and bioavailability studies are essential to understand their absorption, metabolism, and distribution, which could significantly influence their therapeutic effectiveness. Elucidating the precise molecular mechanisms through which sophorabioside influences bone cell function will also be critical in advancing its potential as a novel anti-osteoporotic agent.

References

Comparative analysis of quinolizidine alkaloids in Sophora species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Sophora, a member of the Fabaceae family, is a rich source of diverse quinolizidine (B1214090) alkaloids (QAs), which are nitrogen-containing heterocyclic compounds known for a wide range of pharmacological activities.[1] These alkaloids, biosynthesized from L-lysine, form complex structures categorized into several types, primarily matrine, sparteine, cytisine, and lupinine-types.[1][2] Species of Sophora are widely distributed across the globe and have been a cornerstone of traditional medicine, particularly in China, for treating ailments like cancer, inflammation, viral hepatitis, and skin diseases.[3][4]

This guide provides a comparative analysis of the quinolizidine alkaloid profiles across various Sophora species, presenting quantitative data, detailed experimental protocols for their analysis, and visual workflows to aid in understanding their extraction and biosynthetic origins.

Quantitative Comparison of Quinolizidine Alkaloids

The distribution and concentration of quinolizidine alkaloids vary significantly among different Sophora species and even between different parts of the same plant.[5][6] Matrine, oxymatrine, sophoridine, and sophocarpine (B1681056) are among the most frequently studied QAs due to their significant bioactivities.[7][8][9]

Table 1: Quinolizidine Alkaloid Content in Various Sophora Species
SpeciesPlant PartAlkaloidConcentration RangeAnalytical MethodReference
Sophora flavescens RootMatrine0.044 - 0.792 mg/mLCapillary Electrophoresis[9]
RootOxymatrine0.142 - 1.926 mg/mLCapillary Electrophoresis[9]
RootSophocarpine0.0377 - 0.3393 mg/mLCapillary Electrophoresis[9]
RootSophoridine0.0664 - 1.062 mg/mLCapillary Electrophoresis[9]
Sophora alopecuroides Seeds (Cotyledon)Matrine~1.5 mg/gUPLC-MS/MS[5]
Seeds (Cotyledon)Oxymatrine~1.8 mg/gUPLC-MS/MS[5]
Seeds (Cotyledon)Sophoramine~1.1 mg/gUPLC-MS/MS[5]
Seeds (Seed Coat)Cytisine~0.15 mg/gUPLC-MS/MS[5]
Sophora microphylla SeedsTotal Alkaloids0.4 - 0.5% DMGC Analysis[6]
Leaf & TwigTotal Alkaloids0.1 - 0.3% DMGC Analysis[6]
BarkTotal Alkaloids0.04 - 0.06% DMGC Analysis[6]
RootTotal Alkaloids<0.02% DMGC Analysis[6]

Note: The concentrations reported are from different studies and may vary based on geographical location, harvest time, and the specific analytical method employed. Direct comparison should be made with caution.

Bioactivity of Key Quinolizidine Alkaloids

The pharmacological interest in Sophora species is driven by the potent bioactivities of their constituent alkaloids. These compounds have demonstrated anti-inflammatory, anti-tumor, antiviral, and insecticidal properties.[10][11][12]

Table 2: Comparative Bioactivities of Selected Quinolizidine Alkaloids
AlkaloidBioactivityModelMeasurement (IC₅₀ / MIC)Source SpeciesReference
(+)-Sophoranol Anti-inflammatoryLPS-induced NO in RAW 264.722.14 µMS. flavescens[13]
Aloperine Anti-tumorHL-60 cellsInduces apoptosisS. flavescens[7]
Oxymatrine Anti-tumorHepG2 cellsSelective cytotoxicityS. flavescens[7]
Lupanine Anti-tumorGSC-3# human glioma cellsGrowth inhibition at 20 µg/mLS. flavescens[13][14]
Sophocarpine Anti-TMVTobacco Mosaic VirusModerate activityS. tonkinensis[11]
Anagyrine InsecticidalCulex pipiens larvaeLC₅₀: 3.42 ppm (24h)S. secundiflora[15]
Compound 29 Anti-inflammatoryLPS-induced NO in RAW 264.729.19 µMS. alopecuroides[12]
Compound 38 Anti-inflammatoryLPS-induced NO in RAW 264.725.86 µMS. alopecuroides[12]
Jussiaeiine B Anti-bacterialE. coli (ATCC 25922)MIC: 0.8 g/LS. tonkinensis[16]
Cermizine C Anti-bacterialS. aureus (ATCC 33591)MIC: 7.5 g/LS. tonkinensis[16]

Experimental Protocols

Accurate comparison of quinolizidine alkaloids relies on robust and reproducible experimental methodologies. Below are generalized protocols for the extraction, isolation, and quantification of these compounds from Sophora species.

Protocol 1: General Extraction of Crude Alkaloids

This protocol describes a common acid-base extraction method used to isolate crude alkaloids from plant material.[10][17]

  • Maceration and Extraction : Dried and powdered plant material (e.g., roots, seeds) is extracted with an organic solvent, typically 95% ethanol (B145695) or methanol, under reflux for several hours. This process is usually repeated 2-3 times to ensure exhaustive extraction.

  • Solvent Evaporation : The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning :

    • The crude extract is suspended in an acidic aqueous solution (e.g., 0.5 N HCl) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

    • The pH of the aqueous layer is adjusted to be alkaline (pH 9-11) using a base (e.g., ammonia (B1221849) water or NaOH). This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaline solution is repeatedly extracted with an organic solvent like dichloromethane (B109758) or chloroform.

  • Final Recovery : The combined organic layers containing the alkaloids are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

G cluster_extraction Step 1: Solvent Extraction cluster_partition Step 2: Acid-Base Partitioning plant_material Dried, Powdered Sophora Plant Material reflux Reflux with Ethanol/Methanol plant_material->reflux crude_extract_node Crude Extract reflux->crude_extract_node crude_extract Crude Extract acidify Suspend in HCl (aq) crude_extract->acidify wash_neutral Wash with Ethyl Acetate (B1210297) acidify->wash_neutral Removes neutral/ acidic compounds basify Adjust to pH 9-11 (e.g., NH4OH) acidify->basify extract_alkaloid Extract with Dichloromethane basify->extract_alkaloid final_product Crude Quinolizidine Alkaloids extract_alkaloid->final_product crude_extract_node->acidify

Workflow for Crude Quinolizidine Alkaloid Extraction.
Protocol 2: UPLC-MS/MS for Quantification

This method is highly sensitive and specific, making it ideal for simultaneously determining the content of multiple alkaloids in a complex mixture.[5]

  • Sample Preparation : A precise amount of the crude alkaloid extract or finely powdered plant material is dissolved in a suitable solvent (e.g., methanol-water mixture). The solution is sonicated and then filtered through a 0.22 µm membrane filter before analysis.

  • Chromatographic Separation :

    • System : Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column : A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase : A gradient elution is employed, commonly using a mixture of acetonitrile (B52724) and water (containing an additive like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization).

    • Flow Rate & Temperature : Maintained at a constant rate (e.g., 0.3 mL/min) and temperature (e.g., 30°C).

  • Mass Spectrometric Detection :

    • System : Triple Quadrupole Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

    • Ionization Mode : Positive ion mode is typically used for alkaloid analysis.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each alkaloid and one or more of its characteristic product ions, providing high selectivity and sensitivity.

  • Quantification : The concentration of each alkaloid is determined by comparing its peak area to a calibration curve generated using certified reference standards.

Biosynthesis of Quinolizidine Alkaloids

The biosynthesis of QAs begins with the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization, to form the characteristic quinolizidine ring structure.[18] Further enzymatic modifications lead to the vast diversity of QA skeletons observed in nature.

G cluster_core Core Biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine LDC (Lysine Decarboxylase) deamination Oxidative Deamination cadaverine->deamination cyclization Spontaneous Cyclization deamination->cyclization lupinine_ring Quinolizidine Ring (e.g., Lupinine) cyclization->lupinine_ring matrine Matrine-type lupinine_ring->matrine Further enzymatic modifications sparteine Sparteine-type lupinine_ring->sparteine e.g., oxygenation, dehydrogenation cytisine Cytisine-type lupinine_ring->cytisine

Simplified Biosynthetic Pathway of Quinolizidine Alkaloids.

This guide highlights the significant diversity and potent bioactivity of quinolizidine alkaloids within the Sophora genus. The provided data and protocols offer a foundation for researchers to conduct further comparative studies, explore novel therapeutic applications, and develop standardized methods for quality control of Sophora-derived products.

References

Sophoricoside: A Potential Alternative in Ameliorating Contact Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of sophoricoside (B191293) and corticosteroids in the management of contact dermatitis, supported by experimental evidence.

Contact dermatitis, a prevalent inflammatory skin condition, presents a significant challenge in dermatology. While corticosteroids are the cornerstone of current treatment, the quest for safer and more targeted therapies has led to the investigation of natural compounds. Among these, sophoricoside, an isoflavone (B191592) glycoside extracted from Sophora japonica, has emerged as a promising candidate for ameliorating contact dermatitis. This guide provides a detailed comparison of sophoricoside and corticosteroids, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental data supporting their use.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of sophoricoside and corticosteroids in contact dermatitis stem from their distinct interactions with the immune system.

Sophoricoside: This natural compound primarily exerts its anti-inflammatory effects by targeting B cells and mast cells. In B cells, sophoricoside has been shown to inhibit the NF-κB signaling pathway.[1] Specifically, it prevents the phosphorylation and degradation of IκBα/β, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This action effectively reduces the production of pro-inflammatory cytokines. Furthermore, sophoricoside has been demonstrated to inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells, key players in the allergic response.[2][3] It also downregulates the activation of caspase-1 in mast cells, further dampening the inflammatory cascade.[2][3]

Corticosteroids: These synthetic hormones have a broad anti-inflammatory and immunosuppressive action. Their primary mechanism involves binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Corticosteroids affect the function of numerous immune cells, including T cells, dendritic cells, and macrophages. While highly effective, their broad immunosuppressive activity can lead to a range of side effects with long-term use.[4][5][6]

Preclinical Efficacy: A Head-to-Head Look at the Data

While direct head-to-head clinical trials are lacking, preclinical studies using animal models of contact dermatitis provide valuable insights into the comparative efficacy of sophoricoside and corticosteroids. The most common models involve inducing contact hypersensitivity with agents like 2,4-dinitrochlorobenzene (DNCB) or oxazolone (B7731731).

Treatment GroupKey FindingsReference
Sophoricoside (3 and 10 mg/kg) Ameliorated DNCB-induced acute and chronic contact dermatitis by 50-70%.[1][1]
Significantly reduced ear swelling in DNCB-induced atopic dermatitis models.[2][3][2][3]
Caused a significant reduction in serum IgE levels in DNCB-induced models.[2][3][2][3]
Inhibited the production of inflammatory cytokines like TNF-α, IL-6, and IL-8.[2][2]
Clobetasol (B30939) (topical cream) In an oxazolone-induced atopic dermatitis model, prophylactic application completely blocked skin thickening.[2]
Therapeutic application of clobetasol arrested further increases in skin thickness.[2]
Dexamethasone (oral gavage) In an oxazolone-induced atopic dermatitis model, both prophylactic and therapeutic dosing inhibited skin thickening, though the effect was smaller than that of clobetasol.[2]
Betamethasone dipropionate (0.05%) Caused total or partial suppression of allergic reactions in patch tests.[7][7]

Experimental Protocols in Detail

To ensure reproducibility and facilitate further research, the detailed methodologies for the key in vivo experiments are outlined below.

DNCB-Induced Contact Dermatitis Model

This model is widely used to mimic the inflammatory response seen in human allergic contact dermatitis.

  • Sensitization: The shaved dorsal skin of BALB/c mice is initially sensitized by applying a solution of 1% DNCB in a vehicle (commonly acetone (B3395972) and olive oil).[3][8]

  • Challenge: After a sensitization period (typically 3-5 days), the mice are challenged by applying a lower concentration of DNCB (e.g., 0.2% or 0.5%) to the ear or dorsal skin. This challenge is often repeated multiple times over several weeks to induce a chronic inflammatory state.[8]

  • Treatment: Sophoricoside is typically administered orally or topically at specified doses during the challenge phase.

  • Evaluation: The severity of the dermatitis is assessed by measuring parameters such as ear thickness, skin lesions, and spleen weight.[9] Histological analysis of skin biopsies is performed to evaluate epidermal hyperplasia and immune cell infiltration.[10] Serum levels of IgE and inflammatory cytokines are measured using ELISA.[2][3]

Oxazolone-Induced Contact Dermatitis Model

This is another common model for studying delayed-type hypersensitivity reactions in the skin.

  • Sensitization: The shaved abdominal skin of mice is sensitized by applying a solution of oxazolone (e.g., 1.5% or 3%) in a vehicle like acetone or an acetone/olive oil mixture.[1][2]

  • Challenge: After approximately one week, a lower concentration of oxazolone (e.g., 1%) is applied to the ears of the mice.[1]

  • Treatment: Test compounds, such as sophoricoside or corticosteroids, are applied topically or administered systemically before and/or after the oxazolone challenge.[1][2]

  • Evaluation: Ear swelling is the primary endpoint and is measured at various time points (e.g., 24 hours) after the challenge using a micrometer. The difference in thickness between the challenged and unchallenged ear is calculated as an index of inflammation.[1]

Visualizing the Pathways and Processes

To better understand the complex mechanisms and experimental designs, the following diagrams are provided.

sophoricoside_mechanism cluster_cell B Cell Sophoricoside Sophoricoside IKK IKK Sophoricoside->IKK Inhibits IκB IκB IKK->IκB Phosphorylates & Degrades NF-κB NF-κB (p65) IκB->NF-κB Sequesters Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Transcription

Caption: Sophoricoside's inhibition of the NF-κB pathway in B cells.

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Day 0 Day 0 Apply DNCB/Oxazolone\n(High Concentration) Apply DNCB/Oxazolone (High Concentration) Day 0->Apply DNCB/Oxazolone\n(High Concentration) Day 5-7 Day 5-7 Apply DNCB/Oxazolone\n(High Concentration)->Day 5-7 Wait Apply DNCB/Oxazolone\n(Low Concentration) Apply DNCB/Oxazolone (Low Concentration) Day 5-7->Apply DNCB/Oxazolone\n(Low Concentration) Treatment\n(Sophoricoside/Corticosteroid) Treatment (Sophoricoside/Corticosteroid) Apply DNCB/Oxazolone\n(Low Concentration)->Treatment\n(Sophoricoside/Corticosteroid) Measure Ear Swelling Measure Ear Swelling Treatment\n(Sophoricoside/Corticosteroid)->Measure Ear Swelling Histology Histology Measure Ear Swelling->Histology Cytokine/IgE Levels Cytokine/IgE Levels Histology->Cytokine/IgE Levels

Caption: General workflow for in vivo contact dermatitis models.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that sophoricoside is a viable candidate for the amelioration of contact dermatitis. Its targeted mechanism of action on B cells and mast cells presents a potential advantage over the broad immunosuppressive effects of corticosteroids, possibly leading to a better safety profile. While corticosteroids, particularly potent topical formulations like clobetasol, demonstrate robust anti-inflammatory effects in animal models, the efficacy of sophoricoside at reducing key markers of inflammation is comparable.

For researchers and drug development professionals, these findings warrant further investigation. Head-to-head comparative studies in standardized preclinical models are crucial to definitively establish the relative efficacy and safety of sophoricoside versus various classes of corticosteroids. Ultimately, well-designed clinical trials are necessary to translate these promising preclinical results into a novel therapeutic option for patients suffering from contact dermatitis. The development of sophoricoside-based therapies could offer a much-needed alternative or adjunct to conventional corticosteroid treatments.

References

Detecting Adulteration: A Comparative Guide to Genistein and Sophoricoside as Marker Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of herbal products is a paramount concern in the pharmaceutical and nutraceutical industries. Adulteration, the intentional or unintentional substitution or addition of undeclared substances, can compromise the safety and efficacy of these products. This guide provides a comparative overview of two key isoflavones, genistein (B1671435) and its glycoside sophoricoside (B191293), as effective marker compounds for detecting the adulteration of high-value herbal ingredients, particularly the case of Ginkgo biloba leaf extracts adulterated with Sophora japonica (also known as Styphnolobium japonicum) fruit extracts.[1][2][3][4]

Introduction to Marker Compounds

Genistein and sophoricoside are naturally occurring isoflavones found in high concentrations in the fruits of Sophora japonica, a plant used in traditional Chinese medicine.[4][5] Conversely, these compounds are not genuinely present in authentic Ginkgo biloba leaf extracts.[1][2][4] This distinct difference in phytochemical profiles makes genistein and sophoricoside ideal chemical markers for the detection of adulteration of ginkgo products with the less expensive sophora fruit material.[1][2]

Analytical Methodologies for Detection

High-performance liquid chromatography (HPLC) coupled with various detectors is the primary analytical technique for the unambiguous identification and quantification of genistein and sophoricoside.[1][2][6] Advanced methods like Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) offer enhanced sensitivity and specificity.[7][8]

Comparative Analytical Performance

The following table summarizes the performance of different analytical methods used for the detection of genistein and sophoricoside as adulteration markers.

Analytical MethodMarker Compound(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesReference
HPLC-UV/HRMS Genistein, SophoricosideNot explicitly stated, but detects ≥2% adulterationNot explicitly stated, but detects ≥2% adulterationUnambiguous detection, separates genistein from interfering compounds like apigenin.[1][2][4][1][2]
UPLC-Q-TOF-MS/MS Genistein, SophoricosideNot explicitly stated for adulterationNot explicitly stated for adulterationHigh sensitivity and structural characterization capabilities.[7][7]
UPLC-APCI-TOF-MS Genistein1.30 ng/mL4.45 ng/mLRapid analysis and high sensitivity.[8][8]
UPLC-MS/MS GenisteinNot explicitly stated4 ng/mLHigh sensitivity and suitable for biological fluids.[9][9]
HPLC-UV Genistein0.15 µg/mL (as absorbance)0.40 µg/mLCost-effective and suitable for routine quality control.[10][11][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of genistein and sophoricoside.

Sample Preparation (General Protocol)
  • Extraction: Weigh a precise amount of the powdered plant material or extract.

  • Add a suitable extraction solvent (e.g., methanol (B129727), ethanol, or a mixture with water).[8]

  • Employ an extraction technique such as sonication or accelerated solvent extraction.

  • Centrifuge the mixture and filter the supernatant to obtain a clear extract.

  • For the analysis of genistein (the aglycone), an acid or enzymatic hydrolysis step may be required to cleave the glycosidic bond of sophoricoside and other glycosides.[12][13]

HPLC-UV/HRMS Method for Genistein and Sophoricoside

This method is designed for the unambiguous detection of adulteration of Ginkgo biloba with Sophora japonica.[1][2]

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a UV detector and a High-Resolution Mass Spectrometer.

  • Column: A reversed-phase C18 column is typically used.[14]

  • Mobile Phase: A gradient elution with two solvents, typically water with an acid modifier (e.g., formic acid or acetic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B.[11][14]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[10]

  • Detection:

    • UV Detection: Monitored at a specific wavelength, for example, 260 nm or 262 nm for genistein.[11][14]

    • HRMS Detection: Operated in both positive and negative ion modes to acquire full scan data and fragmentation data (MS/MS) for structural confirmation.

  • Key Consideration: The chromatographic method must be optimized to separate genistein from apigenin, a genuine compound in ginkgo leaves that has the same molecular mass as genistein and can lead to false-positive results.[1][2][4]

Analytical Workflow for Adulteration Detection

The following diagram illustrates the logical workflow for detecting adulteration using genistein and sophoricoside as markers.

Adulteration_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis & Interpretation Sample Herbal Product Sample (e.g., Ginkgo Biloba Extract) Extraction Solvent Extraction Sample->Extraction Hydrolysis Optional: Acid/Enzymatic Hydrolysis (for total genistein) Extraction->Hydrolysis if required Filtration Filtration/Centrifugation Extraction->Filtration Hydrolysis->Filtration HPLC HPLC / UPLC Separation Filtration->HPLC UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry (HRMS, Q-TOF, MS/MS) HPLC->MS_Detector Chromatogram Chromatographic Peak Identification UV_Detector->Chromatogram Mass_Spectra Mass Spectral Analysis MS_Detector->Mass_Spectra Quantification Quantification of Markers Chromatogram->Quantification Mass_Spectra->Quantification Decision Adulteration Detected? Quantification->Decision Authentic Authentic Decision->Authentic No Adulterated Adulterated Decision->Adulterated Yes

Caption: Workflow for the detection of adulteration using marker compounds.

Conclusion

Genistein and sophoricoside serve as highly reliable and specific chemical markers for the detection of adulteration in herbal products, particularly for identifying the presence of Sophora japonica in Ginkgo biloba preparations. The use of advanced analytical techniques like HPLC-UV/HRMS and UPLC-Q-TOF/MS provides the necessary sensitivity and specificity for unambiguous detection. By implementing robust analytical protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and authenticity of herbal medicines and supplements.

References

Safety Operating Guide

Navigating the Safe Disposal of Sophoricoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of sophoricoside (B191293), an isoflavone (B191592) glycoside utilized in various research applications. Adherence to these guidelines is critical for minimizing risks and maintaining compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle sophoricoside with appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A standard lab coat is required.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

Sophoricoside Waste Disposal Procedures

The appropriate disposal method for sophoricoside and its related waste depends on its form—solid, liquid, or contaminated materials. It is imperative to treat all forms of sophoricoside waste as hazardous chemical waste.

Do not discharge sophoricoside or its solutions into sewer systems. [1]

Solid waste includes pure sophoricoside powder, contaminated weighing papers, and used PPE such as gloves and masks.

  • Collection: Carefully collect all solid sophoricoside waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "Sophoricoside."

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]

Liquid waste includes solutions containing sophoricoside, such as experimental residues and rinsing solutions from cleaning contaminated glassware.

  • Segregation: Keep liquid sophoricoside waste separate from other chemical waste streams to avoid unintended reactions.

  • Collection: Pour the liquid waste into a sealable, chemical-resistant container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "Sophoricoside," and a list of all solvents present in the solution.

  • Storage: Store the sealed container in a secondary containment tray in a designated hazardous waste accumulation area.

  • Disposal: The liquid waste must be disposed of through a licensed hazardous waste contractor.

Glassware, containers, and other materials that have come into contact with sophoricoside must be decontaminated before disposal or reuse.

  • Triple Rinsing:

    • Perform an initial rinse with a solvent in which sophoricoside is soluble (e.g., ethanol, methanol, or DMSO). This first rinseate must be collected and disposed of as hazardous liquid waste.

    • Follow with two additional rinses with the solvent. These subsequent rinses can often be collected with the first rinseate.

  • Washing: After triple-rinsing, wash the glassware with a standard laboratory detergent and water.

  • Drying: Allow the cleaned items to air dry or place them in a drying oven.

  • Container Disposal: Once triple-rinsed, the empty container can be disposed of according to institutional guidelines for non-hazardous waste, or it can be recycled or reconditioned.[1] Puncturing the container can prevent its reuse.[1]

Quantitative Disposal Parameters

While specific concentration limits for sophoricoside disposal are not widely established and are subject to local regulations, the following table summarizes the key operational parameters for its disposal.

Waste TypeCollection ContainerKey Disposal Guideline
Solid Waste Designated, sealed, and labeled hazardous waste binCollect all solid materials contaminated with sophoricoside. Do not mix with other waste types.
Liquid Waste Sealable, chemical-resistant containerSegregate from other chemical waste streams. The first rinse of contaminated glassware should be collected as hazardous waste.
Empty Containers N/AMust be triple-rinsed with a suitable solvent before disposal as non-hazardous waste.
Sewer Disposal Limit N/A0 ppm - Sophoricoside should not be disposed of down the drain.

Sophoricoside Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of sophoricoside waste.

SophoricosideDisposal cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal_pathway Final Disposal Pathway Solid Solid Sophoricoside Waste (Powder, Contaminated PPE) Solid_Waste_Container Labeled Hazardous Solid Waste Container Solid->Solid_Waste_Container Liquid Liquid Sophoricoside Waste (Solutions, Rinsates) Liquid_Waste_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Waste_Container Containers Empty Sophoricoside Containers Triple_Rinse Triple-Rinse Station Containers->Triple_Rinse Licensed_Disposal Licensed Hazardous Waste Disposal Facility Solid_Waste_Container->Licensed_Disposal Incineration or Chemical Destruction Liquid_Waste_Container->Licensed_Disposal Incineration or Chemical Treatment Triple_Rinse->Liquid_Waste_Container Collect First Rinseate Non_Hazardous_Waste Non-Hazardous Waste/Recycling Triple_Rinse->Non_Hazardous_Waste Dispose of Cleaned Container

Caption: Sophoricoside Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling Sophoricoside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sophoricoside in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

I. Quantitative Safety Data

While specific occupational exposure limits for Sophoricoside have not been established, the following data provides a summary of its known chemical and toxicological properties.

PropertyValueSource
Chemical Formula C₂₁H₂₀O₁₀[1]
Molecular Weight 432.38 g/mol [2]
Appearance Off-white to pale yellow powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.
GHS Classification Acute toxicity - Category 3, Oral[3]
Hazard Statement H301: Toxic if swallowed[3]
Storage Temperature 2 - 8 °C[2]

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling Sophoricoside to minimize exposure risk.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection:

    • Wear a standard laboratory coat.

    • Use chemical-resistant gloves (e.g., nitrile).

    • Wear impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: If working with the powder outside of a fume hood or if aerosolization is possible, use a full-face respirator with an appropriate particulate filter.[3]

III. Step-by-Step Handling and Experimental Protocol

This section outlines a general protocol for the preparation of a Sophoricoside solution for in vitro experiments, integrating necessary safety measures.

A. Engineering Controls:

  • All handling of powdered Sophoricoside should be conducted in a certified chemical fume hood to prevent inhalation of the powder.

B. Preparation of Stock Solution (Example):

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Donning PPE: Put on all required personal protective equipment as listed in Section II.

  • Weighing: Carefully weigh the desired amount of Sophoricoside powder in the chemical fume hood. Use a dedicated spatula and weighing paper.

  • Dissolution:

    • In a sterile container, add the appropriate solvent (e.g., DMSO) to the weighed Sophoricoside powder.

    • Gently agitate or vortex the solution until the powder is completely dissolved. Sophoricoside is soluble in DMSO, pyridine, methanol, and ethanol.

  • Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at the recommended temperature of 2 - 8°C in a tightly sealed container.[2]

C. Cell Treatment (in vitro example):

  • Cell Culture: Culture cells (e.g., HepG2 cells) to the desired confluency in a suitable culture medium.[4]

  • Dilution: Based on the desired final concentration for your experiment (e.g., 50-100 µM for AML12 cells), dilute the Sophoricoside stock solution with the appropriate cell culture medium.[5]

  • Cell Treatment: Remove the existing medium from the cultured cells and add the medium containing the desired concentration of Sophoricoside.

  • Incubation: Incubate the cells for the specified duration of your experiment (e.g., 24 hours).[5]

IV. Emergency Procedures and First Aid

Immediate action is crucial in the event of an exposure.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

V. Spill and Disposal Plan

A. Spill Response:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a powder spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully collect the contained spill material and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

B. Waste Disposal:

  • Classification: Sophoricoside and any materials contaminated with it should be treated as hazardous chemical waste.[6]

  • Collection:

    • Collect solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled hazardous waste container.

    • Collect liquid waste (e.g., unused solutions) in a separate, labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations. Do not dispose of Sophoricoside down the drain.

VI. Visualized Workflow and Mechanism of Action

A. Experimental Workflow for in vitro Sophoricoside Handling

G cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal prep_ppe 1. Don PPE prep_weigh 2. Weigh Sophoricoside in Fume Hood prep_ppe->prep_weigh prep_dissolve 3. Dissolve in Solvent (e.g., DMSO) prep_weigh->prep_dissolve prep_label 4. Label Stock Solution prep_dissolve->prep_label prep_store 5. Store at 2-8°C prep_label->prep_store exp_dilute 7. Dilute Stock Solution in Media prep_store->exp_dilute Use Stock exp_culture 6. Culture Cells exp_culture->exp_dilute exp_treat 8. Treat Cells exp_dilute->exp_treat exp_incubate 9. Incubate exp_treat->exp_incubate disp_collect 10. Collect Waste (Solid & Liquid) exp_incubate->disp_collect End of Experiment disp_label 11. Label as Hazardous Waste disp_collect->disp_label disp_dispose 12. Dispose per Regulations disp_label->disp_dispose

Caption: A step-by-step workflow for the safe handling of Sophoricoside.

B. Sophoricoside's Inhibition of the NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Sophoricoside stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor ikb_kinase IκB Kinase receptor->ikb_kinase ikb_nfkb IκBα/β - NF-κB (p65) Complex (Inactive in Cytoplasm) ikb_kinase->ikb_nfkb Phosphorylation & Degradation of IκBα/β nfkb NF-κB (p65) (Active) ikb_nfkb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Activation sophoricoside Sophoricoside sophoricoside->ikb_kinase Inhibits

Caption: Sophoricoside inhibits the NF-κB pathway by blocking IκB kinase.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.